(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCQYKCGYMWUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)CC(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620432 | |
| Record name | (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57351-00-5 | |
| Record name | (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is a tetralin-based organic compound that has garnered interest within the scientific community for its potential pharmacological applications.[1] Its structural architecture, featuring a methoxy-substituted tetrahydronaphthalene core linked to an acetic acid moiety, suggests its potential as a modulator of biological pathways, particularly those involved in inflammation and pain.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and proposed biological evaluation of this compound, offering a technical resource for researchers in medicinal chemistry and drug discovery.
The tetralin scaffold is a key structural element in a variety of biologically active molecules, including some with anti-inflammatory, antidepressant, and antifungal properties.[2] The methoxy group and the acetic acid side chain of the title compound are critical functionalities that can influence its pharmacokinetic and pharmacodynamic properties. This guide will delve into the scientific rationale behind the synthesis and evaluation of this compound, providing detailed, actionable protocols for laboratory investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 57351-00-5 | |
| Molecular Formula | C₁₃H₁₆O₃ | |
| Molecular Weight | 220.26 g/mol | |
| IUPAC Name | 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
| Synonyms | 2-(6-Methoxy-2-tetralinyl)acetic acid, 2-(6-methoxytetralin-2-yl)acetic acid, 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ylacetic acid, 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanoic acid | |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Limited aqueous solubility is expected due to the hydrophobic tetralin core. Soluble in organic solvents like ethanol, DMSO, and DMF. | General chemical principles |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with a key final step involving the reduction of a ketone precursor. The following sections detail a plausible and efficient synthetic route.
Synthetic Strategy Overview
A common and effective strategy for the synthesis of the target compound involves the initial preparation of (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, followed by the reduction of the ketone functionality. This approach allows for the construction of the core tetralone structure, followed by the specific removal of the carbonyl group to yield the desired tetralin.
Experimental Protocol: Reduction of (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
This protocol is based on a well-established zinc-mediated reduction method, which has been shown to be highly efficient for similar substrates.[1][3]
Materials:
-
(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid (Substrate)
-
Zinc powder
-
Glacial acetic acid
-
Deionized water
-
Celite
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substrate, (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, in a mixture of acetic acid and water. A typical ratio would be approximately 3:1 acetic acid to water.
-
Addition of Zinc: To the stirred solution, add an excess of zinc powder. For instance, for every 1 mole of the substrate, 2.5 moles of zinc powder can be used.[3]
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 2 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the excess zinc and other insoluble materials.
-
Solvent Removal: Remove the acetic acid from the filtrate under reduced pressure.
-
Precipitation and Isolation: Add water to the residue to precipitate the crude product. Collect the solid product by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Causality Behind Experimental Choices:
-
Zinc in Acetic Acid: This combination is a classical method for the Clemmensen reduction, which is effective for reducing ketones to alkanes, particularly those that are stable in acidic conditions.
-
Excess Zinc: Using an excess of the reducing agent ensures the complete conversion of the starting material.
-
Heating: The reaction is heated to increase the rate of reaction.
-
Celite Filtration: Celite is a diatomaceous earth that acts as a filter aid, preventing the fine zinc particles from clogging the filter paper and ensuring a clean filtrate.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the protons of the tetralin ring, and the protons of the acetic acid moiety. The integration of these signals will confirm the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the aliphatic carbons of the tetralin ring, and the carbonyl and methylene carbons of the acetic acid group.[4]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and C-H stretches of the aromatic and aliphatic portions of the molecule.[4]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural confirmation.[5]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like acetic acid or formic acid to suppress ionization of the carboxylic acid) would be suitable.[6]
-
Gas Chromatography (GC): GC can also be used for purity assessment, potentially after derivatization of the carboxylic acid to a more volatile ester.[5]
Potential Biological Activity and Evaluation
The structural similarity of this compound to known anti-inflammatory agents suggests that it may exhibit similar biological activities.[1] Specifically, its resemblance to 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone, points towards the cyclooxygenase (COX) enzymes as potential targets.[1]
Proposed Mechanism of Action: COX Inhibition
The COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[7] Inhibition of these enzymes is the primary mechanism of action for most NSAIDs.
In Vitro Evaluation: COX Inhibition Assay
To determine the inhibitory activity of this compound against COX-1 and COX-2, a cell-free enzyme inhibition assay can be performed.
Principle:
This assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified, and the inhibitory effect of the test compound is determined by comparing the PGE2 levels in the presence and absence of the compound.
Experimental Protocol (ELISA-based): [8][9]
-
Enzyme and Substrate Preparation: Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes and a solution of the substrate, arachidonic acid.
-
Incubation: In a microplate, incubate the COX enzyme with various concentrations of the test compound (or vehicle control) for a defined period (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes at 37°C), stop the reaction by adding a suitable reagent (e.g., a solution of stannous chloride).[10]
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
In Vivo Evaluation: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a widely used animal model to screen for peripherally acting analgesics.[11]
Principle:
Intraperitoneal injection of acetic acid in mice causes a painful inflammatory response, leading to characteristic stretching and writhing movements. The analgesic effect of a test compound is determined by its ability to reduce the number of writhes.[12][13]
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory environment for at least one week before the experiment.
-
Grouping and Administration: Divide the mice into groups (e.g., control, standard drug, and test compound groups). Administer the test compound at different doses orally or intraperitoneally. The control group receives the vehicle, and the standard group receives a known analgesic like aspirin or indomethacin.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes), inject a solution of acetic acid (e.g., 0.6% v/v in saline) intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group and analyze the data for statistical significance.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory and analgesic drugs. This technical guide provides a comprehensive framework for its synthesis, purification, characterization, and biological evaluation. The detailed protocols and the scientific rationale behind the experimental choices are intended to empower researchers to further investigate the potential of this and related compounds. The proposed evaluation of its COX inhibitory activity and in vivo analgesic effects will be crucial in elucidating its pharmacological profile and its potential for future drug development.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.
- Riendeau, D., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.
- Riendeau, D., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.
- Smolecule. (2023). This compound. Smolecule.
- Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology and Pharmacotherapeutics, 3(4), 348.
- RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.
- SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.
- ResearchGate. (n.d.). Tetralin including anticancer drugs.
- Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. PMC - PubMed Central.
- ChemicalBook. (n.d.). 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis. ChemicalBook.
- PLOS One. (n.d.). Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLOS One.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- ResearchGate. (n.d.). Tetralin-based anti-inflammatory agents.
- OUCI. (n.d.).
- MDPI. (n.d.).
- SUPPORTING INFORM
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- Organic Syntheses Procedure. (n.d.). 6-METHOXY-β-TETRALONE. Organic Syntheses Procedure.
- ChemicalBook. (n.d.). 6-methoxy-1-tetralone synthesis. ChemicalBook.
- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- ERIC. (2023).
- University of Illinois. (n.d.).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Heterogeneous Catalytic Transfer Hydrogenation and Its Relation to Other Methods for Reduction of Organic Compounds. (n.d.).
- ChemRxiv. (n.d.).
- ANALYTICAL METHODS. (n.d.).
- Thermo Fisher Scientific. (n.d.). Chromatography solvents. Thermo Fisher Scientific.
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. saspublishers.com [saspublishers.com]
An In-depth Technical Guide to the Biological Activity of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Abstract
This technical guide provides a comprehensive overview of the biological activity of (6-methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, a naphthalene derivative with significant potential in therapeutic applications. Drawing parallels with its structurally related and well-characterized analog, 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone, this guide elucidates the probable mechanism of action, details established protocols for assessing its anti-inflammatory and analgesic properties, and provides a representative synthetic route. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's pharmacological profile.
Introduction: A Promising Naphthalene Derivative
This compound, hereafter referred to as 6-MOMNA (6-Methoxy-2-tetralinyl)acetic acid for brevity, is an organic compound featuring a tetrahydronaphthalene core substituted with a methoxy group and an acetic acid moiety. Its structural similarity to 6-MNA, the active metabolite of the widely used NSAID nabumetone, strongly suggests its potential as an anti-inflammatory and analgesic agent. The methoxy group is known to enhance the lipophilicity of the molecule, which can significantly influence its interaction with biological targets. This guide will delve into the anticipated biological activities of 6-MOMNA, primarily focusing on its role as a potential inhibitor of cyclooxygenase (COX) enzymes, a key target in the management of pain and inflammation.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | |
| Molecular Weight | 220.26 g/mol | |
| Synonyms | 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, 2-(6-Methoxy-2-tetralinyl)acetic acid, 6-MOMNA | |
| InChI Key | HFCQYKCGYMWUAH-UHFFFAOYSA-N |
Postulated Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated during inflammation.
Given that 6-MOMNA is a structural analog of 6-MNA, a known non-selective COX inhibitor, it is highly probable that 6-MOMNA exerts its anti-inflammatory and analgesic effects through the same pathway. 6-MNA competitively inhibits both COX-1 and COX-2. The inhibition of COX-2 leads to a reduction in the production of pro-inflammatory prostaglandins (like PGE₂) at the site of inflammation, thereby alleviating pain and reducing swelling. The concurrent inhibition of COX-1, however, can lead to gastrointestinal side effects.
dot digraph "COX_Inhibition_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Arachidonic_Acid" [label="Arachidonic Acid\n(from cell membrane)"]; "COX_Enzymes" [label="COX-1 & COX-2\nEnzymes", fillcolor="#FBBC05"]; "Prostaglandin_H2" [label="Prostaglandin H₂"]; "Prostaglandins" [label="Prostaglandins (e.g., PGE₂)\nProstacyclins\nThromboxanes"]; "Inflammation_Pain" [label="Inflammation & Pain", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MOMNA" [label="(6-Methoxy-1,2,3,4-tetrahydro-\nnaphthalen-2-yl)-acetic acid\n(6-MOMNA)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Arachidonic_Acid" -> "COX_Enzymes"; "COX_Enzymes" -> "Prostaglandin_H2"; "Prostaglandin_H2" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation_Pain"; "MOMNA" -> "COX_Enzymes" [label=" Inhibition", style="dashed", arrowhead="tee", color="#EA4335"]; } caption="Postulated mechanism of action for 6-MOMNA."
In Vitro Assessment of Biological Activity
To validate the presumed mechanism of action, a series of in vitro experiments are essential. These assays will quantify the inhibitory effect of 6-MOMNA on COX enzymes and its downstream consequences.
Cyclooxygenase (COX) Inhibition Assay
The direct inhibitory activity of 6-MOMNA on COX-1 and COX-2 can be determined using commercially available COX inhibitor screening assay kits.
Principle: These assays typically measure the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The presence of an inhibitor reduces the rate of color development, which can be measured spectrophotometrically.
Detailed Protocol:
-
Enzyme and Substrate Preparation: Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Prepare a solution of arachidonic acid (substrate) in the same buffer.
-
Inhibitor Preparation: Prepare a stock solution of 6-MOMNA in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC₅₀ value.
-
Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the various concentrations of 6-MOMNA or a known COX inhibitor (e.g., indomethacin) as a positive control.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the arachidonic acid substrate and the chromogenic co-substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine - TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 6-MOMNA and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Prostaglandin E₂ (PGE₂) Immunoassay
To confirm that COX inhibition by 6-MOMNA leads to a reduction in prostaglandin synthesis in a cellular context, a PGE₂ immunoassay can be performed using a cell-based model.
Principle: This assay utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE₂ produced by cells.
Detailed Protocol:
-
Cell Culture and Stimulation:
-
Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 6-MOMNA for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production.
-
Incubate for a further 24 hours.
-
-
Sample Collection: Collect the cell culture supernatant for PGE₂ analysis.
-
ELISA Procedure:
-
Add the collected supernatants and PGE₂ standards to the wells of a PGE₂-coated microplate.
-
Add a PGE₂-alkaline phosphatase conjugate and a specific antibody.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a p-nitrophenyl phosphate (pNPP) substrate, which is converted by the bound alkaline phosphatase to a yellow product.
-
Measure the absorbance at 405 nm. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.
-
-
Data Analysis: Generate a standard curve and determine the concentration of PGE₂ in the cell supernatants. Calculate the percentage of inhibition of PGE₂ production by 6-MOMNA.
In Vivo Evaluation of Analgesic and Anti-inflammatory Activity
To assess the therapeutic potential of 6-MOMNA in a whole-organism context, in vivo animal models of pain and inflammation are employed.
dot digraph "InVivo_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Compound_Admin" [label="Compound Administration\n(Oral gavage of 6-MOMNA)"]; "Animal_Models" [label="Animal Models", shape="ellipse", fillcolor="#FBBC05"]; "Analgesia_Model" [label="Acetic Acid-Induced Writhing\n(Peripheral Analgesia)"]; "Inflammation_Model" [label="Carrageenan-Induced Paw Edema\n(Acute Inflammation)"]; "Data_Collection" [label="Data Collection"]; "Analysis" [label="Statistical Analysis\n(Determination of ED₅₀)"];
"Compound_Admin" -> "Animal_Models"; "Animal_Models" -> "Analgesia_Model"; "Animal_Models" -> "Inflammation_Model"; "Analgesia_Model" -> "Data_Collection"; "Inflammation_Model" -> "Data_Collection"; "Data_Collection" -> "Analysis"; } caption="Workflow for in vivo evaluation of 6-MOMNA."
Acetic Acid-Induced Writhing Test for Analgesic Activity
This model is widely used to screen for peripheral analgesic activity.
Principle: The intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), which is a response to pain mediated by the release of prostaglandins and other inflammatory mediators.
Detailed Protocol:
-
Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the mice into groups: a control group (vehicle), a positive control group (e.g., aspirin), and several test groups receiving different doses of 6-MOMNA orally.
-
Compound Administration: Administer the respective substances to the mice.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing compared to the control group.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a classic model for evaluating acute inflammation.
Principle: The sub-plantar injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).
Detailed Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of 6-MOMNA orally.
-
Compound Administration: Administer the respective substances to the rats.
-
Induction of Edema: After one hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the control group.
Representative Synthesis of this compound
The synthesis of 6-MOMNA can be achieved through various multi-step organic reactions. A common approach involves the reduction of a keto-acid precursor.
A Representative Two-Step Synthetic Protocol:
This protocol describes the synthesis starting from 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid.
Step 1: Synthesis of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
A detailed procedure for a similar reduction has been described. In a typical reaction, zinc powder is added to a solution of the starting material in a mixture of acetic acid and water. The reaction mixture is heated, for instance at 80°C for 2 hours. After cooling, the mixture is filtered, and the organic solvent is removed under reduced pressure. The addition of water precipitates the product, which is then collected by filtration and dried.
Step 2: Reduction of the Keto Group
The keto group of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can be reduced to a methylene group to yield the final product, this compound. This can be achieved using standard reduction methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-inflammatory and analgesic agent. Its structural analogy to the active metabolite of nabumetone provides a strong rationale for its presumed mechanism of action via COX inhibition. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its biological activity.
Future research should focus on obtaining direct experimental evidence for the COX inhibitory activity of 6-MOMNA and determining its IC₅₀ values for both COX-1 and COX-2 to assess its selectivity. Comprehensive in vivo studies are also warranted to establish its efficacy and safety profile. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial in understanding its absorption, distribution, metabolism, and excretion, which are vital for its potential development as a therapeutic agent.
References
- Patsnap Synapse. What is the mechanism of Nabumetone? (2024-07-17).
- PrepChem.com. Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
- PubChem. 6-Methoxy-2-naphthylacetic acid. National Institutes of Health.
- Asian Journal of Chemistry. Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. (2010-03-30).
- PubMed. Prostaglandins and the mechanism of action of anti-inflammatory drugs. (1984).
The Tetrahydronaphthalene Scaffold: A Physicochemical Perspective for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Tetrahydronaphthalene Scaffold
The 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, is a bicyclic hydrocarbon that has garnered significant attention in medicinal chemistry.[1] Its unique structural conformation, blending a saturated cyclohexane ring with an aromatic benzene ring, imparts a valuable three-dimensional character. This scaffold is a key structural element in a wide range of biologically active compounds and approved drugs, including the antidepressant sertraline and the anti-tuberculosis agent bedaquiline.[1][2][3] The versatility of the tetralin core allows for diverse substitutions, enabling the fine-tuning of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.[2][4][5][6] This guide provides an in-depth exploration of the key physicochemical properties of tetrahydronaphthalene derivatives, offering insights and practical methodologies for drug development professionals.
Lipophilicity: Mastering Membrane Permeability and Beyond
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7][8][9][10] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Structure-Property Relationships
The lipophilicity of tetrahydronaphthalene derivatives can be readily modulated through substitution. The unsubstituted tetralin core is inherently lipophilic. The introduction of polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, decreases lipophilicity, while the addition of alkyl or halogen substituents increases it. For instance, studies on tetrahydronaphthalene amides have shown that managing lipophilic properties is key to improving their pharmacokinetic profiles.[2]
Experimental Determination: The Shake-Flask Method (OECD 107)
The gold-standard method for LogP determination is the shake-flask method. This protocol involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.
Step-by-Step Protocol:
-
Preparation of Phases: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Standard Solutions: Prepare a stock solution of the tetrahydronaphthalene derivative in n-octanol. Create a series of calibration standards by diluting the stock solution.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the saturated water phase.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up emulsions.
-
Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in n-octanol] / [Concentration in water])
Causality and Trustworthiness: The pre-saturation of solvents is a critical step to ensure that the partitioning process is not influenced by changes in the mutual solubility of the two phases. Running a standard compound with a known LogP value validates the experimental setup and technique.
Caption: Interplay of Physicochemical Properties and ADME.
Other Key Physicochemical Properties
While lipophilicity, solubility, and pKa are paramount, other properties also play a significant role in the drug development process.
| Property | Importance in Drug Development | Typical Values for Tetralin |
| Melting Point | Influences solubility and dissolution rate. Important for solid dosage form development. | -35.8 °C [11] |
| Boiling Point | Relevant for manufacturing and purification processes. | 206-208 °C [11] |
| Chemical Stability | Determines shelf-life and potential for degradation under physiological conditions. | Generally stable, but susceptible to oxidation at benzylic positions. |
| Molecular Weight | Impacts diffusion and permeability. Often considered in drug-likeness rules (e.g., Lipinski's Rule of Five). | 132.20 g/mol [12] |
Conclusion
A thorough understanding and strategic modulation of the physicochemical properties of tetrahydronaphthalene derivatives are fundamental to successful drug discovery and development. By employing the robust experimental methodologies outlined in this guide, researchers can effectively characterize their compounds, establish clear structure-property relationships, and make informed decisions to optimize candidates for clinical success. The tetralin scaffold, with its inherent versatility, will undoubtedly continue to be a valuable platform for the design of novel therapeutics.
References
- Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. (2016). ResearchGate.
- Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. (2016). PubMed.
- Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. (2022). PubMed.
- New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors. PubMed.
- Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (2025). ResearchGate.
- Quantitative Structure-Activity Relationship and Molecular Modeling Studies on a series of chiral tetrahydronaphthalene-fused spirooxindole as. Der Pharma Chemica.
- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Research.
- Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives. National Institutes of Health (NIH).
- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). PubMed.
- The influence of lipophilicity in drug discovery and design. ResearchGate.
- Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation. National Institutes of Health (NIH).
- Tetralin. PubChem, National Institutes of Health (NIH).
- Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. National Institutes of Health (NIH).
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health (NIH).
- Tetralin. Wikipedia.
- Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences.
- The Low-Temperature Thermodynamic Properties of Naphthalene, l-Methylnaphthalene, 2-Methylnaphthalene, 1,2,3,4-Tetrahydronaphthalene,trans-Decahydronaphthalene and cis-Decahydronaphthalene. ACS Publications.
- Importance of Physicochemical Properties In Drug Discovery. Index Copernicus.
- Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide.
- Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (2021). PubMed Central, National Institutes of Health (NIH).
- Bordwell pKa Table. Organic Chemistry Data.
- pKa Data Compiled by R. Williams. Organic Chemistry Data.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. azolifesciences.com [azolifesciences.com]
- 9. mdpi.com [mdpi.com]
- 10. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetralin - Wikipedia [en.wikipedia.org]
- 12. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Naphthalene Scaffold: A Versatile Core for Modern Therapeutic Design
An In-depth Technical Guide
Abstract
Naphthalene, a simple bicyclic aromatic hydrocarbon, has emerged from its origins as a coal tar byproduct to become a cornerstone in medicinal chemistry.[1][2] Its rigid, planar, and lipophilic structure provides an ideal foundation for designing molecules that can effectively interact with a multitude of biological targets.[3][4] This guide offers a comprehensive technical overview of the therapeutic landscape of naphthalene-based compounds, moving beyond a simple catalog of activities to explore the underlying mechanisms of action, the rationale behind experimental design, and the practical protocols for their evaluation. We will delve into the most prominent applications—oncology, infectious diseases, inflammation, and neurodegeneration—providing researchers and drug development professionals with a foundational understanding of this remarkable pharmacophore.[1][5][6][7]
Part 1: Anticancer Applications of Naphthalene Derivatives
The naphthalene nucleus is a privileged scaffold in oncology, featured in numerous compounds that have progressed from laboratory curiosities to clinical trials.[7][8] Its derivatives exploit several key cancer hallmarks, including rampant proliferation, genomic instability, and metabolic reprogramming.
1.1. Mechanism of Action I: DNA Intercalation and Topoisomerase Inhibition
One of the earliest and most well-established anticancer mechanisms for naphthalene compounds is their ability to physically interact with DNA. The planar structure of the naphthalimide ring system is particularly adept at inserting itself between the base pairs of the DNA double helix (intercalation).[4][8]
Causality: This physical blockage disrupts DNA replication and transcription, processes essential for rapidly dividing cancer cells. Furthermore, this interaction can stabilize the complex formed between DNA and topoisomerase enzymes (I/II). By preventing the re-ligation of DNA strands that these enzymes cleave, naphthalimides introduce permanent double-strand breaks, a catastrophic event that triggers programmed cell death (apoptosis).[4][9] Prominent examples that reached clinical trials include Amonafide, Mitonafide, and Elinafide.[8][10]
1.2. Mechanism of Action II: Inhibition of Oncogenic Signaling Pathways
Modern anticancer strategies increasingly focus on targeted therapies that disrupt specific signaling pathways essential for tumor growth and survival. Naphthalene derivatives have been successfully designed to inhibit key nodes in these pathways.
Case Study: STAT3 Pathway Inhibition The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, including triple-negative breast cancer (TNBC), where it drives proliferation, survival, and metastasis.[11][12] Naphthalene-based compounds have been engineered to directly bind to the STAT3 SH2 domain, preventing its phosphorylation and dimerization—critical steps for its activation and nuclear translocation.[12]
Logical Relationship: STAT3 Inhibition by Naphthalene Derivatives
Caption: Naphthalene derivatives can inhibit the STAT3 signaling cascade.
1.3. Quantitative Data: In Vitro Cytotoxicity
The efficacy of novel anticancer compounds is initially quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound ID | Naphthalene Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 13 | Thiazole-Naphthalene | MCF-7 (Breast) | 0.25 (approx.) | [13] |
| Compound 13 | Thiazole-Naphthalene | HCT-116 (Colon) | 0.31 (approx.) | [13] |
| Compound 6a | Triazole Spirodienone | MDA-MB-231 (Breast) | 0.03 | [14] |
| Compound 6a | Triazole Spirodienone | HeLa (Cervical) | 0.07 | [14] |
| Compound 5f | Enamide | Huh-7 (Liver) | 2.62 | [15] |
| Compound 5g | Enamide | Huh-7 (Liver) | 3.37 | [15] |
| Compound 44 | Naphthalene-1,4-dione | H460 (Lung Cancer) | 6.4 | [16] |
| PtL1 | Metallosalen | A375 (Melanoma) | 0.05 | [3] |
| *Converted from µg/ml assuming an average molecular weight of ~400 g/mol for comparison. |
1.4. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a reliable method for determining the IC₅₀ value of a test compound.
-
Cell Culture & Seeding:
-
Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.
-
Harvest cells using trypsin-EDTA during the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated counter to ensure viability is >95%.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment. Causality: This step ensures a consistent starting number of healthy, adherent cells for the assay.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the naphthalene test compound in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a media-only blank.
-
Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours. Causality: A wide concentration range is crucial for generating a full dose-response curve.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Expertise: Only metabolically active cells with functional mitochondrial reductase enzymes can convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization & Absorbance Reading:
-
Carefully remove the media from the wells.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Part 2: Antimicrobial Applications
Naphthalene derivatives are potent antimicrobial agents, with several compounds, including nafcillin (antibacterial), terbinafine, and naftifine (antifungals), achieving widespread clinical use.[1][5][7][17] Their efficacy spans a broad range of pathogens, including multi-drug resistant strains.[1][5]
2.1. Mechanism of Action: Disruption of Microbial Membranes
While some naphthalene-based antibiotics function similarly to other classes (e.g., nafcillin is a β-lactam), a key mechanism for many novel derivatives is the direct disruption of microbial cell integrity.[5][17]
Causality: Naphthalene-based bis-quaternary ammonium compounds (bis-QACs) are a prime example. These molecules are amphiphilic; the lipophilic naphthalene core allows them to intercalate into the lipid bilayer of the microbial cell membrane, while the cationic quaternary ammonium heads interact with the negatively charged phospholipids. This insertion disrupts membrane fluidity and potential, leading to the leakage of essential ions and metabolites, ultimately causing cell death.[5] Scanning electron microscopy has confirmed that these compounds cause severe membrane damage to pathogens like S. aureus and P. aeruginosa.[5]
2.2. Experimental Workflow: Screening for Antimicrobial Naphthalene Compounds
Caption: A logical workflow for identifying and validating antimicrobial leads.
2.3. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible microbial growth.
-
Inoculum Preparation:
-
Streak the microbial strain (e.g., Staphylococcus aureus ATCC 25923) on an agar plate and incubate overnight.
-
Pick a few colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Trustworthiness: Standardizing the inoculum is critical for assay reproducibility.
-
Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
-
Compound Preparation:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
In well 1, add 100 µL of the naphthalene test compound at twice the highest desired test concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no compound, no bacteria).
-
-
Inoculation and Incubation:
-
From the diluted inoculum (~1.5 x 10⁶ CFU/mL), transfer 50 µL into wells 1 through 11. This brings the final inoculum to ~7.5 x 10⁵ CFU/mL and halves the compound concentrations to the desired final test range.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
-
Part 3: Anti-inflammatory Applications
Naphthalene derivatives, most famously the nonsteroidal anti-inflammatory drug (NSAID) Naproxen, are effective anti-inflammatory agents.[2][18] Research has expanded to novel naphthalene structures that exhibit potent activity with potentially fewer side effects than traditional NSAIDs.[19][20]
3.1. Mechanism of Action: Modulation of Inflammatory Responses
The anti-inflammatory effects of naphthalene compounds are often multi-faceted.
-
Cyclooxygenase (COX) Inhibition: Like Naproxen, many derivatives function by inhibiting COX-1 and COX-2 enzymes, which are responsible for producing pro-inflammatory prostaglandins.[20]
-
Neutrophil Activation Inhibition: Certain synthetic naphthalene derivatives have been shown to inhibit the activation of neutrophils, key cells in the acute inflammatory response.[21][22] They can suppress processes like degranulation (the release of inflammatory enzymes like lysozyme) and the generation of superoxide radicals, thereby dampening the inflammatory cascade.[21]
3.2. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo)
This is a classic, self-validating model for screening acute anti-inflammatory activity.
-
Animal Acclimatization & Grouping:
-
Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for one week.
-
Fast the animals overnight before the experiment but allow free access to water.
-
Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), positive control (e.g., Phenylbutazone or Naproxen, 10 mg/kg), and test groups (naphthalene compound at various doses).
-
-
Compound Administration:
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.
-
-
Inflammation Induction:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. Expertise: This baseline measurement is crucial for calculating the percentage of inhibition.
-
Inject 0.1 mL of a 1% carrageenan solution (a potent pro-inflammatory agent) into the sub-plantar region of the right hind paw.
-
-
Edema Measurement:
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point, typically peaking at 3 hours: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
Statistically analyze the results using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Part 4: Neuroprotective Applications
Emerging research highlights the potential of naphthalene derivatives in combating neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][23][24]
4.1. Mechanism of Action: Inhibition of Amyloid-β Aggregation
A central pathological hallmark of AD is the aggregation of the amyloid-beta (Aβ) peptide into soluble oligomers and insoluble fibrils, which form amyloid plaques in the brain.[23] These aggregates are highly neurotoxic.
Causality: Naphthalene derivatives have been designed to act as anti-amyloidogenic agents. Molecular dynamics simulations and in vitro studies show they can form stable complexes with Aβ monomers and fibrils.[23] This binding interferes with the peptide's ability to self-assemble, inhibiting the formation of toxic oligomers and larger aggregates. A lead compound, designated 'Compound 8' in one study, not only inhibited Aβ aggregation but also improved cognitive function and reduced the hippocampal β-amyloid burden in a transgenic mouse model of AD.[23]
Signaling Pathway: Amyloid Cascade and Therapeutic Intervention
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijrpr.com [ijrpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naphthalimides as anti-cancer agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]
- 13. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]
- 14. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 19. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 22. researchgate.net [researchgate.net]
- 23. A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is a naphthalene derivative with significant therapeutic potential, suggested by preliminary studies to possess anti-inflammatory, analgesic, and antioxidant properties.[1] A critical analysis of its molecular architecture reveals a close structural relationship to known non-steroidal anti-inflammatory drugs (NSAIDs), particularly 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the prodrug nabumetone. This guide posits a primary mechanism of action for this compound centered on the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This document provides a comprehensive overview of this hypothesized mechanism, detailed protocols for its synthesis, and robust experimental designs for the validation of its COX inhibitory activity.
Introduction: Unveiling a Potential Anti-Inflammatory Agent
This compound, a molecule characterized by a methoxy-substituted tetrahydronaphthalene core linked to an acetic acid moiety, has emerged as a compound of interest in pharmaceutical research.[1] Its structural features suggest a potential interaction with biological targets involved in inflammation and pain signaling pathways. The lipophilicity conferred by the methoxy group and the acidic nature of the carboxylic acid group are key determinants for its potential pharmacokinetic and pharmacodynamic profile.
This guide will delve into the scientifically-grounded hypothesis that this compound functions as a cyclooxygenase inhibitor. This hypothesis is built upon the well-established mechanism of structurally analogous compounds.
The Core Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes
The primary proposed mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS).[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.
-
COX-2: An inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
The therapeutic benefit of many NSAIDs is derived from their ability to selectively inhibit COX-2 over COX-1, thereby reducing inflammation with a lower risk of gastrointestinal side effects.
The structural similarity of this compound to 6-methoxy-2-naphthylacetic acid (6-MNA), a known non-selective COX inhibitor, provides a strong basis for this hypothesis. 6-MNA has demonstrated competitive inhibition of both COX-1 and COX-2.
Prostaglandin Synthesis Pathway and the Role of COX Enzymes
The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid. Inhibition of these enzymes by agents such as this compound would block this pathway, leading to a reduction in the production of pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).
Caption: The arachidonic acid cascade and the central role of COX enzymes.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from naphthalene derivatives. A plausible synthetic route involves the reduction of a keto-acid precursor.
Detailed Synthetic Protocol
This protocol describes the reduction of (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid to yield the target compound.
Materials:
-
(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
-
Zinc powder (Zn)
-
Acetic acid (CH₃COOH)
-
Water (H₂O)
-
Celite
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid (1.0 eq) in a mixture of acetic acid and water.
-
Add zinc powder (2.5 eq) to the suspension.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the excess zinc.
-
Wash the Celite pad with dichloromethane.
-
Combine the organic filtrates and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Caption: Workflow for the synthesis of the target compound.
Experimental Protocols for Validation of COX Inhibitory Activity
To validate the hypothesis that this compound inhibits COX enzymes, a series of in vitro and cell-based assays can be employed. The primary endpoint for these assays is the quantification of Prostaglandin E2 (PGE2), a major product of the COX pathway.
In Vitro COX-1 and COX-2 Inhibition Assay using PGE2 Immunoassay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound: this compound
-
Reference NSAID (e.g., Celecoxib, Indomethacin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound and the reference NSAID in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare working solutions of COX-1 and COX-2 enzymes and arachidonic acid in the assay buffer.
-
Reaction Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the diluted test compound or reference NSAID to the respective wells.
-
Add the enzyme solution (COX-1 or COX-2) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add the arachidonic acid solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor or by acidification).
-
PGE2 Quantification: Measure the concentration of PGE2 in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Cell-Based Assay for COX-2 Inhibition
This protocol assesses the ability of the test compound to inhibit COX-2 activity in a cellular context, which provides a more physiologically relevant model.
Materials:
-
Cell line known to express COX-2 upon stimulation (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Test compound and reference NSAID
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or reference NSAID for 1 hour.
-
Inflammatory Stimulation: Induce COX-2 expression and activity by adding LPS to the cell culture medium.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit.
-
Data Analysis: Determine the IC50 value as described in the in vitro assay protocol.
Data Interpretation and Expected Outcomes
The primary outcome of the described assays will be the determination of IC50 values for this compound against COX-1 and COX-2.
| Parameter | Description |
| IC50 | The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. |
| COX-2 Selectivity Index | The ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A selectivity index greater than 1 indicates a preference for inhibiting COX-2. |
Based on the data for the structurally related compound, 6-MNA, it is anticipated that this compound will exhibit inhibitory activity against both COX-1 and COX-2. The degree of selectivity for COX-2 will be a key determinant of its potential therapeutic profile.
Conclusion
The structural analogy to known COX inhibitors provides a strong rationale for the hypothesized mechanism of action of this compound as a cyclooxygenase inhibitor. The experimental protocols detailed in this guide offer a robust framework for the validation of this hypothesis and the characterization of its inhibitory potency and selectivity. Successful validation of this mechanism will be a critical step in the development of this compound as a novel anti-inflammatory and analgesic agent. Further in vivo studies will be necessary to establish its efficacy and safety profile in preclinical models.
References
- This compound - Smolecule. (2023-08-15).
- This compound - Smolecule. (2023-08-15).
Sources
An In-depth Technical Guide to (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid: Discovery and History
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. Primarily recognized as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, this tetralin derivative holds significant interest for researchers, medicinal chemists, and professionals in drug development. This document delves into the historical context of its emergence, details plausible synthetic pathways with step-by-step protocols, and explores its potential, albeit less documented, intrinsic biological activities. The guide is structured to provide not just procedural information but also the scientific rationale behind the methodologies, ensuring a deep understanding for the target audience.
Introduction and Historical Context
The significance of this compound is intrinsically linked to the development of one of the most important classes of pharmaceuticals: non-steroidal anti-inflammatory drugs (NSAIDs). Its history is not that of a standalone therapeutic agent but rather as a crucial stepping stone in the chemical synthesis of Naproxen, a widely used NSAID for treating pain, fever, and inflammation.
The journey to discover potent anti-inflammatory agents in the mid-20th century led researchers at Syntex to explore a variety of arylpropionic acid derivatives. This research culminated in the synthesis and patenting of Naproxen in the late 1960s and its subsequent approval for medical use. The development of efficient and scalable synthetic routes to Naproxen was a major focus, and it is within this context that this compound and related tetralin structures emerged as key precursors.
The tetralin (1,2,3,4-tetrahydronaphthalene) core provides a partially saturated bicyclic system that can be chemically manipulated to introduce the desired functional groups for the final drug molecule. The methoxy group at the 6-position is a characteristic feature of Naproxen and its precursors, playing a role in the molecule's interaction with its biological target, the cyclooxygenase (COX) enzymes. This guide will illuminate the path from readily available starting materials to this pivotal intermediate.
Synthetic Pathways and Methodologies
The synthesis of this compound is a multi-step process that typically begins with the construction of the 6-methoxytetralone core. From this key intermediate, the acetic acid side chain is introduced and any necessary reductions are performed. Below, we detail a logical and convergent synthetic strategy, drawing from established organic chemistry principles and published procedures for related compounds.
Synthesis of the Key Intermediate: 6-Methoxy-2-tetralone
The most common and efficient precursor for the target molecule is 6-methoxy-2-tetralone. Its synthesis can be achieved from commercially available starting materials. One well-documented approach starts from 6-methoxy-1-tetralone.[1]
Experimental Protocol: Synthesis of 6-Methoxy-2-tetralone from 6-Methoxy-1-tetralone [1]
-
Dehydration to Dihydronaphthalene:
-
To a solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol) in toluene (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol).
-
Heat the mixture to reflux for 24 hours using a Dean-Stark apparatus to remove water.
-
Cool the reaction mixture, dilute with a 5% sodium bicarbonate solution, and extract three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting oil by silica gel chromatography (eluent: hexane) to yield 6-methoxy-3,4-dihydronaphthalene as a colorless oil.
-
-
Epoxidation and Rearrangement:
-
To a suspension of m-chloroperbenzoic acid (m-CPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (16 mL) cooled in an ice bath, add the 6-methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol) dissolved in dichloromethane (2 mL).
-
Stir the reaction mixture overnight, allowing it to warm to room temperature.
-
Filter the mixture, dilute with dichloromethane, wash with a 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude epoxide as an oil.
-
Dissolve the crude epoxide in ethanol (3 mL), add 10% sulfuric acid (3 mL), and heat under reflux for 3 hours.
-
Cool the reaction mixture, dilute with water, and extract three times with chloroform.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ether 7:3) to afford 6-methoxy-2-tetralone.
-
Causality of Experimental Choices:
-
The use of a Dean-Stark apparatus in the first step is crucial for driving the dehydration reaction to completion by removing the water byproduct.
-
m-CPBA is a widely used and effective reagent for the epoxidation of alkenes.
-
The acid-catalyzed rearrangement of the epoxide to the ketone (tetralone) is a standard and reliable transformation.
Diagram of the Synthetic Pathway to 6-Methoxy-2-tetralone:
Caption: Synthesis of 6-Methoxy-2-tetralone.
Introduction of the Acetic Acid Moiety
With 6-methoxy-2-tetralone in hand, the next critical step is the introduction of the acetic acid side chain at the 2-position. A classic and effective method for this transformation is the Reformatsky reaction .[2] This reaction involves the use of an α-halo ester and zinc to form an organozinc reagent that adds to the ketone.
Experimental Protocol: Reformatsky Reaction with 6-Methoxy-2-tetralone
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 6-methoxy-2-tetralone (1.0 equivalent) in a mixture of anhydrous benzene and diethyl ether.
-
-
Addition of the α-Halo Ester:
-
Slowly add a solution of ethyl bromoacetate (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel while stirring vigorously. The reaction is often initiated by gentle warming.
-
Once the reaction starts (indicated by a color change and gentle reflux), maintain a steady reflux by controlling the rate of addition.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.
-
-
Work-up and Hydrolysis:
-
Cool the reaction mixture in an ice bath and cautiously add dilute sulfuric acid to hydrolyze the zinc complex and dissolve any unreacted zinc.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude β-hydroxy ester.
-
-
Dehydration and Saponification:
-
The crude β-hydroxy ester can be dehydrated by refluxing with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.
-
The resulting α,β-unsaturated ester is then saponified by refluxing with an excess of aqueous or alcoholic potassium hydroxide.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the unsaturated acid.
-
-
Reduction of the Double Bond:
-
The unsaturated acid can be reduced to the target this compound by catalytic hydrogenation (e.g., H₂ over Pd/C) in a suitable solvent like ethanol or ethyl acetate.
-
Self-Validating System:
-
The progress of the Reformatsky reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting tetralone.
-
The formation of the β-hydroxy ester can be confirmed by IR spectroscopy (presence of a hydroxyl and ester carbonyl stretch) and ¹H NMR spectroscopy.
-
Successful dehydration and saponification can be monitored by the changes in the IR and NMR spectra, and the final product's identity and purity can be confirmed by melting point, elemental analysis, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS).
Diagram of the Reformatsky Route:
Caption: Synthesis via the Reformatsky reaction.
Alternative Synthetic Considerations: Reduction of an Oxo-Precursor
An alternative and potentially more direct route involves the synthesis of an oxo-derivative of the target molecule, followed by a reduction of the ketone functionality. A plausible intermediate is (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, for which a reduction method has been described.[3] The synthesis of this oxo-acid would likely involve the Stobbe condensation or a similar reaction with 6-methoxy-1-tetralone.
Experimental Protocol: Reduction of (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid [3]
-
Reaction Setup:
-
In a round-bottom flask, dissolve (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid (1 equivalent) in a mixture of acetic acid and water.
-
Add zinc powder (2.5 equivalents) to the solution.
-
-
Reduction:
-
Stir the mixture at 80°C for 2 hours.
-
-
Work-up:
-
Filter the reaction mixture through a bed of celite to remove unreacted zinc and other solids.
-
Remove the organic solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration and dry under vacuum to afford this compound.
-
Choice of Reduction Method:
-
The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid)[4][5][6] and the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures)[7][8][9] are classic methods for the deoxygenation of ketones to methylene groups. The choice between these methods depends on the substrate's sensitivity to acidic or basic conditions. Given the presence of a carboxylic acid, the Wolff-Kishner conditions would likely be too harsh, making the Clemmensen or a modified Clemmensen reduction (like the one described with zinc in acetic acid) more suitable.
Diagram of the Reductive Route:
Caption: Final reduction step.
Biological Activity and Potential Applications
While primarily known as a synthetic intermediate, the inherent structural features of this compound suggest potential biological activity. The tetralin scaffold is found in a variety of biologically active molecules, including some with anticancer, antifungal, and anti-inflammatory properties.[10][11][12][13][14]
Preliminary assessments suggest that this compound may possess anti-inflammatory , analgesic , and antioxidant properties.[15] The structural similarity to Naproxen and other arylpropionic acids provides a strong rationale for investigating its potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
A study on a new class of bradykinin B1 receptor antagonists, which are important in maintaining inflamed and chronic pain states, utilized a piperidine acetic acid tetralin core, further highlighting the potential of the tetralin acetic acid moiety in modulating pain and inflammation pathways.[3]
Further research, including in vitro enzyme assays and in vivo animal models, would be necessary to fully elucidate the pharmacological profile of this compound. Such studies could reveal if it possesses a distinct and potentially advantageous activity profile compared to its more famous derivative, Naproxen.
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursor | Potential Biological Activity |
| This compound | C₁₃H₁₆O₃ | 220.26 | 6-Methoxy-2-tetralone | Anti-inflammatory, Analgesic |
| 6-Methoxy-2-tetralone | C₁₁H₁₂O₂ | 176.21 | 6-Methoxy-1-tetralone | Synthetic Intermediate |
Conclusion
This compound, though often overshadowed by its illustrious derivative, Naproxen, is a molecule of significant chemical and potential pharmacological interest. Its discovery and history are a testament to the intricate process of drug development, where the journey to a final active pharmaceutical ingredient is paved with the synthesis of numerous crucial intermediates. The synthetic pathways detailed in this guide, primarily revolving around the versatile 6-methoxy-2-tetralone intermediate, offer reliable and scalable methods for its preparation. While its own biological activities are not extensively documented, its structural characteristics suggest a promising avenue for future research into novel anti-inflammatory and analgesic agents. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to understand and utilize this important tetralin derivative.
References
- This compound - Smolecule. (2023). Smolecule.
- A concise approach for the synthesis of 6-methoxy-2-tetralone. (2018). MedCrave online.
- 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis. (n.d.). Chemicalbook.
- A New Class of Bradykinin B1 Receptor Antagonists Containing the Piperidine Acetic Acid Tetralin Core. (2006). Bioorganic & Medicinal Chemistry Letters.
- 6-METHOXY-β-TETRALONE. (n.d.). Organic Syntheses.
- Willgerodt rearrangement. (n.d.). In Wikipedia.
- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu
- Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal.
- Recent advances in the Willgerodt–Kindler reaction. (2013). Chemical Society Reviews.
- An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021). BMC Pharmacology and Toxicology.
- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.).
- In Vivo Anti-inflammatory Activity of Lipoic Acid Derivatives in Mice. (2014). Pharmacological Reports.
- In vivo anti-inflammatory activity was represented as the ratio of inflamed volume to control in the carrageenan-induced paw-inflammation Swiss mouse model. (n.d.).
- Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways. (2021). Frontiers in Pharmacology.
- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry.
- Clemmensen reduction. (n.d.). In Wikipedia.
- Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. (2023). Dhaka University Journal of Pharmaceutical Sciences.
- Clemmensen Reduction of Aldehydes & Ketones. (2023). YouTube.
- Reform
- Clemmensen Reduction. (n.d.). TCI EUROPE N.V.
- Clemmensen Reduction. (n.d.). Organic Chemistry Portal.
- Reformatsky Reaction. (n.d.). Organic Chemistry Portal.
- Tetralin-based anti-inflammatory agents. (n.d.).
- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Deriv
- Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. (n.d.).
- Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine. (2013). Journal of Young Pharmacists.
- Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. (n.d.). PrepChem.com.
- Wolff-Kishner Reduction. (n.d.). Alfa Chemistry.
- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu
- SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SOME NOVEL TETRAZOLE DERIV
- Clemmensen reduction. (n.d.). Annamalai University.
- Reformatsky Reaction. (n.d.). Thermo Fisher Scientific - US.
- Wolff-Kishner Reduction. (n.d.). J&K Scientific LLC.
- This compound. (n.d.). CymitQuimica.
- Wolff–Kishner (Reduction). (n.d.). Química Organica.org.
- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Clemmensen Reduction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Wolff–Kishner (Reduction) [quimicaorganica.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy this compound | 57351-00-5 [smolecule.com]
An In-Depth Technical Guide to (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
Abstract
The (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid scaffold represents a privileged structure in medicinal chemistry, embodying the core features of several biologically active molecules. As a saturated analog of the potent non-steroidal anti-inflammatory drug (NSAID) naproxen's active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), this tetralin-based structure has garnered significant interest for its potential anti-inflammatory, analgesic, anticancer, and neuroprotective activities.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthetic rationale, key experimental protocols, and structure-activity relationship (SAR) insights for this promising class of compounds. We will explore its mechanistic underpinnings, particularly its putative role as a cyclooxygenase (COX) inhibitor, and present quantitative data on the anticancer and anticholinesterase activities of its derivatives.
Introduction: The Tetralin Core - A Scaffold of Therapeutic Promise
The 1,2,3,4-tetrahydronaphthalene, or tetralin, ring system is a recurring motif in a multitude of clinically relevant drugs and biologically active compounds. Its unique conformational properties, blending aromaticity with a saturated, flexible ring, allow for precise three-dimensional positioning of functional groups for optimal target engagement.[2] The incorporation of a methoxy group on the aromatic ring and an acetic acid side chain on the saturated portion, as seen in this compound, creates a molecule with significant therapeutic potential.
The structural similarity to 6-MNA, a known inhibitor of prostaglandin-endoperoxide synthase (PTGS), commonly referred to as cyclooxygenase (COX), strongly suggests that analogs of this tetralin scaffold may exert their anti-inflammatory effects through the modulation of this key enzyme in the prostaglandin biosynthesis pathway.[1] Furthermore, derivatization of the acetic acid moiety has yielded compounds with potent anticancer and acetylcholinesterase (AChE) inhibitory activities, highlighting the versatility of this scaffold for targeting a range of disease states. This guide will provide the technical foundation necessary to explore and expand upon this promising chemical space.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs can be approached through several strategic routes. The choice of methodology is often dictated by the desired substitution pattern and the scale of the synthesis.
Core Scaffold Synthesis via Reduction
A common and efficient method to access the tetralin core involves the reduction of a corresponding naphthalene precursor. A particularly effective route starts from 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid.
Experimental Protocol: Zinc-Mediated Reduction
This protocol details the reduction of the unsaturated ketone precursor to yield the saturated tetralin-acetic acid derivative.
-
Reaction Setup: To a solution of 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid (28 g, 120 mmol) in an acetic acid-water mixture (224 mL : 84 mL), add zinc powder (19.6 g, 300 mmol).
-
Reaction Execution: Stir the mixture vigorously at 80°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a Celite bed to remove excess zinc and other insoluble materials.
-
Isolation: Remove the organic layer (acetic acid) under reduced pressure. To the resulting residue, add water (50 mL) to precipitate the product.
-
Purification: Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to afford (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid (27 g, 95% yield) as a solid.[3] The ketone can then be further reduced to the desired methylene group if required, using standard methods like Wolff-Kishner or Clemmensen reduction, followed by hydrolysis of the ester if the acetic acid moiety was protected.
Causality Behind Experimental Choices: The use of zinc in acetic acid is a classic and reliable method for the reduction of α,β-unsaturated ketones. Acetic acid serves as both the solvent and a proton source, while zinc acts as the reducing agent. The elevated temperature accelerates the reaction rate. This method is often preferred for its high yield and relatively simple work-up procedure.
Synthesis of Analogs via Modification of the Acetic Acid Moiety
A fruitful avenue for generating diverse analogs involves the modification of the acetic acid side chain, often through an acetohydrazide intermediate. This allows for the introduction of various heterocyclic systems, which can significantly impact biological activity.
Experimental Protocol: Synthesis of N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide Analogs
This multi-step protocol, adapted from Turan-Zitouni et al. (2018), demonstrates the synthesis of a library of thiazoline-tetralin derivatives.
-
Synthesis of the Acetohydrazide Intermediate:
-
React the appropriate tetralin precursor with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to form the corresponding ethyl ester.
-
Treat the resulting ester with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to yield the key 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide intermediate.
-
-
Formation of Thiazoline Derivatives:
-
Condense the acetohydrazide intermediate with an appropriate substituted phenylisothiocyanate in a solvent like ethanol to form a thiosemicarbazide derivative.
-
Cyclize the thiosemicarbazide by reacting it with an α-haloketone (e.g., 2-bromoacetophenone) in the presence of a base to afford the final N'-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide analogs.
-
Causality Behind Experimental Choices: The acetohydrazide intermediate is a versatile synthon that readily reacts with a wide array of electrophiles, enabling the construction of diverse chemical libraries. The use of isothiocyanates and subsequent cyclization with α-haloketones is a well-established route to thiazoline-containing compounds, which are known to possess a broad spectrum of biological activities. This modular approach is ideal for structure-activity relationship studies.
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the tetralin core and subsequent analog generation.
Biological Evaluation and Mechanisms of Action
Analogs of this compound have been investigated for several biological activities. The primary hypothesized mechanism for its anti-inflammatory effects is the inhibition of COX enzymes, while derivatives have shown potent anticancer and anticholinesterase activities.
Cyclooxygenase (COX) Inhibition
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Non-selective NSAIDs like naproxen inhibit both isoforms, but the inhibition of COX-1 is associated with gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. Given the structural similarity of the this compound scaffold to the active metabolite of naproxen, it is a prime candidate for COX inhibition.
Prostaglandin Biosynthesis Signaling Pathway
Caption: The prostaglandin biosynthesis pathway, highlighting the inhibitory role of COX inhibitors.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol provides a method to determine the IC50 values of test compounds against COX-1 and COX-2.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-1 and COX-2 enzymes, a fluorescent probe (e.g., Amplex Red), heme cofactor, and the substrate, arachidonic acid.
-
-
Assay Plate Setup (96-well plate):
-
Add reaction buffer to all wells.
-
Add the test compound at various concentrations to the sample wells.
-
Add a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to positive control wells.
-
Add vehicle (e.g., DMSO) to the 100% activity wells.
-
-
Enzyme Addition and Incubation:
-
Add the COX enzyme (either COX-1 or COX-2) to all wells except the blank.
-
Add the heme cofactor.
-
Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the fluorescent probe and arachidonic acid to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity in a kinetic mode (e.g., every minute for 10-15 minutes) at the appropriate excitation and emission wavelengths (e.g., 535/590 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Anticancer Activity
Derivatives of the tetralin scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is likely multifactorial but may involve the induction of apoptosis.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with serial dilutions of the tetralin analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition
AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.
Experimental Protocol: Ellman's Method for AChE Inhibition
This spectrophotometric assay is the standard method for measuring AChE activity and its inhibition.
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare solutions of acetylcholinesterase (AChE) enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
-
Assay Plate Setup (96-well plate):
-
Add buffer to all wells.
-
Add the test compound at various concentrations to the sample wells.
-
Add a known AChE inhibitor (e.g., donepezil) to positive control wells and vehicle to 100% activity wells.
-
-
Pre-incubation: Add the AChE enzyme solution to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation and Measurement:
-
Add DTNB and then ATCI to all wells to start the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate from the change in absorbance over time.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Data Presentation and Structure-Activity Relationships (SAR)
The following data, derived from the work of Turan-Zitouni et al. (2018), illustrates the anticancer and anticholinesterase activities of a series of N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide analogs. These analogs feature modifications of the acetic acid moiety, demonstrating the impact of these changes on biological activity.
Table 1: Anticancer Activity of Tetralin Analogs (IC50 in µM)
| Compound ID | R (Substitution on Phenylthiazole) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 4a | 4-F | 51.3 ± 0.7 | 26.1 ± 0.3 |
| 4b | 4-Cl | 43.5 ± 0.6 | 21.9 ± 0.3 |
| 4e | 4-OCH3 | 32.1 ± 0.4 | 48.7 ± 0.7 |
| 4f | 4-Br | 58.2 ± 0.8 | 20.3 ± 0.3 |
| 4g | 3-Cl | >100 | 22.8 ± 0.3 |
| 4h | 2-Cl | >100 | 21.4 ± 0.3 |
| Cisplatin | (Reference Drug) | 29.5 ± 0.4 | 19.8 ± 0.3 |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Tetralin Analogs
| Compound ID | R (Substitution on Phenylthiazole) | % AChE Inhibition at 80 µg/mL |
| 4d | 4-CH3 | 43.22 |
| 4f | 4-Br | 42.87 |
| 4h | 2-Cl | 49.92 |
| 4i | 2-F | 41.85 |
| 4j | 2,4-diCl | 44.96 |
| Donepezil | (Reference Drug) | ~95% (at optimal conc.) |
Structure-Activity Relationship (SAR) Insights:
-
Anticancer Activity:
-
The nature and position of the substituent on the phenylthiazole ring significantly influence anticancer activity.
-
Against the A549 lung cancer cell line, halogenated derivatives (compounds 4a, 4b, 4f, 4g, 4h ) generally showed good potency, with IC50 values in the low micromolar range, comparable to cisplatin.
-
Interestingly, the 4-methoxy derivative (4e ) was the most potent against the MCF-7 breast cancer cell line but less active against A549, suggesting a degree of cell-line selectivity.
-
The position of the chloro substituent was critical for MCF-7 activity; 3-chloro (4g ) and 2-chloro (4h ) substitutions resulted in a loss of activity against this cell line.
-
-
Anticholinesterase Activity:
-
Several analogs displayed moderate AChE inhibitory activity.
-
Compound 4h , with a 2-chloro substitution, exhibited the highest inhibition (49.92%), suggesting that substitution at the ortho position of the phenyl ring might be favorable for binding to the AChE active site.
-
The data indicates that the tetralin-acetohydrazide scaffold is a viable starting point for the development of more potent AChE inhibitors.
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a diverse pharmacological profile. The strong structural analogy to known COX inhibitors suggests a high potential for the development of novel anti-inflammatory agents, although further quantitative studies are required to confirm this and to establish selectivity for COX-2.
The demonstrated anticancer and anticholinesterase activities of derivatives where the acetic acid moiety has been modified underscore the immense potential for SAR exploration. Future research should focus on:
-
Systematic SAR studies around the tetralin core, including varying the position and nature of the methoxy group and other aromatic substituents.
-
Quantitative evaluation of the core molecule and its close analogs in COX-1 and COX-2 inhibition assays to validate the hypothesized mechanism of action.
-
Optimization of the anticancer and anticholinesterase lead compounds to improve potency and selectivity.
-
In vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of the most promising analogs.
This technical guide provides a solid foundation of synthetic protocols, biological assay methodologies, and initial SAR insights to empower researchers to further investigate and unlock the full therapeutic potential of this valuable chemical scaffold.
References
- Alshaye, N. A., Elgohary, M. K., Elkotamy, M. S., & Abdel-Aziz, H. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]
- ResearchGate. (n.d.). Tetralin including anticancer drugs. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
- Turan-Zitouni, G., Yurttaş, L., Tabbi, A., Kaplancıklı, Z. A., & Çiftçi, H. İ. (2018).
- Turan-Zitouni, G., Yurttaş, L., Tabbi, A., Kaplancıklı, Z. A., & Çiftçi, H. İ. (2018).
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
- National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Frontiers in Immunology, 12, 788211. [Link]
- ResearchGate. (n.d.).
- Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 042-046. [Link]
- National Center for Biotechnology Information. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2615–2626. [Link]
- National Center for Biotechnology Information. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3326–3340. [Link]
- Semantic Scholar. (2020). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. [Link]
- ResearchGate. (n.d.). (PDF)
- Semantic Scholar. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine. [Link]
- National Center for Biotechnology Information. (2014). Novel sulphamides and sulphonamides incorporating the tetralin scaffold as carbonic anhydrase and acetylcholine esterase inhibitors. Archiv der Pharmazie, 347(4), 238–246. [Link]
- ResearchGate. (n.d.). (PDF)
- National Center for Biotechnology Information. (2013). Investigation of σ receptors agonist/antagonist activity through N-(6-methoxytetralin-1-yl)- and N-(6-methoxynaphthalen-1-yl)alkyl derivatives of polymethylpiperidines. Bioorganic & Medicinal Chemistry, 21(7), 1865–1869. [Link]
Sources
- 1. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase (COX) Inhibitors | CymitQuimica [cymitquimica.com]
thermal stability of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
An In-Depth Technical Guide to the Thermal Stability of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naphthalene derivative with potential applications in pharmaceutical development, including as a lead compound for anti-inflammatory or analgesic drugs.[1] Understanding the thermal stability of this active pharmaceutical ingredient (API) is critical for defining its shelf-life, developing stable formulations, and ensuring safety and efficacy. This guide provides a comprehensive overview of the experimental methodologies and theoretical considerations for assessing the thermal stability of this compound. We will delve into the causality behind experimental choices, detail self-validating protocols, and explore potential degradation pathways based on the chemistry of its core structures.
Introduction: The Imperative of Thermal Stability in Drug Development
The solid-state stability of an API is a cornerstone of drug development. Thermal stress is a primary factor that can induce physical and chemical changes in a drug substance, potentially leading to loss of potency, formation of toxic degradation products, and alterations in bioavailability. For this compound, a molecule featuring a carboxylic acid functional group and a methoxy-substituted tetrahydronaphthalene core, a thorough understanding of its response to heat is paramount.
This guide will equip the researcher with the necessary framework to:
-
Establish the intrinsic thermal stability profile of the molecule.
-
Identify potential degradation products and pathways.
-
Develop robust analytical methods for stability monitoring.
-
Inform formulation strategies to mitigate thermal decomposition.
While specific, publicly available thermal analysis data for this compound is limited, analogous 6-methoxy-tetrahydronaphthalene derivatives have shown melting points in the range of 167.5-168.5°C, suggesting good thermal stability.[1] The expected melting point for the title compound is estimated to be in the 155-165°C range.[1]
Foundational Physicochemical Properties
A summary of the key physicochemical properties of this compound is essential for interpreting thermal analysis data.
| Property | Value/Description | Source |
| Molecular Formula | C₁₃H₁₆O₃ | [2] |
| Molecular Weight | 220.26 g/mol | [3] |
| Appearance | Solid | [3] |
| pKa (estimated) | 4.2 - 4.4 | [1] |
| Solubility | Limited aqueous solubility; moderate in ethanol (≤55 mg/mL). | [1] |
Experimental Assessment of Thermal Stability
A multi-technique approach is crucial for a comprehensive understanding of thermal stability. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Phase Transitions
Expertise & Experience: DSC is the gold standard for identifying thermally induced phase transitions such as melting, crystallization, and solid-solid transitions. For a crystalline solid like this compound, the melting point is a key indicator of purity and stability. A sharp, well-defined melting endotherm suggests a stable, pure crystalline form. Broadening of the peak or the appearance of additional thermal events at lower temperatures in subsequent stability studies can indicate degradation or the formation of impurities.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent sublimation and ensure a controlled atmosphere. For studies investigating oxidative stability, a pinhole lid can be used to allow interaction with the purge gas.
-
Instrument Setup:
-
Purge Gas: Use an inert purge gas, typically nitrogen, at a flow rate of 50 mL/min to prevent thermo-oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and sensitivity.
-
-
-
Data Analysis:
-
Determine the onset temperature and the peak maximum of the melting endotherm.
-
Integrate the peak area to determine the enthalpy of fusion (ΔHfus).
-
Observe for any exothermic events (crystallization, decomposition) or other endothermic events (polymorphic transitions) prior to melting.
-
Thermogravimetric Analysis (TGA) for Mass Loss Events
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It is indispensable for determining the temperature at which decomposition begins and for quantifying mass loss associated with desolvation or degradation. When coupled with an evolved gas analyzer (e.g., mass spectrometry or FTIR), TGA can help identify the gaseous byproducts of decomposition.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Use an inert nitrogen atmosphere (50 mL/min) to study thermal decomposition. To assess oxidative stability, a separate experiment should be run using an air or oxygen purge.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 500°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Identify the onset temperature of decomposition (T_onset), typically defined by a 5% mass loss.
-
Determine the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass lost at each decomposition step.
-
Isothermal Stress Testing for Kinetic Insights
Expertise & Experience: While dynamic tests like DSC and TGA are excellent for screening, isothermal stress testing provides critical data on degradation kinetics under more realistic storage conditions. By exposing the sample to a constant elevated temperature over time and analyzing for purity and degradants, one can determine the degradation rate constant and predict shelf-life.
Experimental Protocol: Isothermal Stress Study
-
Sample Storage: Place accurately weighed samples of this compound in controlled temperature chambers (e.g., 60°C, 80°C, 100°C).
-
Time Points: Pull samples at predetermined time intervals (e.g., 1, 3, 7, 14, 30 days).
-
Analysis: Analyze each sample using a stability-indicating HPLC method (see section 4) to quantify the remaining parent compound and any formed degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each temperature. Determine the order of the degradation reaction and calculate the rate constants. Use the Arrhenius equation to extrapolate the degradation rate to typical storage conditions (e.g., 25°C).
Caption: Workflow for isothermal stress testing and shelf-life prediction.
Analytical Methods for Degradation Product Monitoring
A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of all components. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for separating moderately polar compounds like the target molecule.
-
Mobile Phase Optimization:
-
Use a gradient elution to resolve compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Develop a gradient from low to high organic content to elute the parent compound and any potential degradants.
-
-
Forced Degradation: To validate the method's stability-indicating nature, intentionally degrade the sample under various stress conditions (acid, base, oxidation, heat, light). The method must be able to resolve the parent peak from all degradation peaks.
-
Detection:
-
Use a UV detector set at the λ_max of the naphthalene chromophore.
-
Couple the HPLC to a mass spectrometer to aid in the identification of unknown degradation products by determining their mass-to-charge ratio.
-
Potential Thermal Degradation Pathways
Based on the thermal behavior of the tetralin core structure, several degradation pathways can be hypothesized for this compound under thermal stress.[4]
-
Dehydrogenation: The tetralin ring is susceptible to dehydrogenation at elevated temperatures to form the more stable aromatic naphthalene ring.[4][5] This would result in the formation of (6-Methoxy-naphthalen-2-yl)-acetic acid. This process is often a primary thermal decomposition route for tetralin derivatives.[4]
-
Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating, although this often requires very high temperatures unless catalyzed. This would lead to the formation of 2-methyl-6-methoxy-1,2,3,4-tetrahydronaphthalene.
-
Side-Chain Oxidation: In the presence of oxygen, the benzylic positions of the tetralin ring (C1 and C4) are susceptible to oxidation, which could lead to the formation of ketone or alcohol derivatives.
-
Ring Contraction: Studies on tetralin pyrolysis have shown that ring contraction can occur, leading to the formation of substituted indane derivatives such as 1-methylindane.[4]
Caption: Hypothesized thermal degradation pathways for the title compound.
Conclusion and Recommendations
The is a critical quality attribute that must be thoroughly investigated. This guide outlines a robust, multi-faceted approach to this assessment. It is recommended that researchers:
-
Perform DSC and TGA analysis to establish the primary thermal profile.
-
Conduct isothermal stress studies at multiple temperatures to determine degradation kinetics.
-
Develop and validate a stability-indicating HPLC method for accurate quantification of the API and its degradants.
-
Utilize forced degradation studies to identify potential degradation products and elucidate decomposition pathways, confirming the hypotheses presented.
By following these protocols, drug development professionals can build a comprehensive understanding of the compound's stability, ensuring the development of a safe, effective, and stable pharmaceutical product.
References
- Smolecule. (2023, August 15). This compound.
- ChemicalBook. 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis.
- Bounaceur, R., et al. (n.d.). Mechanistic Modeling of the Thermal Cracking of Tetralin. ACS Publications.
- CymitQuimica. This compound.
- Sigma-Aldrich. (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid.
- MDPI. (n.d.). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction.
- ChemicalBook. This compound Chemical Properties.
- Sigma-Aldrich. (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid.
Sources
potential pharmacological targets of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
An In-depth Technical Guide to the Potential Pharmacological Targets of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Introduction
This compound is an organic compound featuring a methoxy group attached to a tetrahydronaphthalene core, with an acetic acid functional group.[1] Its molecular structure bears a striking resemblance to established bioactive molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs). This structural analogy provides a strong rationale for investigating its pharmacological targets, with the primary hypothesis being its action as an inhibitor of cyclooxygenase (COX) enzymes. This guide will provide a comprehensive overview of the potential pharmacological targets of this compound, with a focus on experimental workflows to elucidate its mechanism of action.
The methoxy group in the compound enhances its lipophilicity, which can influence its interaction with biological targets.[1] Preliminary studies and structural analysis suggest that it may exhibit anti-inflammatory, analgesic, and antioxidant properties.[1] Furthermore, derivatives of the tetralin scaffold have been explored for their anti-inflammatory effects, lending further support to the investigation of its role in inflammatory pathways.[2]
This document will first delve into the validation of the primary and most probable target, the COX enzymes. Subsequently, it will explore methodologies to investigate the downstream effects of this inhibition and, finally, discuss strategies for identifying novel or secondary pharmacological targets.
Primary Target Validation: Cyclooxygenase (COX) Inhibition
The structural similarity of this compound to well-known NSAIDs like naproxen and the active metabolite of nabumetone, 6-methoxy-2-naphthylacetic acid (6-MNA), strongly suggests that its primary pharmacological target may be the cyclooxygenase (COX) enzymes.[3][4][5][6][7] Naproxen is a non-selective inhibitor of both COX-1 and COX-2, enzymes that are pivotal in the inflammatory cascade.[3][5] Similarly, 6-MNA is a known inhibitor of prostaglandin-endoperoxide synthase (PTGS), another term for COX.[1][4]
The Role of COX Enzymes in Inflammation
Cyclooxygenase enzymes exist in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric protection and platelet aggregation. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of the inflammatory response. Inhibition of COX-2 is therefore a key therapeutic strategy for reducing inflammation and pain.
Experimental Workflow for COX Inhibition Assays
To validate the hypothesis that this compound inhibits COX enzymes, a multi-step experimental approach is recommended.
In Vitro COX Inhibition Assays
The initial step involves determining the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes.
Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reconstitute purified human or ovine COX-1 and COX-2 enzymes in the provided buffer.
-
Prepare a solution of arachidonic acid (the substrate) and a fluorometric probe (e.g., ADHP).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well.
-
Incubate for a specified time at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid and the fluorometric probe.
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
-
Compare the IC50 values for COX-1 and COX-2 to determine the selectivity of the compound.
-
| Parameter | Description |
| IC50 (COX-1) | Concentration for 50% inhibition of COX-1 |
| IC50 (COX-2) | Concentration for 50% inhibition of COX-2 |
| Selectivity Index | IC50 (COX-1) / IC50 (COX-2) |
Cell-Based Assays for Prostaglandin Production
To confirm the activity of the compound in a cellular context, assays that measure the production of prostaglandins (the products of the COX reaction) are essential.
Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
-
Treatment:
-
Seed the cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
-
PGE2 Measurement:
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Plot the PGE2 concentration against the concentration of the test compound.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Caption: Workflow for validating COX inhibition.
Elucidating the Mechanism of Action: Downstream Effects
Confirmation of COX inhibition opens the door to investigating the downstream cellular effects. The primary mechanism of NSAIDs is the inhibition of the synthesis of prostaglandins from arachidonic acid.
The Arachidonic Acid Cascade
Caption: The Arachidonic Acid Cascade.
Experimental Approaches to Assess Downstream Effects
Western Blotting for Inflammatory Markers
Protocol: Western Blot for COX-2 and iNOS Expression
-
Cell Lysis:
-
Treat macrophage cells with LPS in the presence or absence of the test compound as described previously.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against COX-2, iNOS (inducible nitric oxide synthase, another pro-inflammatory enzyme), and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
ELISA for Pro-inflammatory Cytokines
Protocol: Measurement of TNF-α and IL-6
-
Sample Collection:
-
Collect the cell culture supernatant from LPS-stimulated macrophages treated with the test compound.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for the quantification of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Follow the manufacturer's instructions for the assay.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of TNF-α and IL-6 in each sample.
-
Exploring Secondary and Novel Pharmacological Targets
While COX inhibition is the most probable mechanism of action, it is prudent for a comprehensive drug discovery program to investigate potential off-target or novel activities. The tetralin scaffold is present in compounds with diverse biological activities, including effects on the central nervous system.[2][8] For instance, some N-alkyl derivatives of 6-methoxytetralin have shown affinity for sigma receptors, which are important targets in neuropharmacology.[2]
Target Identification Strategies
A combination of in silico and experimental approaches can be employed to identify novel targets.
| Method | Description | Advantages | Disadvantages |
| Molecular Docking | Computational simulation of the binding of the compound to the 3D structure of potential protein targets. | Fast, cost-effective, provides structural insights. | Prone to false positives, requires high-quality protein structures. |
| Chemical Proteomics | Affinity-based pull-down experiments using the compound as bait to identify binding proteins from a cell lysate. | Unbiased, identifies direct binding partners. | Technically challenging, can be difficult to validate hits. |
| Phenotypic Screening | Screening the compound across a panel of cell-based assays that measure various biological processes (e.g., apoptosis, cell cycle). | Identifies functional effects, does not require a priori knowledge of the target. | Target deconvolution can be challenging and time-consuming. |
Investigating Sigma Receptor Binding
Given the structural alerts from related compounds, a focused investigation of sigma receptor binding is warranted.
Protocol: Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
-
Membrane Preparation:
-
Prepare cell membrane homogenates from a source rich in sigma receptors (e.g., guinea pig brain or a cell line overexpressing the receptors).
-
-
Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a radiolabeled sigma receptor ligand (e.g., [3H]-(+)-pentazocine for sigma-1) and various concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., haloperidol).
-
-
Separation and Counting:
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Determine the Ki (inhibitory constant) of the compound for the sigma receptors.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for development as an anti-inflammatory agent, with its primary mechanism of action likely being the inhibition of COX enzymes. The experimental workflows detailed in this guide provide a robust framework for validating this hypothesis and further characterizing its pharmacological profile.
Future research should focus on in vivo studies to assess the anti-inflammatory and analgesic efficacy of the compound in animal models of inflammation and pain. Furthermore, a thorough investigation of its pharmacokinetic and toxicological properties will be crucial for its advancement as a potential therapeutic agent. The exploration of secondary targets, such as sigma receptors, could also unveil novel therapeutic applications for this class of compounds.
References
- This compound - Smolecule. (2023-08-15).
- 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine - Chem-Impex.
- (S)-(+)-6-Methoxy-alpha-methyl-2-naphthaleneacetic acid - GoldBio.
- S-Naproxen (S-6-Methoxy-a-methyl-2-naphthaleneacetic Acid) - Data Sheet.
- 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem - NIH.
- 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic Acid - Benchchem.
- Naproxen | C14H14O3 | CID 156391 - PubChem - NIH.
- 6-methoxy-2-Naphthoic Acid - Cayman Chemical.
- Naproxen (6-methoxy-α-methyl-2-naphthalene acetic acid) - ResearchGate.
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic Acid: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The presented methodology is designed to be a self-validating system, with in-depth explanations of the chemical principles and experimental choices that underpin each step.
Introduction and Significance
This compound is an organic compound featuring a tetrahydronaphthalene core, a structure found in numerous biologically active molecules.[1] The presence of the methoxy group and the acetic acid moiety makes it a versatile intermediate for the synthesis of a variety of derivatives with potential therapeutic applications.[1] Its structural similarity to known anti-inflammatory agents suggests its potential as a lead compound for the development of new drugs targeting inflammatory pathways.[1] This guide details a reliable and efficient multi-step synthesis starting from the readily available 6-methoxy-2-tetralone.
Overall Synthetic Strategy
The synthesis of the target molecule is achieved through a three-step sequence, commencing with a Stobbe condensation to introduce the carbon framework of the acetic acid side chain. This is followed by a catalytic hydrogenation to saturate the newly formed double bond, and finally, a Clemmensen reduction to deoxygenate the ketone functionality of the tetralone ring.
Figure 1: Overall synthetic workflow for this compound.
PART 1: Detailed Experimental Protocols
Step 1: Stobbe Condensation of 6-Methoxy-2-tetralone
The initial step involves a Stobbe condensation, a powerful carbon-carbon bond-forming reaction between a ketone and a succinic ester in the presence of a strong base.[2][3][4] This reaction is particularly effective for creating alkylidene succinic acids.[3] The mechanism proceeds through the formation of a γ-lactone intermediate, which then undergoes a base-induced elimination to yield the product.[2]
Figure 2: Simplified mechanism of the Stobbe condensation.
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve diethyl succinate (1.2 equivalents) in anhydrous ethanol (to a concentration of 0.1–0.5 M).[5]
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1–1.5 equivalents relative to diethyl succinate) portion-wise at room temperature.[5] Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Substrate Addition: Add 6-methoxy-2-tetralone (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Gently heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]
-
Work-up: After completion, cool the reaction to room temperature and carefully quench by adding a cold saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to neutralize the base.[5]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis and Purification: The crude product, a half-ester, is then subjected to acid-catalyzed hydrolysis by refluxing with 10% aqueous hydrochloric acid. After cooling, the resulting solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the alkylidene succinic acid derivative.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 6-Methoxy-2-tetralone | 1.0 | 176.21 | (Specify amount) |
| Diethyl succinate | 1.2 | 174.20 | (Calculate amount) |
| Sodium ethoxide | 1.3 | 68.05 | (Calculate amount) |
| Anhydrous Ethanol | - | - | (Specify volume) |
Step 2: Catalytic Hydrogenation of the Alkylidene Succinic Acid Derivative
The second step involves the reduction of the carbon-carbon double bond of the alkylidene succinic acid derivative. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.[6] Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this purpose.[6]
Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve the alkylidene succinic acid derivative (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add 10% palladium on carbon (5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude keto-diacid. This product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Alkylidene Succinic Acid Derivative | 1.0 | (Calculate) | (Specify amount) |
| 10% Palladium on Carbon | 0.05-0.10 | - | (Calculate amount) |
| Ethanol or Acetic Acid | - | - | (Specify volume) |
| Hydrogen Gas | Excess | 2.02 | (Specify pressure) |
Step 3: Clemmensen Reduction of the Keto-diacid
The final step is the deoxygenation of the ketone functionality to a methylene group. The Clemmensen reduction, which employs zinc amalgam and concentrated hydrochloric acid, is particularly effective for the reduction of aryl ketones that are stable to strongly acidic conditions.[7][8][9] The reaction is believed to occur on the surface of the zinc.[9]
Figure 3: A simplified representation of the proposed Clemmensen reduction mechanism.
Protocol:
-
Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the keto-diacid (1.0 equivalent), the prepared zinc amalgam, concentrated hydrochloric acid, and a co-solvent such as toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and decant the aqueous layer. Extract the aqueous layer with toluene or diethyl ether.
-
Extraction and Purification: Combine the organic layers, wash with water, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Keto-diacid | 1.0 | (Calculate) | (Specify amount) |
| Zinc (dust) | Excess | 65.38 | (Specify amount) |
| Mercuric Chloride | Catalytic | 271.52 | (Specify amount) |
| Conc. Hydrochloric Acid | Excess | 36.46 | (Specify volume) |
| Toluene | - | - | (Specify volume) |
PART 2: Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
Physicochemical Properties:
-
Molecular Formula: C₁₃H₁₆O₃[10]
-
Molecular Weight: 220.26 g/mol [10]
-
Appearance: Off-white to pale yellow solid
-
Melting Point: Expected in the range of 155-165°C[1]
-
Solubility: Limited solubility in water, moderate solubility in ethanol (≤55 mg/mL), and good solubility in polar aprotic solvents like DMSO and DMF.[1]
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the aromatic protons, the methoxy group protons, the aliphatic protons of the tetrahydronaphthalene ring, and the methylene and methine protons of the acetic acid side chain, as well as the carboxylic acid proton.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should show signals corresponding to the aromatic carbons, the methoxy carbon, the aliphatic carbons of the tetrahydronaphthalene ring, the methylene and methine carbons of the acetic acid side chain, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy (KBr): Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-O stretching of the ether and carboxylic acid, and aromatic and aliphatic C-H stretching.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably synthesize this valuable intermediate for further applications in drug discovery and medicinal chemistry. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.
References
- Clemmensen reduction. (n.d.).
- A concise approach for the synthesis of 6-methoxy-2-tetralone - MedCrave online. (2018, February 19).
- Stobbe condensation - Wikipedia. (n.d.).
- The Clemmensen Reduction - Organic Reactions. (n.d.).
- Clemmensen reduction - Annamalai University. (n.d.).
- Clemmensen Reduction | Chem-Station Int. Ed. (2014, October 7).
- Stobbe Condensation - Juniper Publishers. (2022, May 5).
- The Clemmensen Reduction - Juniper Publishers. (2024, April 16).
- 6-METHOXY-β-TETRALONE - Organic Syntheses Procedure. (n.d.).
- The Stobbe Condensation - Organic Reactions. (n.d.).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone - Arkivoc. (n.d.).
- (PDF) Stobbe Condensation - ResearchGate. (2025, November 3).
- (PDF) A Convenient Synthesis of 6-Methoxy-4-isopropyl-1-tetralone - ResearchGate. (2025, August 7).
- A concise approach for the synthesis of 6-methoxy-2-tetralone - Semantic Scholar. (2018, February 19).
- Hydrogenation - Ready Lab - UT Southwestern, Dallas, Texas. (n.d.).
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (2017, February 24).
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (n.d.).
- The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives - ResearchGate. (2025, August 9).
- High-field NMR spectroscopy and FTICR mass spectrometry - BG. (2013, March 8).
- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.).
- 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC. (n.d.).
- Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones - arkat usa. (n.d.).
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 3. (6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID CAS#: 100612-67-7 [chemicalbook.com]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. organicreactions.org [organicreactions.org]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. This compound [cymitquimica.com]
analytical methods for (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid characterization
An Application Guide to the Comprehensive Characterization of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Abstract: This document provides a detailed guide for the analytical characterization of this compound (CAS No: 57351-00-5), a naphthalene derivative with potential applications in pharmaceutical development.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm the compound's identity, structure, purity, and key physicochemical properties. We will detail methodologies spanning spectroscopy, chromatography, and mass spectrometry, explaining the rationale behind experimental choices to ensure robust and reliable results.
Introduction and Compound Overview
This compound is an organic compound featuring a tetrahydronaphthalene core, substituted with a methoxy group and an acetic acid moiety.[1][2] Its structure suggests potential as a lead compound for developing new anti-inflammatory or analgesic drugs, making its thorough characterization a critical step in the research and development pipeline.[1] Accurate and comprehensive analytical data is paramount for establishing a compound's identity, ensuring its purity, and forming the basis for subsequent biological and toxicological evaluations.
This guide presents an integrated analytical workflow, combining spectroscopic techniques for structural elucidation with chromatographic methods for purity assessment.
Physicochemical Properties Summary
A foundational understanding of a compound's physical and chemical properties is essential for selecting appropriate analytical conditions, such as solvent choice for spectroscopy and mobile phase composition for chromatography.
| Property | Value | Source |
| CAS Number | 57351-00-5 | [3] |
| Molecular Formula | C₁₃H₁₆O₃ | [3] |
| Molecular Weight | 220.26 g/mol | [3] |
| Appearance | Solid | |
| Solubility | Limited solubility in water (<1 mg/mL), moderate in ethanol (≤55 mg/mL), and generally soluble in polar aprotic solvents. | [1] |
| pKa Estimate | 4.2 - 4.4 | [1] |
Integrated Analytical Workflow
A systematic approach is crucial for the complete characterization of a chemical entity. The following workflow ensures that both structural identity and purity are rigorously assessed.
Caption: Overall workflow for compound characterization.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide fingerprint-level information about a molecule's structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise hydrogen and carbon framework of an organic molecule.
Expertise & Causality: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. Tetramethylsilane (TMS) is added as an internal standard for referencing chemical shifts to 0 ppm.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆). Add a small amount of TMS as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition (¹H NMR): Acquire data with a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected proton chemical shift range (approx. 0-12 ppm).
-
Data Acquisition (¹³C NMR): Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0 ppm.
Expected Spectral Data:
| Technique | Region | Expected Chemical Shift (δ, ppm) & Multiplicity | Assignment |
| ¹H NMR | Aromatic | ~6.5 - 7.1 (m) | Protons on the methoxy-substituted benzene ring. |
| Methoxy | ~3.7 (s) | -OCH₃ protons. | |
| Aliphatic | ~1.5 - 3.0 (m) | -CH₂- and -CH- protons of the tetralin ring and acetic acid side chain. | |
| Carboxylic Acid | >10.0 (s, broad) | -COOH proton (may exchange with D₂O). | |
| ¹³C NMR | Carboxylic | ~170 - 180 | C=O of the carboxylic acid. |
| Aromatic | ~110 - 160 | Carbons of the benzene ring, including the C-O attached carbon. | |
| Methoxy | ~55 | -OCH₃ carbon. | |
| Aliphatic | ~25 - 45 | Sp³ hybridized carbons of the tetralin ring and acetic acid side chain. |
Note: Specific shifts and coupling patterns can be found in supporting information of synthetic chemistry publications for structurally related compounds.[4]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and, with high-resolution instruments, to confirm its elemental formula.
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules containing acidic or basic functional groups, like the carboxylic acid in our analyte. It minimizes fragmentation, ensuring a strong signal for the molecular ion.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled to an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in either positive or negative ion mode.
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺.
-
Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻.
-
-
Data Analysis: Compare the measured accurate mass of the molecular ion to the theoretical calculated mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.
Expected Data:
| Ion Mode | Adduct | Theoretical m/z |
| Positive | [C₁₃H₁₆O₃ + H]⁺ | 221.1172 |
| Negative | [C₁₃H₁₆O₃ - H]⁻ | 219.1027 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.
Expertise & Causality: Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders as it requires minimal sample preparation and provides high-quality spectra.
Protocol: Fourier-Transform Infrared (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2950-2850 | C-H stretch | Aliphatic (sp³) |
| ~3100-3000 | C-H stretch | Aromatic (sp²) |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
Note: The aromatic C-H stretching vibrations are often observed in the 3050-3100 cm⁻¹ range, while C=C stretching appears around 1600-1650 cm⁻¹.[5] Non-covalent interactions can also influence spectral characteristics.[6]
Chromatographic Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and separating them from any synthesis-related impurities or degradation products.[7]
Caption: Workflow for HPLC purity analysis.
Protocol: Reversed-Phase HPLC (RP-HPLC) with UV Detection
Expertise & Causality: A C18 (octadecylsilyl) stationary phase is used because it is non-polar, providing good retention for the relatively hydrophobic tetralin core of the analyte. An acidified mobile phase (e.g., with formic or acetic acid) is used to suppress the ionization of the carboxylic acid group. In its neutral form, the analyte is more retained and exhibits better, more symmetrical peak shape. UV detection is suitable due to the strong absorbance of the naphthalene chromophore.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (or similar) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 226 nm |
| Injection Vol. | 10 µL |
| Sample Conc. | 1.0 mg/mL in 50:50 Acetonitrile:Water |
Procedure:
-
Preparation: Prepare the mobile phases and the sample solution as described above. Ensure the sample is fully dissolved and filter if necessary.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram for the duration of the run.
-
Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness: This method is self-validating through system suitability tests. Before running samples, inject a standard solution multiple times to check for consistent retention times, peak areas, and theoretical plates, ensuring the system is performing correctly.
References
- Smolecule. (2023, August 15). This compound.
- Supporting Information. (n.d.). [Details on NMR and HRMS for related compounds].
- ChemicalBook. (n.d.). This compound Chemical Properties.
- CymitQuimica. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid.
- ATSDR. (n.d.). Analytical Methods for Biological Materials.
- International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
- Rijs, A. M., & Buma, W. J. (n.d.). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. Radboud Repository.
Sources
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid NMR spectroscopy
An Application Note for the Structural Elucidation of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid using NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous determination of molecular structures.[1][2] This application note provides a comprehensive guide to the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and in-depth spectral interpretation. By explaining the causality behind experimental choices and analytical steps, this guide serves as a practical resource for researchers, scientists, and drug development professionals seeking to apply NMR for the robust characterization of complex small molecules.
Introduction
This compound (CAS No. 57351-00-5) is a naphthalene derivative with potential biological and therapeutic applications.[3] Its molecular structure, comprising a substituted aromatic ring, a saturated heterocyclic system, and a carboxylic acid moiety, presents a unique spectroscopic challenge. Accurate structural confirmation is a critical prerequisite for any further investigation into its chemical reactivity or biological activity.[3]
NMR spectroscopy offers unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4][5] This guide will detail the necessary steps to acquire high-quality ¹H and ¹³C NMR spectra and provide a logical framework for their complete interpretation, including predicted chemical shifts and coupling patterns based on established principles and data from analogous structures.
Compound Profile
-
IUPAC Name: 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid[3]
-
Molecular Formula: C₁₃H₁₆O₃[6]
-
Molecular Weight: 220.26 g/mol [3]
-
Synonyms: 2-(6-Methoxy-2-tetralinyl)acetic acid, 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ylacetic acid[6]
Part 1: Experimental Protocols & Workflows
Acquiring high-resolution NMR spectra is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.
Protocol 1: High-Quality NMR Sample Preparation
The objective of this protocol is to prepare a homogeneous, contaminant-free sample to ensure optimal magnetic field homogeneity and produce sharp, well-resolved NMR signals.[7]
Materials:
-
This compound (5-20 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆), ~0.7 mL
-
High-precision 5 mm NMR tubes (clean and dry)[8]
-
Pasteur pipette with a small glass wool or Kimwipe plug[8]
-
Vortex mixer
Methodology:
-
Analyte Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 15-25 mg for ¹³C NMR and place it in a clean, dry vial.[7] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its reduced sensitivity.[7]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[8] The choice of solvent is critical; it must completely dissolve the analyte without reacting with it.[1] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The deuterium in the solvent is used by the spectrometer's lock system to stabilize the magnetic field.[9]
-
Homogenization: Gently vortex the vial until the sample is fully dissolved. A clear, homogeneous solution is required.[1] Any suspended solid particles will disrupt the magnetic field homogeneity, leading to broadened spectral lines.[7]
-
Filtration and Transfer: Using a Pasteur pipette with a small, tightly packed glass wool plug, filter the solution directly into a clean 5 mm NMR tube.[8] This crucial step removes any microscopic particulate matter.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.[8]
Predicted ¹H NMR Spectrum Analysis
The proton spectrum can be divided into distinct regions corresponding to the aromatic, methoxy, and aliphatic protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Commentary |
| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded, acidic, and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its visibility can be solvent-dependent. |
| H-5 | ~7.00 | Doublet (d) | 1H | This aromatic proton is ortho to the electron-donating methoxy group, but also part of the fused ring system. It is coupled to H-7. |
| H-7 | ~6.65 | Doublet of Doublets (dd) | 1H | This proton is ortho to the methoxy group and coupled to both H-5 and H-8. The electron-donating OCH₃ group shields this position, shifting it upfield. |
| H-8 | ~6.60 | Doublet (d) | 1H | This proton is meta to the methoxy group and coupled only to H-7. It is expected to be the most upfield of the aromatic signals. |
| -OCH₃ | ~3.78 | Singlet (s) | 3H | Methoxy group protons are characteristic singlets in this region. They are not coupled to any other protons. |
| H-1, H-4 (Benzylic) | 2.70 - 2.90 | Multiplet (m) | 4H | These four protons on the saturated ring adjacent to the aromatic ring are deshielded and will form a complex multiplet due to coupling with protons at C-2 and C-3. |
| -CH₂-COOH | ~2.40 | Doublet (d) | 2H | These methylene protons are adjacent to the chiral center at C-2 and the electron-withdrawing carboxylic acid group. They are coupled to the proton at C-2. |
| H-2, H-3 | 1.50 - 2.20 | Multiplet (m) | 3H | These aliphatic protons reside within the saturated ring and will exhibit complex overlapping signals due to coupling with each other and the benzylic protons. |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals, one for each unique carbon atom.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Commentary |
| -COOH | 175 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. |
| C-6 | ~158 | Aromatic carbon directly attached to the electron-donating oxygen, causing significant deshielding. |
| C-4a, C-8a (Quaternary) | 130 - 138 | Quaternary aromatic carbons at the ring fusion. Their signals are typically of lower intensity. |
| C-5 | ~129 | Aromatic CH carbon. |
| C-8 | ~113 | Aromatic CH carbon ortho to the methoxy group, shielded by its electron-donating effect. |
| C-7 | ~112 | Aromatic CH carbon ortho to the methoxy group, also shielded. |
| -OCH₃ | ~55 | The methoxy carbon signal is a characteristic peak in this region. |
| -CH₂-COOH | ~41 | Aliphatic carbon adjacent to the carboxylic acid group. |
| C-2 | ~35 | Aliphatic CH carbon. |
| C-1, C-4 (Benzylic) | 28 - 30 | Benzylic CH₂ carbons, slightly deshielded by the adjacent aromatic ring. |
| C-3 | ~25 | Aliphatic CH₂ carbon. |
The Role of 2D NMR for Unambiguous Assignment
While 1D spectra provide the primary data, 2D NMR experiments are essential for confirming connectivity and validating the structural assignment. [10]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. [5]It would be used to trace the connectivity from the benzylic protons (H-1, H-4) through the aliphatic ring protons (H-2, H-3) and to confirm the coupling between the aromatic protons (H-5, H-7, H-8).
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). [10][11]It allows for the direct assignment of a proton's signal to its attached carbon's signal, for example, confirming that the proton signal at ~3.78 ppm corresponds to the carbon signal at ~55 ppm (-OCH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for identifying quaternary carbons and piecing together molecular fragments. For instance, an HMBC experiment would show a correlation from the methoxy protons (-OCH₃) to the aromatic carbon C-6.
Conclusion
NMR spectroscopy is a definitive tool for the structural elucidation of this compound. By following the detailed protocols for sample preparation and leveraging a systematic approach to spectral interpretation of 1D and 2D NMR data, researchers can achieve unambiguous confirmation of the molecular structure. This foundational characterization is a non-negotiable step for ensuring the integrity of subsequent chemical and biological studies.
References
Sources
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Buy this compound | 57351-00-5 [smolecule.com]
- 4. news-medical.net [news-medical.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound [cymitquimica.com]
- 7. organomation.com [organomation.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometric Analysis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Abstract
This application note provides a comprehensive guide for the sensitive and selective analysis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). This compound is a key organic compound with potential applications in pharmaceutical development as a lead for anti-inflammatory or analgesic drugs.[1] Accurate and reliable quantification of this molecule in complex matrices is crucial for its development and application. This document outlines a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, including predicted fragmentation pathways to aid in structural elucidation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish a robust analytical workflow for this and structurally related compounds.
Introduction
This compound is a naphthalene derivative characterized by a methoxy group on a tetrahydronaphthalene core with an acetic acid functional group.[1] Its structure suggests potential interactions with biological receptors and enzymes, making it a compound of interest for therapeutic applications.[1] Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of small molecules in various biological and chemical matrices. This application note details a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method for the analysis of this compound.
Electrospray ionization (ESI) is the preferred ionization technique for this moderately polar molecule due to its ability to generate intact molecular ions with high efficiency.[2] Collision-induced dissociation (CID) is then employed to fragment the precursor ion, generating a characteristic fragmentation pattern that can be used for definitive identification and quantification.[3]
Experimental
Materials and Reagents
-
This compound standard (purity ≥95%)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human plasma (or other relevant biological matrix)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
The following protocol is a general guideline for extracting this compound from a biological matrix like human plasma. Optimization may be required based on the specific matrix and desired recovery.
Protocol:
-
Spiking: Spike 500 µL of human plasma with the desired concentration of this compound standard solution.
-
Acidification: Add 500 µL of 4% phosphoric acid in water to the plasma sample and vortex for 30 seconds. This step ensures that the carboxylic acid group is protonated, increasing its retention on the C18 stationary phase.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering hydrophilic compounds.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
Diagram of the Sample Preparation Workflow:
Caption: Solid-Phase Extraction (SPE) workflow for analyte isolation.
Liquid Chromatography Conditions
The following HPLC conditions are a starting point for the separation of this compound.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 10 |
| 9.0 | 10 |
Mass Spectrometry Conditions
A high-resolution mass spectrometer capable of MS/MS is recommended.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimized for desired fragmentation (e.g., 10-30 eV) |
| Acquisition Mode | Full Scan (m/z 50-500) and Product Ion Scan |
Results and Discussion
Predicted Mass and Fragmentation
The exact mass of this compound (C₁₃H₁₆O₃) is 220.1099 Da.[4] In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is expected at m/z 219.1027.
The fragmentation of carboxylic acids in mass spectrometry is well-documented.[5][6][7] Common fragmentation pathways include the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). For this compound, the following fragmentation pathways are predicted under CID:
-
Loss of CO₂ (44 Da): A prominent fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide, leading to the formation of a carbanion.[5]
-
Loss of the acetic acid side chain (59 Da): Cleavage of the bond between the tetralin ring and the acetic acid moiety.
-
Cleavage within the tetralin ring: Further fragmentation of the tetralin structure can occur at higher collision energies.
Diagram of the Predicted Fragmentation Pathway:
Caption: Predicted fragmentation of the deprotonated molecule.
Method Validation Considerations
A full method validation should be performed according to relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Conclusion
This application note presents a robust and sensitive LC-HRMS method for the analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry provide a solid foundation for researchers to implement this method in their laboratories. The predicted fragmentation pathways will aid in the confident identification and structural confirmation of the analyte. This method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical preparations containing this compound.
References
- Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
- JoVE. (2022, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
- Oregon State University. Spectroscopy of Carboxylic Acids.
- JoVE. (2022, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- AxisPharm. Electrospray and APCI Mass Analysis.
- Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry.
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. longdom.org [longdom.org]
- 4. This compound [cymitquimica.com]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
Application Notes and Protocols for the Purification of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Authored by: A Senior Application Scientist
Abstract
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients.[1] Its purity is paramount for the successful outcome of subsequent reactions and for ensuring the safety and efficacy of final products. This document provides a comprehensive guide to the purification of this compound, detailing protocols for recrystallization and column chromatography. The methodologies are designed to be robust and reproducible, enabling researchers, scientists, and drug development professionals to obtain high-purity material.
Introduction: The Importance of Purity
This compound, a naphthalene derivative, serves as a significant building block in organic synthesis.[1] The multi-step synthesis of this compound can introduce various impurities, including unreacted starting materials, by-products, and intermediates.[1][2] These impurities can interfere with downstream applications, leading to reduced reaction yields, formation of undesired side products, and potential toxicity in pharmaceutical applications. Therefore, effective purification is a critical step in its preparation.
This guide outlines two primary methods for the purification of this compound: crystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | [3] |
| Molecular Weight | 220.26 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 155-165°C | [1] |
| pKa (estimated) | 4.2-4.4 | [1] |
| Solubility | Limited in water (<1 mg/mL), moderate in ethanol (≤55 mg/mL), and soluble in polar aprotic solvents. | [1] |
Purification Strategy: A Two-Pronged Approach
The purification of this compound can be approached using two main techniques, often sequentially for optimal results.
Caption: General purification workflow for the target compound.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing impurities that have different solubility profiles from the target compound. The choice of solvent is critical for successful recrystallization. Based on the known solubility data, a mixed solvent system or a single solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.[1]
Rationale for Solvent Selection
Methanol has been successfully used for the recrystallization of a structurally related compound, 2-acetyl-6-methoxynaphthalene.[5] Given the moderate solubility of the target compound in ethanol, an alcohol-based solvent system is a logical starting point. A mixed solvent system, such as methanol/water or ethanol/water, can also be effective, where the compound is dissolved in the alcohol at reflux and water is added dropwise until the solution becomes turbid, followed by cooling.
Step-by-Step Protocol
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Step-by-step workflow for recrystallization.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities.[6][7] For acidic compounds like this compound, silica gel is a suitable stationary phase.
Rationale for Stationary and Mobile Phase Selection
Silica gel is a polar stationary phase that will interact with the polar carboxylic acid group of the target molecule. The mobile phase, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), will carry the compounds through the column.[8][9] By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be separated based on their affinity for the stationary phase. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the acidic compound on the silica gel.
Step-by-Step Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the target compound.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[10]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. This compound [cymitquimica.com]
- 4. (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bnmv.ac.in [bnmv.ac.in]
- 7. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 8. Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dpbck.ac.in [dpbck.ac.in]
Application Notes & Protocols: (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid in Drug Design
Introduction: Unveiling a Promising Scaffold for Therapeutic Innovation
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, hereafter referred to as "MOMN-acetic acid," is a naphthalene derivative that presents a compelling starting point for drug discovery campaigns.[1] Its chemical architecture, featuring a tetrahydronaphthalene core, a methoxy group, and an acetic acid moiety, suggests potential for interaction with various biological targets. The methoxy group can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding pockets, while the carboxylic acid group provides a key site for hydrogen bonding and salt bridge formation.[1]
Notably, MOMN-acetic acid shares significant structural homology with 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[1][2] 6-MNA is a known inhibitor of prostaglandin-endoperoxide synthase (PTGS), more commonly known as cyclooxygenase (COX), a critical enzyme in the inflammatory cascade.[1][2] This structural relationship forms the primary hypothesis for the therapeutic application of MOMN-acetic acid and its derivatives: as novel anti-inflammatory agents.
This guide provides a comprehensive overview of the rationale and experimental protocols for evaluating MOMN-acetic acid as a lead compound. We will explore its potential mechanisms of action, beginning with the well-trodden COX inhibition pathway and extending to alternative targets like Peroxisome Proliferator-Activated Receptors (PPARs), which represent a modern frontier in treating metabolic and inflammatory diseases.[3] The protocols herein are designed to be robust and self-validating, providing researchers with the tools to rigorously assess the compound's biological activity and guide further medicinal chemistry efforts.
Section 1: Compound Profile & Synthesis Overview
A thorough understanding of a compound's fundamental properties is the bedrock of any drug design program.
| Property | Value | Source |
| IUPAC Name | 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | [4] |
| CAS Number | 57351-00-5 | [5] |
| Molecular Formula | C₁₃H₁₆O₃ | [4][6] |
| Molecular Weight | 220.26 g/mol | [4][6] |
| Appearance | Solid | [6] |
Synthesis Rationale: The synthesis of MOMN-acetic acid and its analogs can be achieved through multi-step organic reactions.[1] Common strategies involve the construction of the core tetrahydronaphthalene scaffold via cyclization reactions, followed by the introduction of the acetic acid side chain.[1] For instance, one could start from a 6-methoxytetralone precursor, introducing the acetic acid moiety via reactions like the Reformatsky reaction or by using a Wittig-type olefination followed by reduction and hydrolysis. These synthetic routes offer multiple points for diversification, allowing for the creation of a library of analogs to explore structure-activity relationships (SAR).
Section 2: The Primary Hypothesis - Targeting the Inflammatory Cascade via COX Inhibition
Inflammation is a biological response mediated by a range of factors, including enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[7] The structural similarity of MOMN-acetic acid to known COX inhibitors strongly suggests that its primary mechanism of action may be the disruption of the arachidonic acid cascade. This pathway is responsible for the synthesis of prostaglandins and thromboxanes, potent mediators of pain, inflammation, and fever.[8]
Mechanism of Action - Arachidonic Acid Cascade: When cells are damaged, phospholipases release arachidonic acid from the cell membrane. The COX enzymes (constitutively expressed COX-1 and inducible COX-2) metabolize arachidonic acid into prostaglandin H2 (PGH2), the precursor to various other pro-inflammatory prostaglandins. By inhibiting COX enzymes, particularly the inducible COX-2 isoform, a compound can effectively reduce the production of these inflammatory mediators.
Caption: Hypothesized inhibition of the Arachidonic Acid Pathway by MOMN-acetic acid.
Section 3: A Secondary Hypothesis - Modulation of PPAR Nuclear Receptors
Beyond direct enzyme inhibition, modern drug discovery often explores targets that modulate gene expression. Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that are master regulators of lipid and glucose metabolism.[3] Importantly, they also exert potent anti-inflammatory effects, making them attractive targets for diseases with both metabolic and inflammatory components.[3] There are three main isotypes: PPARα, PPARβ/δ, and PPARγ. Activation of PPARα and PPARγ, in particular, can suppress inflammatory gene expression by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.
Given that MOMN-acetic acid is a lipid-like molecule with a carboxylic acid head group—a common feature of PPAR agonists—it is plausible that it could function as a PPAR modulator. This secondary hypothesis provides an exciting alternative or complementary mechanism of action to investigate.
Caption: General mechanism of PPAR activation and anti-inflammatory transrepression.
Section 4: Experimental Protocols for Compound Evaluation
The following protocols provide a tiered approach to evaluating the biological activity of MOMN-acetic acid, from broad screening assays to specific, mechanism-based investigations.
Protocol 4.1: In Vitro Anti-Inflammatory Screening by Inhibition of Protein Denaturation
Principle: The denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[9] This assay serves as a rapid and cost-effective preliminary screen for anti-inflammatory activity by measuring the ability of a compound to prevent heat-induced denaturation of a protein, typically Bovine Serum Albumin (BSA).[8][9][10]
Materials:
-
MOMN-acetic acid
-
Bovine Serum Albumin (BSA), 5% w/v solution
-
Diclofenac sodium (Positive Control)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
DMSO (Vehicle)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of MOMN-acetic acid (e.g., 10 mg/mL) in DMSO. Prepare serial dilutions in DMSO to achieve final assay concentrations ranging from 10 to 1000 µg/mL.
-
Prepare a stock solution of Diclofenac sodium (positive control) in the same manner.
-
Assay Setup (in triplicate):
-
Test Wells: Add 20 µL of MOMN-acetic acid dilutions to respective wells.
-
Control Wells: Add 20 µL of DMSO to vehicle control wells.
-
Positive Control Wells: Add 20 µL of Diclofenac sodium dilutions.
-
-
To all wells, add 0.5 mL of 5% w/v BSA solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by incubating the plate in a water bath at 70°C for 10 minutes.[9]
-
Cool the plate to room temperature.
-
Measure the absorbance (turbidity) of all samples at 660 nm using a microplate reader.[9][10]
Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100 Plot the % inhibition against the concentration of MOMN-acetic acid and determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation).
Protocol 4.2: Direct Target Engagement - COX-1/COX-2 Inhibition Assay
Principle: This enzymatic assay directly measures the ability of MOMN-acetic acid to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.[8] A colorimetric substrate is used, which produces a colored product upon oxidation by the heme group in the active cyclooxygenase. Inhibition of this activity is directly correlated with a reduction in color development. Running the assay for both isoforms allows for the determination of selectivity.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam) which includes:
-
Purified Ovine COX-1 and COX-2 enzymes
-
Heme
-
Arachidonic Acid (Substrate)
-
TMPD (Colorimetric Substrate)
-
-
MOMN-acetic acid
-
Indomethacin or Celecoxib (Control Inhibitors)
-
Assay Buffer
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare stock solutions and serial dilutions of MOMN-acetic acid and control inhibitors in DMSO.
-
Follow the specific instructions of the commercial assay kit. A generalized workflow is as follows:
-
Add Assay Buffer, Heme, and the enzyme (either COX-1 or COX-2) to each well.
-
Add the test compound (MOMN-acetic acid), control inhibitor, or vehicle (DMSO) to the appropriate wells.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Arachidonic Acid substrate followed immediately by the colorimetric substrate (TMPD).
-
Shake the plate for 10-20 seconds and incubate for 5-10 minutes at room temperature.
-
Read the absorbance at 590 nm.
Data Analysis: Calculate the percentage inhibition for each concentration against the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index can be calculated as: Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2) A higher value indicates greater selectivity for COX-2, which is often a desirable trait for reducing gastrointestinal side effects.
Protocol 4.3: Cell-Based Functional Assay - Inhibition of LPS-Induced Cytokine Release
Principle: This protocol assesses the anti-inflammatory effect of MOMN-acetic acid in a biologically relevant context. Macrophages, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory cytokines like TNF-α and IL-6.[11] The ability of the compound to reduce the secretion of these cytokines into the cell culture medium is a robust indicator of its anti-inflammatory potential.[12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
MOMN-acetic acid
-
Dexamethasone (Positive Control)
-
MTT or similar cell viability assay kit
-
TNF-α and IL-6 ELISA kits
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of MOMN-acetic acid or Dexamethasone. (Determine non-toxic concentrations beforehand using an MTT assay). Include a vehicle control (DMSO).
-
Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
Data Analysis: Normalize the cytokine concentrations to the vehicle-treated, LPS-stimulated control group. Calculate the IC₅₀ value for the inhibition of each cytokine's release. This provides functional evidence of anti-inflammatory activity in a cellular system.
Protocol 4.4: Secondary Target Validation - PPARα/γ Reporter Gene Assay
Principle: This assay determines if MOMN-acetic acid can activate PPARα or PPARγ. It involves transfecting cells with two plasmids: one that expresses the ligand-binding domain (LBD) of a PPAR fused to a Gal4 DNA-binding domain, and a second "reporter" plasmid containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS).[13] If the test compound binds to and activates the PPAR-LBD, the fusion protein will drive the expression of luciferase, which can be quantified by measuring light output.
Materials:
-
HEK293T or a similar easily transfectable cell line
-
Expression plasmids for Gal4-PPARα-LBD and Gal4-PPARγ-LBD
-
pGL4.35[9XGAL4/luc2P] or similar reporter plasmid
-
A transfection reagent (e.g., Lipofectamine)
-
MOMN-acetic acid
-
Fenofibrate (PPARα agonist control) and Rosiglitazone (PPARγ agonist control)
-
Luciferase assay reagent system
Procedure:
-
Transfection: Co-transfect HEK293T cells in a 96-well plate with the appropriate PPAR expression plasmid and the luciferase reporter plasmid.
-
Allow cells to recover and express the plasmids for 24 hours.[13]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of MOMN-acetic acid, control agonists, or vehicle (DMSO).
-
Incubate for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
Data Analysis: Calculate the fold-change in luciferase activity relative to the vehicle control. Plot the fold-change against compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal response). Significant activation compared to the vehicle control indicates that MOMN-acetic acid is an agonist for the tested PPAR isoform.
Section 5: Data Interpretation & Future Directions
The successful application of the protocols above will generate a quantitative profile of MOMN-acetic acid's biological activity.
Example Data Summary Table:
| Assay | Parameter | MOMN-acetic acid | Positive Control |
| Protein Denaturation | IC₅₀ (µg/mL) | 150.5 ± 12.3 | 25.1 ± 2.8 (Diclofenac) |
| COX-1 Inhibition | IC₅₀ (µM) | 45.2 ± 5.1 | 0.5 ± 0.1 (Indomethacin) |
| COX-2 Inhibition | IC₅₀ (µM) | 8.9 ± 1.2 | 0.2 ± 0.05 (Celecoxib) |
| COX-2 Selectivity Index | (IC₅₀ COX-1/IC₅₀ COX-2) | 5.08 | >500 (Celecoxib) |
| LPS-induced TNF-α Release | IC₅₀ (µM) | 12.4 ± 2.5 | 0.01 ± 0.003 (Dexamethasone) |
| PPARα Activation | EC₅₀ (µM) | > 100 | 2.5 ± 0.4 (Fenofibrate) |
| PPARγ Activation | EC₅₀ (µM) | 22.7 ± 3.9 | 0.1 ± 0.02 (Rosiglitazone) |
Interpretation:
-
Anti-Inflammatory Activity: A low IC₅₀ in the protein denaturation and cytokine release assays confirms general anti-inflammatory properties.
-
Mechanism of Action: The COX inhibition data would directly test the primary hypothesis. In the example table, the compound is a moderately potent COX inhibitor with some selectivity for COX-2.
-
Alternative Mechanisms: The PPAR data would explore the secondary hypothesis. The example data suggests the compound is inactive at PPARα but shows moderate agonist activity at PPARγ, suggesting a potential dual-action mechanism (COX inhibition and PPARγ activation) that warrants further investigation.
Next Steps:
-
Lead Optimization: Based on this initial profile, medicinal chemists can synthesize analogs of MOMN-acetic acid to improve potency and selectivity for the desired target(s).
-
ADME/Tox Profiling: Promising compounds should be evaluated for their absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Studies: The most promising leads should be advanced into animal models of inflammation (e.g., carrageenan-induced paw edema) or metabolic disease to confirm their therapeutic effects in a whole organism.[10]
Conclusion
This compound represents a valuable chemical scaffold for the development of novel therapeutic agents. Its structural similarity to established NSAIDs provides a strong rationale for its investigation as an anti-inflammatory compound, while its chemical features suggest the potential for engaging other important drug targets like PPARs. The systematic application of the biochemical, enzymatic, and cell-based protocols detailed in this guide will enable researchers to thoroughly characterize the activity of MOMN-acetic acid and its derivatives, paving the way for the discovery of next-generation medicines.
References
- This compound - Smolecule. (2023-08-15).
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI.
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024-08-31).
- 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis - chemicalbook.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017-12-20).
- Peroxisome proliferator-activated receptors (PPARs) : methods and protocols - Oregon State University Libraries and Press.
- Peroxisome proliferator-activated receptors (PPARs) : methods and protocols.
- Protocol for a preclinical systematic review and meta-analysis of pharmacological targeting of peroxisome proliferator-activated receptors in experimental renal injury - PubMed. (2021-11-15).
- Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. (2020-02-06).
- This compound - CymitQuimica.
- 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem - NIH.
- M3254 6-Methoxy Naphthalene Acetic Acid (6-MNA, BRL 10720, Desmethyl Naproxen) - CAS - United States Biological.
- (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | CAS 57351-00-5 | SCBT.
- (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid | Sigma-Aldrich.
- Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments - Patsnap Synapse. (2024-01-05).
- Acetic acid alleviates the inflammatory response and liver injury in septic mice by increasing the expression of TRIM40 - NIH. (2019-02-13).
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 4. This compound [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. journalajrb.com [journalajrb.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. Acetic acid alleviates the inflammatory response and liver injury in septic mice by increasing the expression of TRIM40 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Profiling of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
<
Introduction
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is a synthetic compound featuring a tetralone backbone, a structural motif found in a variety of biologically active molecules. While public domain data on this specific molecule is limited, its structural features—notably the acetic acid moiety—suggest a potential interaction with enzymes that process acidic substrates. This scaffold bears a resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs), which are known inhibitors of cyclooxygenase (COX) enzymes.[1]
The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[3][4] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[5] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory therapeutics with a reduced risk of gastrointestinal side effects.[2][5]
This document provides a comprehensive, tiered workflow to characterize the in vitro activity of this compound. The protocols are designed to first determine its direct inhibitory effect on purified COX-1 and COX-2 enzymes and subsequently to confirm its activity in a relevant cellular context. A final, crucial step involves a counter-screen to rule out cytotoxicity as a confounding factor.
Tier 1: Biochemical Enzyme Inhibition Assay for COX-1 and COX-2
Principle
This assay directly measures the ability of the test compound to inhibit the peroxidase activity of purified human recombinant COX-1 and COX-2. The assay colorimetrically monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which provides a quantitative measure of enzyme activity.[6][7] By comparing the inhibition of both isoforms, a selectivity index can be calculated, offering a primary screen for COX-2 selective compounds.
Experimental Workflow Diagram
Caption: Workflow for the biochemical COX inhibitor screening assay.
Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits (e.g., Cayman Chemical, Item No. 701050).[8]
1. Reagent Preparation:
- Assay Buffer (0.1 M Tris-HCl, pH 8.0): Prepare by diluting a 10X stock.
- Heme: Dilute heme stock solution in assay buffer as per the manufacturer's instructions. Prepare fresh daily.[8]
- Enzymes: Use purified human recombinant COX-1 and COX-2. Dilute the enzymes in fresh, cold assay buffer immediately before use. Keep on ice.
- Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further in assay buffer to achieve the desired final assay concentrations (e.g., 0.01 µM to 100 µM).
2. Assay Procedure (96-well Plate Format):
- Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
- 100% Initial Activity (Vehicle) Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of vehicle (e.g., 1% DMSO in buffer), and 10 µL of diluted enzyme (COX-1 or COX-2).
- Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of diluted test compound, and 10 µL of diluted enzyme (COX-1 or COX-2).
- Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[5]
- Initiate the reaction by adding 20 µL of the Arachidonic Acid/TMPD solution to all wells.
- Incubate for 10-20 minutes at 37°C.
- Measure the absorbance at a wavelength between 590-611 nm using a microplate reader.[8]
3. Data Analysis:
- Correct for background absorbance by subtracting the average absorbance of the background wells from all other wells.
- Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = [(Activity_vehicle - Activity_inhibitor) / Activity_vehicle] * 100
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
- Calculate the Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
| Parameter | Expected Value Range | Interpretation |
| IC50 (COX-2) | 0.01 - 10 µM | Potency of the compound against the target enzyme. |
| IC50 (COX-1) | >10 µM | Potency against the off-target isoform. |
| Selectivity Index | >50 | A higher value indicates greater selectivity for COX-2.[5] |
Tier 2: Cell-Based Assay for Prostaglandin E2 (PGE2) Inhibition
Principle
This assay quantifies the functional effect of the test compound in a biologically relevant system. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2, mimicking an inflammatory response.[9][10] The inhibitory activity of the compound is determined by measuring the reduction in Prostaglandin E2 (PGE2), a key inflammatory product of the COX-2 pathway, in the cell culture supernatant.[9][11] PGE2 levels are typically quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway Diagram
Caption: LPS-induced COX-2 expression and PGE2 synthesis pathway.
Protocol: LPS-Induced PGE2 Inhibition in RAW 264.7 Cells
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Seed cells into a 24-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[10]
2. Compound Treatment and Stimulation:
- Prepare serial dilutions of the test compound in complete culture medium.
- Aspirate the old medium from the cells and pre-treat the cells with various concentrations of the test compound or vehicle (e.g., 0.1% DMSO) for 1 hour.[5]
- Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[10]
- Incubate the plate for 24 hours at 37°C.
3. PGE2 Measurement (ELISA):
- After incubation, carefully collect the cell culture supernatant from each well.
- Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any cellular debris.[10]
- Measure the PGE2 concentration in the clarified supernatant using a commercial competitive ELISA kit, following the manufacturer’s protocol precisely.[12] The principle involves competition between PGE2 in the sample and a fixed amount of a PGE2-enzyme conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of PGE2 in the sample.
4. Data Analysis:
- Generate a standard curve using the PGE2 standards provided in the ELISA kit.
- Calculate the PGE2 concentration for each sample from the standard curve.
- Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
- Plot the dose-response curve and calculate the cellular IC50 value.
Tier 3: Cytotoxicity Counter-Screen
Principle
It is essential to confirm that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply a result of compound-induced cell death. The MTT assay is a standard colorimetric method for assessing cell viability.[13] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Protocol: MTT Cell Viability Assay
1. Cell Seeding and Treatment:
- Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.[10]
- Treat the cells with the same concentrations of the test compound used in the cell-based PGE2 assay. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
- Incubate for 24 hours, mirroring the duration of the PGE2 assay.
2. MTT Assay Procedure:
- After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
- Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[14]
- Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][14]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represent 100% viability).
- A compound is generally considered non-cytotoxic at concentrations where cell viability remains >80-90%. The CC50 (50% cytotoxic concentration) should be significantly higher than the IC50 from the functional assay to ensure a therapeutic window.
References
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- COX Inhibitors.
- Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
- What are COX-1 inhibitors and how do they work?
- Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis.American Chemical Society.
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Cell Viability Assays.BroadPharm.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- MTT assay protocol.Abcam.
- Mechanism of action of anti-inflamm
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf - NIH.
- Application Note: A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition.Benchchem.
- COX-2 Inhibitors: What They Are, Uses & Side Effects.Cleveland Clinic.
- Determination of Total COX, COX-1 and COX-2 Activity.Bio-protocol.
- Cyclooxygenase.Wikipedia.
- Application Notes and Protocols: Measuring Prostaglandin E2 Levels Following Tre
- Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies.Benchchem.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.Unknown Source.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.PMC - NIH.
- The structures of compounds discussed in the text.
- COX Activity Assay Kit.Unknown Source.
- COX Activity Assay Kit.Cayman Chemical.
- COX Colorimetric Inhibitor Screening Assay Kit.Cayman Chemical.
- Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin.PMC - PubMed Central.
- Structure‐activity relationship of compounds.
- Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulf
- Inhibiting COX-2 blocked ADSC-CM-induced PGE2 production.
- Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modul
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.AWS.
- Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin deriv
- In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori.PubMed.
- Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)
Sources
- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. clyte.tech [clyte.tech]
Application Note & Protocol: Molecular Docking Studies of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Abstract
This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on the novel compound, (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. Structurally analogous to known anti-inflammatory agents, this compound presents a compelling case for investigation as a modulator of key biological targets involved in inflammation and metabolic disease.[1] We move beyond a simple recitation of steps to explain the critical scientific reasoning behind protocol choices, ensuring a robust and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals seeking to employ structure-based drug design techniques to elucidate the therapeutic potential of new chemical entities.[2] The primary target of focus is Cyclooxygenase-2 (COX-2), a pivotal enzyme in the inflammatory cascade, with a secondary analysis against Aldose Reductase (AR), an enzyme implicated in diabetic complications.
Part 1: Theoretical Foundation & Target Selection
The Ligand: this compound
The subject of our study is a naphthalene derivative with structural features suggesting potential biological activity. Its core structure is similar to known non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, it is an analogue of 6-methoxy-2-naphthylacetic acid, which is known to inhibit prostaglandin-endoperoxide synthase (PTGS), also known as cyclooxygenase (COX).[1][3] The methoxy group can enhance lipophilicity, potentially influencing its interaction with biological targets, while the acetic acid moiety provides a key interaction point, often anchoring ligands within enzyme active sites.
Rationale for Target Selection
The initial phase of any docking project is the selection of a biologically relevant target protein.[2][4] Based on the ligand's structural alerts and known biological activities of similar compounds, we have selected two high-value targets.
Primary Target: Cyclooxygenase-2 (COX-2)
-
Scientific Justification: COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is inducible and primarily expressed at sites of inflammation.[6][7] Selective inhibition of COX-2 is a validated therapeutic strategy for treating pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8][9] Given the potential anti-inflammatory and analgesic properties of our ligand, COX-2 is a logical and compelling primary target.[1]
Caption: A conceptual overview of the molecular docking workflow.
Part 3: Detailed Step-by-Step Protocol
This protocol utilizes AutoDock Vina, a widely adopted and validated open-source docking program, along with AutoDock Tools for file preparation and UCSF Chimera or PyMOL for visualization. [10][11]
Software and Prerequisites
-
AutoDock Tools (MGLTools): For preparing PDBQT files for both receptor and ligand. ([Link])
-
AutoDock Vina: The core docking engine. ([Link])
-
PubChem or similar chemical database: To obtain the ligand structure. ([Link])
Receptor Preparation
The goal of receptor preparation is to clean the crystal structure and convert it into the PDBQT format, which includes partial charges (Q) and atom types (T). [12]
-
Fetch the Protein Data Bank (PDB) File:
-
Launch UCSF Chimera. Go to File > Fetch by ID.
-
For COX-2 , enter PDB ID: 5KIR (Human COX-2 with a bound inhibitor). [13] * For Aldose Reductase , enter PDB ID: 1US0 (Human AR with a bound inhibitor). [14]2. Clean the Structure:
-
The downloaded PDB files often contain non-essential molecules like water, co-solvents, and multiple protein chains. [15][16] * Delete alternate locations and extra chains. For 5KIR, which is a homodimer, retain only Chain A.
-
Remove all water molecules: Select > Structure > solvent. Then Actions > Atoms/Bonds > delete.
-
Remove the original co-crystallized ligand and any other heteroatoms not essential for the catalytic activity.
-
-
Prepare the Receptor for Docking:
-
Final Conversion to PDBQT using AutoDock Tools:
-
Open the prepared protein file in AutoDock Tools (ADT).
-
Go to Grid > Macromolecule > Choose. Select the protein.
-
ADT will process the file, adding salvation parameters. Save the output as receptor.pdbqt. [10]
-
Ligand Preparation
The ligand must be converted into a 3D structure with defined rotatable bonds.
-
Obtain Ligand Structure:
-
Search for "this compound" in PubChem.
-
Download the 3D structure in SDF format.
-
-
Energy Minimization and Format Conversion:
-
Open the SDF file in a program like Avogadro or Chimera.
-
Perform an energy minimization using a force field like MMFF94 to obtain a low-energy conformation.
-
Save the optimized structure as a Mol2 or PDB file.
-
-
Final Conversion to PDBQT using AutoDock Tools:
-
Open the optimized ligand file in ADT.
-
Go to Ligand > Input > Open.
-
ADT will automatically detect the root and set up rotatable bonds. Verify these are chemically sensible.
-
Go to Ligand > Output > Save as PDBQT and save as ligand.pdbqt. [10]
-
Grid Box Definition
The grid box defines the three-dimensional space where Vina will search for binding poses. It must encompass the entire active site of the enzyme.
-
Identify the Active Site: In ADT, load the receptor.pdbqt file. If you are performing a re-docking validation, you can load the original co-crystallized ligand to see the location of the binding pocket.
-
Set Grid Box Parameters:
-
Go to Grid > Grid Box....
-
A box will appear in the viewer. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to fully enclose the binding site. A spacing of 1.0 Å is standard.
-
For COX-2 (PDB: 5KIR), the active site is a long channel. For AR (PDB: 1US0), it is a well-defined pocket.
-
Record the center and size coordinates. These are essential for the configuration file.
-
Running the AutoDock Vina Simulation
Vina is run from the command line using a configuration file that specifies all input files and parameters.
-
Create a Configuration File:
-
Create a text file named conf.txt in your working directory.
-
Populate it with the following information, replacing the coordinates with those you recorded:
-
-
Execute Vina:
-
Open a terminal or command prompt in your working directory.
-
Run the command: ./vina --config conf.txt
-
Part 4: Analysis and Interpretation of Docking Results
A successful docking run is followed by rigorous analysis to extract meaningful biological insights.
[19][20]#### 4.1 Understanding the Output Files
-
docking_log.txt: Contains the binding affinity scores (in kcal/mol) for each generated pose, ranked from best to worst.
-
docking_output.pdbqt: A multi-model PDBQT file containing the 3D coordinates of all the binding poses specified by num_modes.
Quantitative Analysis
Binding Affinity: This score estimates the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.
[21]Root Mean Square Deviation (RMSD): When validating a docking protocol, you dock the co-crystallized ligand back into its receptor. The RMSD measures the deviation between the predicted pose and the original crystal structure pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.
[19][22]| Parameter | Description | Typical Value (Example) | Interpretation | | :--- | :--- | :--- | :--- | | Binding Affinity | Estimated free energy of binding (kcal/mol). | -9.2 kcal/mol | Lower scores indicate stronger predicted binding. | | RMSD (Validation) | Root Mean Square Deviation from crystal pose (Å). | 1.3 Å | A value < 2.0 Å validates the docking protocol. |[22] | Key Interactions | Specific amino acid residues involved in binding. | Tyr385, Arg120, Ser530 | Identifies the molecular basis of the interaction. |
Visual Analysis of Interactions
This is the most critical step for understanding the how and why of the predicted binding.
-
Load the complex: Open your receptor.pdbqt and docking_output.pdbqt files in PyMOL or Chimera.
-
Examine the top-ranked pose: Focus on the pose with the best binding affinity score.
-
Identify key interactions: Use visualization tools to find and analyze:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Ionic Interactions: Between charged groups, such as the ligand's carboxylate and a basic residue in the protein.
-
Caption: Workflow for analyzing molecular docking results.
Part 5: Protocol Validation & Trustworthiness
A computational protocol must be validated to be trustworthy. T[19]he standard procedure is re-docking . Before docking the novel compound, first dock the original ligand that was co-crystallized with the receptor (e.g., the inhibitor from PDB 5KIR). If your docking protocol can accurately reproduce the experimentally determined binding pose (RMSD < 2.0 Å), it is considered validated for that specific binding site, lending confidence to the results obtained for your novel compound.
This application note provides a robust and scientifically grounded protocol for the molecular docking of this compound against COX-2 and Aldose Reductase. By following these detailed steps—from reasoned target selection and meticulous preparation to systematic analysis and protocol validation—researchers can generate reliable, publication-quality data. The insights gained from these computational studies can effectively guide further experimental validation, such as in vitro enzyme inhibition assays, and accelerate the hit-to-lead optimization process in drug discovery.
References
- Smolecule. (2023, August 15). This compound.
- Vane, J. R., & Botting, R. M. (1995). Role and regulation of cyclooxygenase-2 during inflammation. PubMed.
- Feng, L., & Wang, J. Y. (2012). The role of COX-2 in acute pain and the use of selective COX-2 inhibitors for acute pain relief. PubMed.
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- Wikipedia. (n.d.). Cyclooxygenase-2.
- Howard, E.I., et al. (2004). 1US0: Human Aldose Reductase in complex with NADP+ and the inhibitor IDD594 at 0.66 Angstrom. RCSB PDB.
- Israel Pharmacy. (n.d.). The Role of COX Enzymes in Pain and Inflammation.
- Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor.
- Scripps Research. (2020). Tutorial – AutoDock Vina.
- Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube.
- Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
- ACS Omega. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation.
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
- Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
- AIMS Press. (2020). A molecular modeling study of novel aldose reductase (AR) inhibitors.
- Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?.
- ResearchGate. (n.d.). 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR...).
- Wikipedia. (n.d.). Aldose reductase.
- Kumar, A., et al. (2022). Molecular docking analysis of flavonoids with aldose reductase. PMC - NIH.
- Drug Discovery News. (n.d.). The power of structure-based drug design.
- Podjarny, A.D., & Van Zandt, M.C. (2009). 3G5E: Human aldose reductase complexed with IDD 740 inhibitor. RCSB PDB.
- Forli, S., et al. (2016). Basic docking. Autodock Vina 1.2.0 documentation.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?.
- Hubert, L.-S., et al. (2020). 6T27: Structure of Human Aldose Reductase Mutant L301A.... RCSB PDB.
- RCSB PDB. (2008). 2R24: Human Aldose Reductase structure.
- Siddiqui, M. Z., et al. (2022). Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors... PMC - NIH.
- MDPI. (2024). Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase....
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
- Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube.
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
- UCSF DOCK. (n.d.). Tutorial: Prepping Molecules.
- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
- Jimson, A. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube.
- Kurumbail, R. G., et al. (1997). 1CX2: CYCLOOXYGENASE-2.... RCSB PDB.
- RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2.
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
- RCSB PDB. (2010). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R).
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 4. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 5. israelpharm.com [israelpharm.com]
- 6. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of COX-2 in acute pain and the use of selective COX-2 inhibitors for acute pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. eagonlab.github.io [eagonlab.github.io]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 18. scotchem.ac.uk [scotchem.ac.uk]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 21. Molecular docking analysis of flavonoids with aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
Application Notes and Protocols for (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Agricultural Potential of a Naphthalene Acetic Acid Analogue
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is an organic compound characterized by a methoxy group attached to a tetrahydronaphthalene structure, with an acetic acid functional group.[1] While its biological activities have been explored in pharmaceutical contexts for its anti-inflammatory, analgesic, and antioxidant properties, its structural similarity to known synthetic auxins, such as naphthalene acetic acid (NAA), strongly suggests its potential for significant applications in agricultural chemistry.[1][2] Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development, including cell elongation, division, and differentiation.[3][4] Synthetic auxins like NAA are widely used in agriculture to promote root development, increase fruit set, and control vegetative growth.[5][6]
This document provides a comprehensive guide for researchers to explore and validate the agricultural applications of this compound, with a primary focus on its potential as a plant growth regulator and an exploratory outlook on its fungicidal properties, a known characteristic of some tetralin derivatives.[7][8]
Part 1: Physicochemical Properties and Formulation Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, storage, and formulation into a stable and efficacious agrochemical product.
Key Physicochemical Data
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₁₆O₃ | [9] |
| Molecular Weight | 220.26 g/mol | |
| Appearance | Solid | |
| Melting Point | Estimated in the range of 155-165°C | [1] |
| Solubility | Limited aqueous solubility (<1 mg/mL). Moderate solubility in polar protic solvents like ethanol (≤55 mg/mL). Preferential solubility in polar aprotic solvents. | [1] |
| pKa | Estimated at 4.2-4.4 | [1] |
| Thermal Stability | Good thermal stability | [1] |
Formulation Strategy: From Lab to Field
The limited water solubility of this compound necessitates the development of appropriate formulations to ensure its effective application in an agricultural setting. The choice of formulation will depend on the target application, crop, and environmental conditions.[10][11]
Initial Laboratory Preparations: For preliminary laboratory and greenhouse studies, stock solutions can be prepared by dissolving the compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) before diluting with water to the final concentration. The use of a surfactant may be necessary to maintain a stable dispersion.
Potential Commercial Formulations:
-
Emulsifiable Concentrate (EC): Given its solubility in organic solvents, an EC formulation is a strong candidate. This would involve dissolving the active ingredient in a solvent with an emulsifier, allowing it to form a stable emulsion when mixed with water.
-
Wettable Powder (WP): The solid nature of the compound makes it suitable for a WP formulation. The active ingredient is mixed with an inert carrier and a wetting agent, which allows it to be suspended in water for spray applications.
-
Suspension Concentrate (SC): A solid active ingredient can be finely ground and suspended in a liquid (often water or oil) with the aid of suspending and dispersing agents to create a stable, flowable product.
Diagram of the Formulation Development Workflow:
Caption: A streamlined workflow for the development of an agricultural formulation.
Part 2: Application as a Plant Growth Regulator (Auxin-like Activity)
The structural analogy to NAA strongly suggests that this compound will exhibit auxin-like properties. The following protocols are designed to systematically evaluate this potential.
Protocol 1: In Vitro Rooting Assay in Mung Bean (Vigna radiata)
This assay is a classic and rapid method to screen for auxin-like activity by observing the induction of adventitious roots.
Materials:
-
This compound
-
Indole-3-butyric acid (IBA) or Naphthalene acetic acid (NAA) as a positive control
-
Mung bean seeds
-
Ethanol or DMSO for stock solution preparation
-
Distilled water
-
Glass vials or small beakers
-
Growth chamber or a controlled environment with light and temperature regulation
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound by dissolving 10 mg of the compound in 1 mL of ethanol or DMSO, then bringing the final volume to 10 mL with distilled water.
-
Prepare a 1 mg/mL stock solution of the positive control (IBA or NAA) in the same manner.
-
-
Preparation of Test Solutions:
-
From the stock solutions, prepare a series of dilutions to achieve final concentrations of 0.1, 1.0, 5.0, 10.0, and 25.0 mg/L.
-
Include a negative control containing the same concentration of the solvent used for the stock solution.
-
-
Seed Germination and Cutting Preparation:
-
Germinate mung bean seeds in the dark for 48-72 hours until the hypocotyls are approximately 3-4 cm long.
-
Prepare cuttings by excising the hypocotyl 3 cm below the cotyledons.
-
-
Treatment Application:
-
Place 5-10 cuttings in each vial containing 10 mL of the respective test solutions.
-
Incubate the vials in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
-
Data Collection and Analysis:
-
After 5-7 days, count the number of adventitious roots formed on each cutting.
-
Measure the length of the longest root on each cutting.
-
Analyze the data statistically (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Expected Outcome: A dose-dependent increase in the number and length of adventitious roots in treatments with this compound, similar to the positive control, would confirm its auxin-like activity.
Protocol 2: Wheat Coleoptile Elongation Bioassay
This bioassay assesses the effect of the compound on cell elongation, a primary function of auxins.
Materials:
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
-
Wheat seeds (Triticum aestivum)
-
Ethanol or DMSO
-
Distilled water
-
Petri dishes
-
Filter paper
-
A ruler or caliper for measurement
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations as described in Protocol 2.1 (e.g., 0.01, 0.1, 1.0, 10.0 mg/L).
-
Seedling Preparation:
-
Soak wheat seeds in distilled water for 2 hours.
-
Germinate the seeds on moist filter paper in the dark at 25°C for 72 hours.
-
Under a dim green light, excise 10 mm long coleoptile sections from 3 mm below the tip.
-
-
Treatment:
-
Float 10 coleoptile sections in a petri dish containing 10 mL of each test solution.
-
Incubate the petri dishes in the dark at 25°C for 24 hours.
-
-
Data Collection:
-
After incubation, measure the final length of each coleoptile section.
-
Calculate the percentage elongation for each treatment relative to the initial length.
-
Compare the results with the negative and positive controls.
-
Expected Outcome: Significant elongation of the wheat coleoptile sections in the presence of this compound would indicate its ability to promote cell elongation.
Diagram of the Auxin Signaling Pathway:
Caption: Hypothesized mechanism of action via the TIR1/AFB auxin signaling pathway.
Part 3: Exploratory Application as a Fungicide
While direct evidence is lacking, the known fungicidal activity of some tetralin derivatives provides a rationale for investigating the antifungal potential of this compound.
Protocol 3: In Vitro Mycelial Growth Inhibition Assay
This assay determines the effect of the compound on the vegetative growth of pathogenic fungi.
Materials:
-
This compound
-
A commercial fungicide (e.g., Carbendazim) as a positive control
-
Fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA)
-
Ethanol or DMSO
-
Sterile petri dishes
-
Cork borer (5 mm)
Procedure:
-
Preparation of Amended Media:
-
Prepare a stock solution of the test compound and the positive control.
-
Autoclave the PDA medium and cool it to approximately 50-55°C.
-
Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place a single mycelial plug in the center of each PDA plate (both amended and control plates).
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 22-25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value through probit analysis.
-
Expected Outcome: A significant reduction in the mycelial growth of the test fungi in the presence of this compound would indicate fungistatic or fungicidal activity.
Protocol 4: Spore Germination Assay
This assay evaluates the effect of the compound on the germination of fungal spores, a critical stage in the infection process.
Materials:
-
This compound
-
Fungal spore suspension
-
Microscope slides with a concavity
-
Humid chamber (e.g., a petri dish with moist filter paper)
-
Microscope
Procedure:
-
Preparation of Spore Suspension:
-
Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Treatment:
-
Mix the spore suspension with equal volumes of the test compound solutions at various concentrations.
-
Place a drop of the treated spore suspension onto a concavity slide.
-
-
Incubation:
-
Incubate the slides in a humid chamber at the optimal temperature for spore germination for 12-24 hours.
-
-
Data Collection:
-
Observe at least 100 spores per replicate under a microscope.
-
A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition.
-
Expected Outcome: A dose-dependent inhibition of spore germination would suggest that the compound can interfere with the early stages of fungal infection.
Conclusion and Future Directions
The available evidence strongly supports the investigation of this compound as a novel plant growth regulator with auxin-like properties. The protocols outlined in this guide provide a robust framework for validating its efficacy in promoting rooting and cell elongation. Furthermore, the exploratory protocols for fungicidal activity offer a pathway to potentially uncover a dual-action agrochemical. Successful validation of these activities would warrant further research into its mode of action, crop-specific applications, and the development of stable and effective field-ready formulations.
References
- Agri-Training. (n.d.).
- Smolecule. (2023, August 15). This compound. Smolecule.
- Gowing, D. P., & Leeper, R. W. (1960). Studies on the Relation of Chemical Structure to Plant Growth-Regulator Activity in the Pineapple Plant. III. Naphthalene Derivatives and Heterocyclic Compounds. Botanical Gazette, 122(3), 179–189.
- Scotti, L., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI.
- GCP Applied Technologies. (2023, May 2). Factors to Consider When Formulating an Agricultural Chemical Product. GCP Applied Technologies.
- University of Florida, IFAS Extension. (n.d.).
- Sinha, S. (2015, July 28).
- Agri-Training. (n.d.).
- iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber.
- Nobile, C. J., & Johnson, A. D. (2015). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central.
- Google Patents. (n.d.). CA2079760A1 - Plant growth regulator compositions.
- Sigma-Aldrich. (n.d.). Growth Regulators – Plant Tissue Culture Protocol. Sigma-Aldrich.
- Kingagrotech. (2023, June 8). The functions and usage of Naphthalene acetic acid (NAA). Kingagrotech.
- Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. PubMed Central.
- Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central.
- EPPO. (n.d.). List Plant growth regulators.
- ChemicalBook. (n.d.). This compound Chemical Properties. ChemicalBook.
- NCERT. (n.d.). PLANT GROWTH AND DEVELOPMENT Chapter 13. NCERT.
- Al-Khassawneh, M. A., et al. (2024). The Effect of Foliar Application with Naphthalene Acetic Acid and Potassium Nitrate on the Growth, Sex Ratio, and Productivity of Cucumbers (Cucumis sativas L.)
- PubChem. (n.d.). 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid. PubChem.
- Sigma-Aldrich. (n.d.). (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid. Sigma-Aldrich.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- T. T. T. Tran, et al. (2018). The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. PubMed.
- M. Novák, et al. (2023). New fluorescent auxin derivatives: anti-auxin activity and accumulation patterns in Arabidopsis thaliana.
- K. Uehara, et al. (2019). Chemical Biology in Auxin Research. PubMed Central.
- PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS.
- North Carolina State University. (n.d.). Best Management Practices for Plant Growth Regulators Used in Floriculture Production.
- ResearchGate. (n.d.). Synthesis and fungicidal activity of phenazine-1-carboxylic triazole derivatives.
- G. Turan-Zitouni, et al. (2018).
- AHDB Horticulture. (n.d.).
- W. Li, et al. (2021). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. MDPI.
- ResearchGate. (2025, October 16). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation.
- G. Turan-Zitouni, et al. (2018).
- M. Z. R. Khan, et al. (2019). Antifungal Agents in Agriculture: Friends and Foes of Public Health. PubMed Central.
- Y. Wang, et al. (2015). Synthesis, Antifungal Activities and Qualitative Structure Activity Relationship of Carabrone Hydrazone Derivatives as Potential Antifungal Agents. PubMed Central.
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. The functions and usage of Naphthalene acetic acid (NAA) [agriplantgrowth.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound [cymitquimica.com]
- 10. How to choose a formulation type for Agrochemical Products - HEBEN [hb-p.com]
- 11. Factors to Consider When Formulating an Agricultural Chemical Product [cjbappliedtechnologies.com]
Topic: A Validated, High-Yield Laboratory Synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed, two-part protocol for the synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, a valuable building block in medicinal chemistry. The described synthetic strategy is designed for robustness and high yield, centered around the preparation of a key keto-acid intermediate, (6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, followed by a highly efficient reduction. This guide emphasizes the chemical principles behind procedural choices, ensuring both reproducibility and a deep understanding of the reaction dynamics for researchers in organic synthesis and drug development.
Introduction and Strategic Overview
This compound is an organic compound featuring a tetrahydronaphthalene core, a structure found in numerous biologically active molecules. The methoxy group increases lipophilicity, which can be crucial for modulating a molecule's interaction with biological targets, while the acetic acid moiety provides a handle for further functionalization, such as amide bond formation.[1] Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen makes it and its derivatives compelling targets for pharmaceutical development and biochemical research.[1][2]
The synthetic pathway detailed herein is a robust, multi-step process designed for clarity and high efficiency. The strategy hinges on a pivotal final step: a high-yield reduction of a keto-acid intermediate. This specific reaction, adapted from established patent literature, employs zinc in an acetic acid-water mixture and achieves yields of up to 95%.[3]
The overall workflow is as follows:
Figure 1: Overall synthetic strategy for this compound.
Part 1: Synthesis of Key Intermediate (6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
The synthesis of the keto-acid intermediate is the foundational stage of this protocol. While several routes are possible, a reliable method involves the formation of an α,β-unsaturated acid precursor followed by selective reduction.
Principle and Rationale
The synthesis begins with 6-methoxy-1-tetralone, a commercially available starting material.[4] To introduce the acetic acid moiety at the C2 position, a condensation reaction is employed to first generate 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid. The Stobbe condensation, which reacts ketones with succinic esters in the presence of a strong base, is a classic and effective method for creating such alkylidene succinic acids.[5][6] The strong, non-nucleophilic base (e.g., potassium t-butoxide) is crucial as it promotes the formation of the succinate enolate and subsequent condensation, minimizing competing side reactions.[7]
Following the condensation, the resulting α,β-unsaturated system is selectively reduced. Catalytic hydrogenation is an ideal choice here, as specific catalysts and conditions can be chosen to reduce the conjugated carbon-carbon double bond without affecting the ketone or the aromatic ring, yielding the desired saturated keto-acid intermediate.[8]
Experimental Protocol (Illustrative)
Step A: Stobbe Condensation to form the Unsaturated Diacid Precursor
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous t-butanol.
-
Add potassium metal in small portions to generate a solution of potassium t-butoxide. Alternatively, use commercially available potassium t-butoxide.
-
To the stirred base solution, add a mixture of 6-methoxy-1-tetralone and diethyl succinate dropwise at a temperature that maintains a gentle reflux.
-
After the addition is complete, continue refluxing for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting tetralone.
-
Cool the reaction mixture and pour it into ice water. Acidify with concentrated HCl.
-
The crude product, a half-ester, is then saponified by refluxing with aqueous NaOH.
-
After saponification, the mixture is cooled and acidified to precipitate the unsaturated diacid, which can be isolated by filtration.
-
The diacid is then heated above its melting point to induce decarboxylation, yielding the target 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid.
Step B: Selective Hydrogenation
-
Dissolve the unsaturated acid from the previous step in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude intermediate, (6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, which can be purified by recrystallization.
Part 2: High-Yield Reduction to this compound
This final step is a highly efficient and validated procedure for the selective reduction of the ketone functionality.
Principle and Rationale
The conversion of the keto-acid intermediate to the final product requires the reduction of the C1 ketone to a methylene group (CH₂). The Clemmensen reduction and its variants are classic methods for this transformation. The protocol described here utilizes zinc powder in a mixture of acetic acid and water.[3] This acidic medium activates the zinc and protonates the ketone, facilitating reduction. This method is particularly effective for aryl ketones and has the distinct advantage of not reducing the carboxylic acid functional group or the aromatic ring, ensuring high selectivity and product purity. The reaction proceeds at a moderately elevated temperature (80 °C) to ensure a reasonable reaction rate.[1][3]
Detailed Protocol
This protocol is adapted from the procedure described in patent US2015/307445.[3]
-
To a solution of (6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid (28 g, 120 mmol) in a mixture of acetic acid (224 mL) and water (84 mL), add zinc powder (19.6 g, 300 mmol).
-
Stir the resulting mixture vigorously at 80 °C for 2 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it over a Celite bed to remove excess zinc and other insoluble materials.
-
Remove the acetic acid from the filtrate under reduced pressure.
-
To the residue, add water (50 mL). This will cause the product to precipitate.
-
Collect the resulting solid product by filtration.
-
Dry the solid under vacuum to afford the final title compound, this compound.
Quantitative Data and Characterization
The reduction step is highly efficient, providing the target compound in excellent yield and purity.
Table 1: Reagent and Yield Summary for the Reduction Step
| Compound | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. | Product Yield (g) | Product Yield (%) |
| Keto-acid Intermediate | 234.25 | 28.0 g | 120 | 1.0 | - | - |
| Zinc Powder | 65.38 | 19.6 g | 300 | 2.5 | - | - |
| Final Product | 220.27 | - | - | - | 27.0 g | 95% [3] |
Expected Characterization Data: The structure of the final product should be confirmed using standard analytical techniques. The ¹H NMR data for the keto-acid intermediate is reported as (400 MHz, DMSO-d₆): δ 12.2 (bs, 1H), 7.8 (d, J=8.4 Hz, 1H), 6.9 (m, 2H), 3.8 (s, 3H), 3.1 (m, 1H), 3.0-2.8 (m, 2H), 2.7 (m, 1H), 2.4 (m, 1H), 2.2 (m, 1H), 1.9 (m, 1H).[3] Analysis of the final product would show the disappearance of the ketone and the appearance of new signals corresponding to the C1 methylene protons.
Conclusion
The synthetic route presented in this application note provides a reliable and high-yield pathway to this compound. The strategy leverages a robust and selective Clemmensen-type reduction as the final step, ensuring an efficient conversion of the key keto-acid intermediate. This detailed protocol, grounded in established chemical principles and validated by patent literature, serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and chemical research.
References
- Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Coll. Vol. 6, p.741 (1988); Vol. 51, p.109 (1971).
- PrepChem.com. (n.d.). Synthesis of naproxen.
- ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification.
- ACS Publications. (1958). Mechanism of the Willgerodt Reaction. Studies with 1-Tetralones. J. Org. Chem. 1958, 23, 9, 1297–1301.
- Google Patents. (2019). CN109761803A - A kind of synthetic method of naproxen key intermediate.
- Wikipedia. (n.d.). Willgerodt rearrangement.
- SATHEE. (n.d.). Chemistry Reformatsky Reaction.
- Wikipedia. (n.d.). Reformatsky reaction.
- Juniper Publishers. (2022). Stobbe Condensation. Organic & Medicinal Chemistry International Journal.
- Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis.
- Patsnap. (n.d.). CN111333494A - Synthesis method of 6-methoxy-1-tetralone.
- MSU Chemistry. (2009). Willgerodt-Kindler Reaction.
- NROChemistry. (n.d.). Reformatsky Reaction.
- NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples.
- PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
- Der Pharma Chemica. (2016). Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. 8(19):127-135.
- SynArchive. (n.d.). Willgerodt-Kindler Reaction.
- Google Patents. (2020). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
- ResearchGate. (2022). (PDF) Stobbe Condensation.
- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
- Wikipedia. (n.d.). Stobbe condensation.
- Chemistry LibreTexts. (2023). Reformatsky Reaction.
- Wikipedia. (n.d.). Arndt–Eistert reaction.
- YouTube. (2021). Arndt - Eistert homologation Detailed Reaction Mechanism. Chemistry Portal.
- NIH National Center for Biotechnology Information. (2016). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives. Drug Des Devel Ther. 10: 2251–2263.
- The Organic Chemistry Tutor. (n.d.). Stobbe Condensation.
- European Patent Office. (n.d.). EP 0433424 B1 - Improved asymmetric catalytic hydrogenation of alpha-arylpropenoic acids.
- Oriprobe. (n.d.). Synthesis of 6-Methoxy-2-naphthaldehyde. China/Asia On Demand (CAOD).
- OUCI. (n.d.). Kinetic Study of the Hydrogenation of 2-(6-Methoxy-2-naphthyl)propenoic Acid to (S)-Naproxen with Ruthenium BINAP.
- Chemchart. (n.d.). 2-Acetyl-6-methoxynaphthalene (3900-45-6).
- University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
- Royal Society of Chemistry. (2018). Catalytic selective hydrogenation of acetic acid to acetaldehyde over the surface of the iron shell on Pd–Fe alloy nanoparticles. Catal. Sci. Technol., 2018,8, 5916-5924.
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. CN109761803A - A kind of synthetic method of naproxen key intermediate - Google Patents [patents.google.com]
- 3. 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is a naphthalene derivative with significant potential in biomedical research and pharmaceutical development.[1] Its chemical structure, featuring a methoxy group on a tetrahydronaphthalene core with an acetic acid functional group, lends it to a range of biological activities.[1] The methoxy group enhances the molecule's lipophilicity, which can be a critical factor in its interaction with biological targets.[1]
Preliminary studies suggest that this compound may possess anti-inflammatory, analgesic, and antioxidant properties.[1] It shares structural similarities with known bioactive molecules, such as 6-methoxy-2-naphthylacetic acid, an inhibitor of the enzyme prostaglandin-endoperoxide synthase (PTGS).[1][2] This structural analogy makes it a compelling candidate for further investigation as a modulator of inflammatory pathways and for the development of novel therapeutic agents.[1]
This document provides a comprehensive guide to the handling, storage, and application of this compound, with a focus on ensuring scientific integrity and laboratory safety.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective and safe use in a research setting. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | [3] |
| Molecular Weight | 220.26 g/mol | [3] |
| Appearance | Solid | |
| Purity | ≥ 95% | [3] |
| Solubility | Water: <1 mg/mLEthanol: ≤55 mg/mL | [1] |
| InChI Key | HFCQYKCGYMWUAH-UHFFFAOYSA-N | [3] |
| CAS Number | 57351-00-5 | [3] |
Safe Handling and Personal Protective Equipment (PPE)
Due to the potential biological activity and hazardous properties of this compound, stringent safety protocols must be followed. The compound is classified as harmful if swallowed.[4]
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Eyewash and Safety Shower: An emergency eyewash fountain and safety shower must be readily accessible in the immediate vicinity of any handling activities.[4][5]
Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required at all times.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[4] Gloves must be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]
-
Respiratory Protection: If engineering controls are insufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.
Hygiene Practices
-
Avoid all contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly with soap and water after handling the compound and before breaks or leaving the laboratory.[4]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[4]
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
Storage Conditions
-
Temperature: Store in a cool, dry place.[4]
-
Container: Keep the container tightly closed when not in use.[4]
-
Ventilation: The storage area should be well-ventilated.[4]
-
Incompatibilities: Store away from incompatible substances, particularly strong oxidizing agents.[6] Keep away from sources of ignition, heat, and open flames.[4]
Stability
The compound is stable under recommended storage conditions.[6] However, it is important to avoid conditions that could lead to degradation, such as exposure to extreme heat or incompatible chemicals.
Protocols and Applications
The structural characteristics of this compound suggest its utility in several areas of research, particularly in the study of inflammatory processes.
Protocol 1: Preparation of Stock Solutions
The limited aqueous solubility of this compound necessitates the use of organic solvents for the preparation of stock solutions.
Objective: To prepare a high-concentration stock solution for use in cell-based assays and other experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: Tare a sterile, conical-bottom tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solubilization: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Sterilization: If the stock solution is intended for use in cell culture, it should be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Application Note: In Vitro Cyclooxygenase (COX) Inhibition Assay
Given its structural similarity to known PTGS inhibitors, a primary application of this compound is to investigate its inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Workflow for COX Inhibition Assay:
Caption: Workflow for determining the in vitro COX inhibitory activity.
Application Note: Molecular Docking Studies
To elucidate the potential mechanism of action at an atomic level, molecular docking studies can be performed to predict the binding mode of this compound to the active site of target proteins like COX-1 and COX-2.
Logical Flow for Molecular Docking:
Caption: Logical flow for molecular docking studies.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate: Restrict access to the contaminated area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collection: Place the absorbed or swept material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[4] Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4]
References
- PubChem. 6-Methoxy-2-naphthylacetic acid. [Link]
- University of California, Berkeley. Safe Storage of Hazardous Chemicals. [Link]
- Occupational Safety and Health Administration. Occupational Safety and Health Guideline for Acetic Acid. [Link]
Sources
Application Note: Strategies for the Derivatization of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid for Enhanced Analytical Detection
Abstract
This document provides a comprehensive guide to the chemical derivatization of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid for enhanced analytical sensitivity and selectivity. The inherent chemical properties of this analyte—specifically the polar carboxylic acid group—present challenges for direct analysis by gas chromatography (GC) due to low volatility and can result in suboptimal performance in liquid chromatography-mass spectrometry (LC-MS) due to poor ionization efficiency. This application note details validated protocols for silylation and alkylation for GC-based methods and amide formation for LC-MS and chiral analysis, explaining the underlying chemical principles and critical experimental parameters for each technique.
Introduction: The Rationale for Derivatization
This compound is an organic compound featuring a tetrahydronaphthalene core, a structure found in various biologically active molecules.[1] Its structural similarity to metabolites of therapeutic agents, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen, makes it a compound of interest in pharmaceutical and metabolic research.[2][3]
Direct analysis of this carboxylic acid is often hindered by its physicochemical properties. The carboxylic acid functional group is polar and capable of strong hydrogen bonding, which leads to:
-
Low Volatility: Prevents effective analysis by gas chromatography (GC) without chemical modification.[4][5]
-
Poor Peak Shape in GC: Analyte adsorption on active sites within the GC system can lead to tailing peaks and poor reproducibility.[4]
-
Suboptimal LC-MS/MS Sensitivity: Carboxylic acids often exhibit poor ionization efficiency in the commonly used positive electrospray ionization (ESI) mode, leading to inadequate detection limits.[6][7]
Chemical derivatization addresses these challenges by chemically modifying the carboxylic acid group to create a new molecule with properties more amenable to analysis.[7][8] The primary goals are to increase analyte volatility for GC, improve chromatographic behavior, and enhance ionization efficiency for MS-based detection.[9][10][11]
Analyte Profile
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₆O₃ | [12] |
| Molecular Weight | 220.26 g/mol | [12] |
| Structure | A tetralin ring with methoxy and acetic acid substituents. The carbon at position 2 is a chiral center. | [12] |
| Key Functional Group | Carboxylic Acid (-COOH) | [1] |
General Analytical Workflow
A successful analysis begins with selecting the appropriate derivatization strategy based on the available instrumentation and the analytical objective (e.g., quantification, chiral purity). The general workflow is a multi-step process from sample preparation to data analysis.
Figure 1: General workflow for the derivatization and analysis of this compound.
Protocols for Gas Chromatography (GC) Analysis
For GC analysis, derivatization must increase the analyte's volatility and thermal stability.[5] This is achieved by replacing the active hydrogen of the carboxylic acid group with a non-polar functional group.[11]
Silylation via Trimethylsilylation (TMS)
Principle: Silylation is a robust and widely used technique where the acidic proton of the carboxyl group is replaced by a non-polar trimethylsilyl (TMS) group, forming a TMS ester.[9][13] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that produces volatile by-products, minimizing chromatographic interference.[14][15]
Application: Ideal for GC-MS analysis, as the resulting TMS derivative is volatile, thermally stable, and often produces characteristic mass fragments (e.g., loss of a methyl group, m/z 73 ion) that aid in identification.[14]
Figure 2: Simplified silylation reaction forming a TMS ester.
Protocol: MSTFA Derivatization
-
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% Trimethylchlorosilane (TMCS) catalyst.
-
Anhydrous Pyridine or Acetonitrile (reaction solvent).
-
Reacti-Vials™ or other suitable reaction vials with screw caps.
-
Heating block or oven.
-
Nitrogen gas supply for drying.
-
-
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample extract into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-60°C. It is critical to remove all water and protic solvents , as they will consume the silylating reagent.[16][17][18]
-
Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the dried residue.
-
Add 50 µL of MSTFA (or MSTFA + 1% TMCS) to the vial. The use of TMCS as a catalyst is recommended for hindered carboxylic acids.[16][18]
-
Reaction: Securely cap the vial and vortex briefly. Heat the vial at 60-70°C for 30 minutes.[14][19]
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
-
-
Critical Parameters:
-
Anhydrous Conditions: Moisture is the primary cause of incomplete derivatization. Co-evaporation with a solvent like toluene can help remove residual water.[16]
-
Reagent Excess: A significant molar excess of MSTFA is necessary to drive the reaction to completion.[16][18]
-
Temperature and Time: While many reactions are rapid, heating ensures the derivatization of potentially less reactive or sterically hindered compounds.[17]
-
Alkylation via Pentafluorobenzyl Bromide (PFBBr)
Principle: This alkylation reaction forms a pentafluorobenzyl (PFB) ester.[5] The key advantage of this derivative is the introduction of a polyfluorinated moiety, which makes it extremely sensitive to Electron Capture Detection (ECD).[20][21] The PFB derivative is also well-suited for GC-MS analysis, particularly using negative chemical ionization (NCI) for high sensitivity.[22]
Application: The method of choice for trace-level quantification requiring very low detection limits, especially when using a GC-ECD or GC-MS in NCI mode.
Protocol: PFBBr Derivatization with Phase-Transfer Catalyst
-
Materials:
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone).
-
Potassium carbonate (K₂CO₃) or other suitable base.
-
Acetone or Acetonitrile (reaction solvent).
-
Reaction vials with screw caps.
-
Heating block or water bath.
-
-
Procedure:
-
Sample Preparation: Evaporate the sample extract containing the analyte to dryness in a reaction vial.
-
Reagent Addition: Add 200 µL of acetone to the vial. Add a small amount (approx. 5-10 mg) of anhydrous K₂CO₃ powder. The base deprotonates the carboxylic acid to form a more reactive carboxylate anion.[23]
-
Add 20 µL of the PFBBr solution to the vial.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 1 hour.[23][24]
-
Work-up: Cool the reaction to room temperature. The excess reagent and base can often be ignored, but for cleaner chromatograms, the supernatant can be transferred to a new vial, evaporated, and reconstituted in a suitable solvent like hexane or ethyl acetate for injection.
-
Analysis: Inject an aliquot into the GC system.
-
-
Critical Parameters:
-
Base Selection: A non-nucleophilic base like K₂CO₃ is essential to facilitate the reaction without competing side reactions.[21]
-
Reagent Stability: PFBBr is a lachrymator and is sensitive to moisture. Handle in a well-ventilated fume hood and store in a desiccator.[20]
-
Optimization: Reaction time and temperature may need optimization depending on the sample matrix and analyte concentration.[20][23]
-
| Derivatization Method | Primary Application | Key Advantages | Considerations | Mass Shift (Δm/z) |
| Silylation (MSTFA) | GC-MS | Versatile, robust, good fragmentation patterns | Moisture sensitive, derivatives can be hydrolytically unstable | +72 |
| Alkylation (PFBBr) | GC-ECD, GC-NCI-MS | Extremely high sensitivity for trace analysis | Reagent is a lachrymator, may require work-up step | +180 |
Protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For LC-MS, derivatization is not for volatility but to enhance ionization efficiency and improve chromatographic properties.[6][7] By converting the carboxylic acid to an amide using a reagent containing a readily ionizable group (e.g., a tertiary amine), detection in positive ESI mode can be improved by orders of magnitude.[10][25]
Chiral Derivatization for Diastereomer Separation
Principle: The analyte possesses a chiral center. To determine the enantiomeric purity using standard (achiral) reverse-phase HPLC, it can be reacted with a chiral derivatizing agent (CDA) of known enantiopurity.[26] This reaction creates a pair of diastereomers, which have different physical properties and can be separated chromatographically.[27][28] Using a chiral amine as the CDA will also introduce a basic nitrogen, improving ESI+ sensitivity.[25]
Application: Enantiomeric purity analysis and quantification of individual enantiomers when a chiral HPLC column is unavailable or provides insufficient resolution.
Protocol: Amide Formation using a Chiral Amine
-
Materials:
-
A chiral amine, e.g., (S)-(-)-1-(1-Naphthyl)ethylamine or another suitable chiral derivatizing agent.
-
Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[25][27]
-
Anhydrous Acetonitrile or Dichloromethane.
-
Tertiary amine base (if using EDC), e.g., N,N-Diisopropylethylamine (DIPEA).
-
Reaction vials.
-
-
Procedure:
-
Sample Preparation: Ensure the analyte is dried and free of moisture in a reaction vial.
-
Reagent Preparation: Dissolve the dried analyte in 200 µL of anhydrous acetonitrile.
-
Add 1.5 equivalents of the chiral amine.
-
Add 1.5 equivalents of DIPEA (if using EDC).
-
Add 1.2 equivalents of the coupling agent (EDC or DMT-MM).
-
Reaction: Cap the vial and allow it to react at room temperature for 1-2 hours, or until the reaction is complete (monitor by LC-MS if necessary). Epimerization is generally negligible under these mild conditions.[27]
-
Analysis: The reaction mixture can often be diluted directly with the mobile phase and injected into the LC-MS system.
-
-
Critical Parameters:
-
Purity of CDA: The enantiomeric purity of the derivatizing agent must be very high to ensure accurate quantification of the analyte's enantiomers.
-
Coupling Chemistry: EDC is a common and effective coupling agent, but others can be used. The reaction conditions should be mild to prevent racemization of the analyte.[27]
-
Stoichiometry: A slight excess of the amine and coupling agent is used to ensure the complete conversion of the carboxylic acid.
-
Figure 3: Formation of diastereomers for chiral analysis via LC-MS.
Conclusion
The successful analysis of this compound is highly dependent on the selection of an appropriate derivatization strategy tailored to the analytical instrumentation and objectives. For GC-MS applications, silylation with MSTFA offers a versatile and effective method to increase volatility, while alkylation with PFBBr provides unparalleled sensitivity for trace quantification with GC-ECD or NCI-MS. For LC-MS, particularly for chiral separations on achiral columns, derivatization with a chiral amine to form diastereomeric amides is a powerful technique that simultaneously enhances chromatographic separation and ESI sensitivity. The protocols and principles outlined in this note provide a robust foundation for researchers to develop and validate high-performance analytical methods for this compound.
References
- Nakashima, K., et al. (2007). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
- Jamin, E., et al. (2018). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry.
- Santa, T. (2011). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate.
- Bhushan, R., & Kumar, V. (1998). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Chromatography A.
- Gray, N., et al. (2018). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Journal of The American Society for Mass Spectrometry.
- Nishida, Y., et al. (2010). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate.
- Jamin, E., et al. (2018). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Semantic Scholar.
- Santa, T. (2005). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate.
- Toyo'oka, T., et al. (1994). Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. The Analyst.
- Zaikin, V. G., & Halket, J. M. (2003). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. ResearchGate.
- Wang, D., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A.
- Ilisz, I., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules.
- The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube.
- Restek. GC Derivatization. Restek Corporation.
- Tsikas, D. (2017). Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents. Journal of Chromatography B.
- Wang, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
- The Bumbling Biochemist. (2018). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist Blog.
- Tsikas, D., et al. (2021). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Molecules.
- Bhushan, R., & Tanwar, S. (2017). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)-Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Medicinal Chemistry.
- Sverdrup, G. (2023). Derivatization. Chemistry LibreTexts.
- Ilisz, I., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. PubMed.
- Chrom Tech, Inc. (2023). Why Use GC Derivatization Reagents. Chrom Tech Blog.
- Reusch, W. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. Phenomenex Blog.
- Phenomenex. (2022). Chiral Separation of Naproxen by HPLC. Phenomenex Technical Note.
- Professor Dave Explains. (2019). Esterification of Carboxylic Acids. YouTube.
- Singh, S., et al. (2021). A concise review on analytical profile of naproxen. GSC Biological and Pharmaceutical Sciences.
- National Center for Biotechnology Information. 6-Methoxy-2-naphthylacetic acid. PubChem Compound Summary.
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. This compound [cymitquimica.com]
- 13. phenomenex.com [phenomenex.com]
- 14. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 15. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. weber.hu [weber.hu]
- 18. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid as a Research Tool for Investigating Cyclooxygenase Inhibition
Senior Application Scientist Note: This document provides a comprehensive guide for researchers on the potential use of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid as a research tool. Initial assessments of its structural properties suggest its potential as a modulator of inflammatory pathways, warranting a thorough investigation of its biological activity. These notes are designed to guide the user through a logical progression of experiments to characterize its mechanism of action, starting with in vitro enzyme assays and moving to cell-based and in vivo models.
Introduction and Rationale
This compound (CAS No. 57351-00-5) is a naphthalene derivative with a molecular structure that suggests potential bioactivity.[1][2] While this specific compound is not extensively characterized in the scientific literature, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong rationale for its investigation as a modulator of inflammation.
Notably, it is a hydrogenated analogue of 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the NSAID Nabumetone.[3][4] 6-MNA is a known competitive, non-selective inhibitor of cyclooxygenase (COX) enzymes.[4][5] The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] Given this structural relationship, it is hypothesized that this compound may also exhibit inhibitory activity against COX enzymes.
This guide provides detailed protocols to systematically test this hypothesis and characterize the compound's potential as a research tool for studying inflammatory processes.
Table 1: Compound Properties
| Property | Value |
| CAS Number | 57351-00-5 |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid |
| Synonyms | 2-(6-Methoxy-2-tetralinyl)acetic acid |
Hypothesized Mechanism of Action: COX Inhibition
The primary hypothesis is that this compound functions by inhibiting the cyclooxygenase (COX) enzymes. COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[7] COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[3][8] Inhibition of COX-2 is the primary target for anti-inflammatory therapies, while inhibition of COX-1 is associated with common NSAID side effects.[6]
The following protocols are designed to determine if the compound inhibits COX-1 and/or COX-2 and to quantify its potency and selectivity.
Caption: Hypothesized mechanism of action via COX enzyme inhibition.
In Vitro Characterization Protocols
Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol determines the compound's ability to inhibit ovine COX-1 and human recombinant COX-2. A colorimetric inhibitor screening assay is a common and accessible method.[9][10][11]
Principle: The assay measures the peroxidase activity of COX. The peroxidase component is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[10]
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical Item No. 760111 or equivalent)
-
This compound
-
DMSO (ACS grade)
-
Microplate reader capable of measuring absorbance at 590 nm
-
96-well plates
-
Calibrated multichannel pipettes
Procedure:
-
Reagent Preparation: Prepare all buffers, enzymes (COX-1 and COX-2), heme, and substrate solutions according to the manufacturer's protocol. Keep enzymes on ice at all times.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM). This will be used to determine the IC₅₀.
-
-
Assay Setup:
-
Set up the 96-well plate with wells for 100% initial activity (enzyme, no inhibitor), inhibitor wells (enzyme + test compound), and background wells (no enzyme).
-
Add 150 µL of Assay Buffer to all wells.
-
Add 10 µL of Heme to all wells.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the "initial activity" and "inhibitor" wells.
-
Add 10 µL of DMSO (vehicle control) to the "initial activity" wells.
-
Add 10 µL of your serially diluted compound to the "inhibitor" wells.
-
-
Pre-incubation: Gently shake the plate and incubate for 5-10 minutes at 25°C. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Add 20 µL of Arachidonic Acid solution to all wells to initiate the reaction.
-
Quickly follow with 20 µL of the colorimetric substrate solution (TMPD).
-
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes to obtain the reaction kinetics.
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data: % Inhibition = [1 - (Rate_inhibitor / Rate_initial activity)] * 100.
-
Plot the % inhibition versus the log of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
Table 2: Example Data for COX Inhibition Assay
| Compound Concentration | % Inhibition (COX-1) | % Inhibition (COX-2) |
| 100 µM | 95 | 98 |
| 10 µM | 75 | 92 |
| 1 µM | 48 | 85 |
| 0.1 µM | 15 | 55 |
| 0.01 µM | 5 | 20 |
| Calculated IC₅₀ | 1.2 µM | 0.09 µM |
| Selectivity Index | \multicolumn{2}{c | }{13.3 } |
Protocol: PGE₂ Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses the compound's activity in a cellular context by measuring its effect on the production of Prostaglandin E₂ (PGE₂), a major product of COX-2 in inflammatory cells.[12]
Principle: The murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent production of PGE₂. The amount of PGE₂ released into the culture medium is quantified by ELISA.[12][13]
Caption: Experimental workflow for measuring PGE₂ production.
Materials:
-
RAW 264.7 cell line (e.g., ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
PGE₂ ELISA Kit (e.g., Cayman Chemical Item No. 514010 or equivalent)
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Treatment:
-
The next day, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour. The final DMSO concentration should not exceed 0.1%.[12]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[12] Include a non-stimulated control group.
-
-
Sample Collection:
-
After 24 hours, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any cell debris.[12]
-
-
PGE₂ Quantification:
-
Measure the concentration of PGE₂ in the supernatants using a commercial PGE₂ ELISA kit, following the manufacturer's instructions precisely.
-
Data Analysis:
-
Construct a standard curve using the PGE₂ standards provided in the kit.
-
Calculate the concentration of PGE₂ in each sample based on the standard curve.
-
Compare the PGE₂ levels in the compound-treated groups to the LPS-stimulated vehicle control group to determine the percent inhibition.
In Vivo Characterization Protocol
Protocol: Carrageenan-Induced Paw Edema in Mice
This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.[15]
Principle: A sub-plantar injection of carrageenan into the mouse paw induces an inflammatory response characterized by edema (swelling). The anti-inflammatory effect of the test compound is measured by its ability to reduce this swelling.[16][17] The late phase of this response (after 1 hour) is largely mediated by prostaglandins.[18]
Materials:
-
Male C57BL/6 or BALB/c mice (8 weeks old, 25-30g)
-
Carrageenan (Lambda, Type IV)
-
Sterile saline (0.9% NaCl)
-
Test compound and vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plebthysmometer or digital calipers
-
Animal gavage needles
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Indomethacin)
-
Groups 3-5: Test compound at different doses (e.g., 10, 30, 100 mg/kg)
-
-
Dosing: Administer the test compound, positive control, or vehicle via oral gavage 60 minutes before the carrageenan injection.
-
Baseline Measurement: Just prior to carrageenan injection, measure the volume of the right hind paw of each mouse using a plethysmometer. This is the baseline (V₀).
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection.[18]
Data Analysis:
-
Calculate Paw Swelling: Paw Edema (mL) = Vₜ - V₀.
-
Calculate Percent Inhibition: % Inhibition = [1 - (Edema_treated / Edema_vehicle)] * 100.
-
Compare the mean paw edema in the treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in paw volume indicates anti-inflammatory activity.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| In Vitro: High variability between replicate wells. | Pipetting errors; improper mixing of reagents. | Use calibrated pipettes; ensure all reagents are at the correct temperature and well-mixed before use. |
| In Vitro: No inhibition observed even at high concentrations. | Compound is insoluble or inactive against the target. | Check compound solubility in assay buffer. If soluble, the compound may genuinely be inactive. |
| Cell-Based: High cell death in treated wells. | Compound cytotoxicity. | Perform a cell viability assay (e.g., MTT or LDH) in parallel to determine the cytotoxic concentration range. |
| Cell-Based: No induction of PGE₂ with LPS. | LPS is inactive; cells are unresponsive. | Use a new lot of LPS; check the passage number of RAW 264.7 cells (they can become less responsive at high passages). |
| In Vivo: Large variation in paw swelling within groups. | Inconsistent carrageenan injection volume or location. | Ensure consistent injection technique. Increase group size to improve statistical power. |
| In Vivo: No effect of the positive control (Indomethacin). | Improper dosing of the positive control; error in model execution. | Verify the dose and formulation of the positive control. Review the entire experimental procedure for errors. |
Conclusion
The protocols outlined in this guide provide a systematic approach to characterizing the biological activity of this compound. Based on its structural similarity to a known COX inhibitor, the primary hypothesis is its engagement with the cyclooxygenase pathway. By progressing from in vitro enzymatic assays to cell-based and in vivo models, researchers can effectively determine its potency, selectivity, and potential as a novel anti-inflammatory agent or research tool.
References
- Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., Kozak, K. R., Kalgutkar, A. S., Stallings, W. C., Kurumbail, R. G., & Marnett, L. J. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763–45769.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- Bertin Bioreagent. (n.d.). 6-methoxy Naphthalene Acetic Acid.
- Cronstein, B. N. (2002). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. Cleveland Clinic Journal of Medicine, 69(Suppl 1), SI-14-SI-21.
- Kulmacz, R. J. (2008). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Prostaglandins and Eicosanoids (pp. 111-125). Humana Press.
- Laliberte, R., Perregaux, D., Houssaini, A., Gabel, C. A., & Goad, M. E. P. (2001). Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells. Endocrinology, 142(6), 2428–2436.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Ahmad, S., Ishtiaq, S., Rabia, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13, 14664.
- Laufer, S., & Luik, S. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Prostaglandins and Eicosanoids (pp. 77-87). Humana Press.
- Famaey, J. P. (1997). [Gastrointestinal tolerance of nonsteroidal anti-inflammatory agents]. Annales de Medecine Interne, 148(3), 224-233.
- Cayman Chemical. (n.d.). 6-methoxy Naphthalene Acetic Acid (CAS 23981-47-7).
- Warner, T. D., & Mitchell, J. A. (2004). INHIBITORS OF CYCLOOXYGENASES: MECHANISMS, SELECTIVITY AND USES. Journal of Physiology and Pharmacology, 55(3), 625-638.
- Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 142(2), 331–338.
- ResearchGate. (n.d.). Quantification of PGE 2 in RAW 264.7 cells treated with fatty acids from three organs of Asterias amurensis.
- Ghaffari, S., Panah, F. A., & Nouri, A. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(10), 803-809.
- Ballo, A., Sanogo, R., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 33-41.
- protocols.io. (2024). Cell culture of RAW264.7 cells.
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115-121). Humana Press.
- Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Google Patents. (n.d.). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.
- Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS.
- Widyarini, S., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase-1, Cyclooxygenase-2, and Interleukin-6. World's Veterinary Journal, 13(4), 598-606.
- PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Sources
- 1. This compound [cymitquimica.com]
- 2. Buy this compound | 57351-00-5 [smolecule.com]
- 3. [Gastrointestinal tolerance of nonsteroidal anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 6-methoxy Naphthalene Acetic Acid - Applications - CAT N°: 70620 [bertin-bioreagent.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. ccjm.org [ccjm.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. academicjournals.org [academicjournals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the common challenges encountered during this multi-step synthesis.
Overview of Synthetic Strategy
The synthesis of this compound is a valuable process for creating intermediates used in pharmaceutical development, particularly for potential anti-inflammatory or analgesic drugs[1]. A common and effective strategy begins with 6-methoxy-α-tetralone and introduces the acetic acid side chain via a Stobbe condensation, followed by reduction steps. This route is often favored for its reliability, but each step presents unique challenges that can impact yield and purity.
This guide will focus on the following representative synthetic pathway:
Caption: General synthetic route to the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Category 1: Stobbe Condensation
Question: My Stobbe condensation reaction is sluggish or fails to initiate. What are the likely causes?
Answer: The Stobbe condensation is highly sensitive to the reaction conditions, particularly the base and solvent purity. Here’s a breakdown of potential issues and solutions:
-
Cause 1: Inactive Base. The most common base, potassium tert-butoxide (KOBu-t), is extremely hygroscopic. Exposure to atmospheric moisture will convert it to potassium hydroxide and tert-butanol, which are not effective catalysts for this reaction.
-
Solution: Always use a freshly opened bottle of KOBu-t or a sublimed, high-purity grade. Handle it quickly in an inert atmosphere (glovebox or glovebag).
-
-
Cause 2: Wet Solvent. The presence of water or protic impurities (like ethanol in diethyl succinate) will quench the enolate intermediate, halting the reaction[2].
-
Solution: Use anhydrous solvents (e.g., toluene or tert-butanol) dispensed from a solvent purification system or freshly distilled over a suitable drying agent. Ensure your diethyl succinate is of high purity and dry.
-
-
Cause 3: Steric Hindrance. While 6-methoxy-α-tetralone is generally reactive, bulky substituents near the carbonyl group can slow the initial aldol-type addition[3].
-
Solution: If the reaction is slow at room temperature, gently warming the mixture to 40-50°C can help overcome the activation energy barrier. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Question: The reaction worked, but I have a complex mixture of products and a low yield of the desired half-ester. Why?
Answer: This often points to side reactions or issues during workup.
-
Cause 1: Reversible Reactions & Side Products. The Stobbe condensation involves a lactone intermediate[4]. If conditions are not optimal, side reactions like self-condensation of the succinic ester can occur. The reaction is also reversible under certain conditions.
-
Solution: Ensure the stoichiometry is correct. A slight excess of the succinate ester and base is often used to drive the reaction to completion. The choice of base is also critical; sodium ethoxide can sometimes lead to different outcomes than potassium tert-butoxide[5].
-
-
Cause 2: Incomplete Hydrolysis during Workup. The initial product is the potassium salt of the half-ester. The workup typically involves acidification to protonate this salt.
-
Solution: Perform the acidic workup at a low temperature (0°C) by slowly adding the reaction mixture to a chilled, dilute acid (e.g., 1M HCl). This minimizes potential hydrolysis of the ester group. Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.
-
Category 2: Saponification & Decarboxylation
Question: After treating the half-ester with HBr/acetic acid, my yield is low, and I see significant tar formation.
Answer: This step, aimed at hydrolyzing the ester and decarboxylating to form the vinyl acetic acid derivative, can be harsh.
-
Cause 1: Overheating/Prolonged Reaction Time. The combination of strong acid and high heat can lead to polymerization and decomposition of the electron-rich aromatic ring.
-
Solution: Carefully control the reaction temperature and time. Monitor the reaction's progress using TLC. As soon as the starting material is consumed, cool the reaction and proceed with the workup.
-
-
Cause 2: Demethylation of the Methoxy Group. Strong acids like HBr can cleave the methyl ether, leading to a phenolic byproduct.
-
Solution: Use the mildest conditions possible. If demethylation is a persistent issue, consider alternative hydrolysis methods, such as using lithium iodide in pyridine, before attempting decarboxylation under milder thermal conditions.
-
Category 3: Catalytic Hydrogenation
Question: The final hydrogenation step is incomplete, or I am seeing over-reduction of the aromatic ring.
Answer: Catalytic hydrogenation requires careful optimization of the catalyst, solvent, and reaction conditions. The key is to selectively reduce the exocyclic double bond without affecting the aromatic ring.
-
Cause 1: Catalyst Poisoning. Sulfur-containing compounds or other impurities from previous steps can poison the palladium catalyst, rendering it inactive.
-
Solution: Ensure the substrate from the previous step is thoroughly purified. Passing it through a short plug of silica gel before hydrogenation can remove many common catalyst poisons.
-
-
Cause 2: Incorrect Catalyst or Conditions. The choice of catalyst and conditions determines selectivity.
-
Solution: 5-10% Palladium on Carbon (Pd/C) is the standard catalyst. Run the reaction under moderate hydrogen pressure (1-4 atm) at room temperature. High pressures and temperatures increase the risk of reducing the aromatic ring[6]. The difference in resonance energy between the naphthalene and tetralin systems makes the first ring easier to reduce than the second, but harsh conditions can lead to decalin derivatives[7][8].
-
-
Cause 3: Inefficient Mass Transfer. In a heterogeneous reaction, the hydrogen gas must dissolve in the solvent and reach the catalyst surface.
-
Solution: Ensure vigorous stirring to facilitate gas-liquid-solid phase transfer. The choice of solvent (e.g., ethanol, ethyl acetate, acetic acid) is also important for substrate solubility and reaction rate.
-
Caption: Troubleshooting workflow for the catalytic hydrogenation step.
Frequently Asked Questions (FAQs)
Q1: Can I use a different method to introduce the acetic acid side chain?
Yes, several alternatives exist. The Willgerodt-Kindler reaction can convert 2-acetyl-6-methoxynaphthalene into the corresponding thioamide, which is then hydrolyzed to the acetic acid[9][10]. However, this reaction often requires high temperatures and can have unpredictable yields[11]. Another approach is to perform a Reformatsky reaction on 6-methoxy-α-tetralone with an α-bromoester, followed by dehydration and reduction.
Q2: My final product is difficult to purify. What is the best method?
This compound is a crystalline solid. The primary purification method should be recrystallization. A solvent system like toluene, ethyl acetate/hexanes, or aqueous ethanol can be effective. If oily impurities persist, an acid-base extraction is recommended. Dissolve the crude product in a solvent like diethyl ether, wash with a saturated sodium bicarbonate solution to extract the product as its sodium salt into the aqueous layer. The organic layer containing neutral impurities is discarded. The aqueous layer is then re-acidified with HCl to precipitate the pure carboxylic acid, which can be filtered or extracted back into an organic solvent[12].
Q3: Is a Clemmensen or Wolff-Kishner reduction a viable alternative to catalytic hydrogenation for removing the ketone in an earlier intermediate?
It's a possibility, but with significant caveats. If you were to reduce the ketone of (6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, you would need to choose carefully.
-
Clemmensen Reduction: Uses zinc amalgam and concentrated HCl[13]. These strongly acidic conditions could cause side reactions on the tetralin ring system[14][15].
-
Wolff-Kishner Reduction: Uses hydrazine and a strong base (like KOH) at high temperatures[16]. This is often a better choice for acid-sensitive substrates. However, the high temperatures could be problematic, and it would not reduce the double bond if performed on an unsaturated intermediate.
For the proposed pathway, catalytic hydrogenation is generally superior as it can often accomplish both the double bond and ketone reduction (though the ketone reduction is much slower) or be used selectively for the double bond before a separate ketone reduction. A direct reduction of the ketone on 6-methoxy-α-tetralone before introducing the side chain is another strategic option.
Key Experimental Protocols
Protocol 1: Stobbe Condensation of 6-Methoxy-α-tetralone
| Reagent | M.W. | Amount | Moles | Equiv. |
| 6-Methoxy-α-tetralone | 176.21 | 10.0 g | 56.7 | 1.0 |
| Diethyl succinate | 174.20 | 12.9 g | 74.0 | 1.3 |
| Potassium tert-butoxide | 112.21 | 7.0 g | 62.4 | 1.1 |
| Anhydrous tert-butanol | - | 100 mL | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide.
-
Add anhydrous tert-butanol via cannula and stir for 10 minutes to dissolve the base.
-
In a separate flask, dissolve 6-methoxy-α-tetralone and diethyl succinate.
-
Add the solution from step 3 to the stirred base solution dropwise over 20 minutes. The reaction is exothermic. Maintain the temperature below 30°C with a water bath if necessary.
-
Stir at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the tetralone.
-
Once complete, pour the reaction mixture slowly into 200 mL of ice-cold 1M HCl with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude half-ester.
Protocol 2: Catalytic Hydrogenation
| Reagent | M.W. | Amount | Moles |
| (6-Methoxy-3,4-dihydro-naphthalen-2-yl)-acetic acid | 218.25 | 5.0 g | 22.9 |
| 10% Palladium on Carbon (Pd/C) | - | 250 mg | - |
| Ethanol | - | 100 mL | - |
Procedure:
-
To a 250 mL hydrogenation flask (or a heavy-walled flask suitable for balloon pressure), add the crude (6-Methoxy-3,4-dihydro-naphthalen-2-yl)-acetic acid and ethanol.
-
Carefully add the 10% Pd/C catalyst under a gentle stream of nitrogen (Caution: Pd/C can be pyrophoric).
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon three times.
-
Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude final product, this compound.
-
Purify by recrystallization from a suitable solvent system.
References
- Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]
- Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
- LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
- Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. [Link]
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Cambridge University Press. (n.d.).
- Unacademy. (n.d.).
- Wikipedia. (n.d.). Clemmensen reduction. [Link]
- Wikipedia. (n.d.).
- Banerjee, A. K., et al. (2022). Stobbe Condensation.
- Su, Z., et al. (2021).
- PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. [Link]
- ResearchGate. (2018).
- ResearchGate. (n.d.).
- Unacademy. (n.d.).
- Juniper Publishers. (2024, April 16). The Clemmensen Reduction. [Link]
- Organic Chemistry Portal. (n.d.). Clemmensen Reduction. [Link]
- Wikipedia. (n.d.). Willgerodt rearrangement. [Link]
- Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]
- Rhodium.ws. (n.d.).
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 5. What is Stobbe Condensation? [unacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. What Is Willgerodt-Kindler Reaction? [unacademy.com]
- 12. prepchem.com [prepchem.com]
- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Clemmensen Reduction [organic-chemistry.org]
- 16. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
Technical Support Center: Improving the Yield of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid Synthesis
Welcome to the technical support guide for the synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. As an important intermediate in pharmaceutical synthesis, particularly related to the Naproxen family of non-steroidal anti-inflammatory drugs (NSAIDs), mastering its preparation is critical.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
This section addresses high-level questions regarding the synthetic approaches to this compound.
Q1: What are the primary synthetic routes to the target molecule?
A1: There are several established routes, but they generally diverge from a common intermediate, 2-acetyl-6-methoxynaphthalene, or involve building the tetralone core first. The two most common strategic approaches are:
-
The Classical Arylpropionic Acid Route followed by Reduction: This pathway involves first synthesizing the naproxen skeleton, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, and then performing a reduction of the naphthalene ring system. This is often a multi-step process that can be complex to optimize.[2]
-
The Tetralone Intermediate Route via Stobbe Condensation: A more convergent and often higher-yielding approach involves first constructing a tetralone ring system, followed by a highly efficient reduction. A key reaction in this pathway is the Stobbe condensation, which is excellent for forming the required carbon-carbon bonds.[4][5]
The diagram below illustrates a simplified comparison of these two strategic approaches.
Caption: Comparison of two primary synthetic strategies.
Q2: I am aiming for the highest possible yield. Which synthetic strategy is recommended?
A2: For maximizing yield, the Tetralone Intermediate Route (Route 2) is highly recommended. The classical approach often involves harsh conditions for the ring reduction, which can lead to side products and lower yields. In contrast, the tetralone route culminates in a highly efficient and selective reduction step. Specifically, the reduction of the keto-acid intermediate, (6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, using zinc powder in an acetic acid-water mixture has been reported to achieve yields as high as 95%.[6][7] This single step's efficiency makes the entire pathway more robust and suitable for large-scale synthesis.
Part 2: Troubleshooting Guide for Key Synthetic Steps
This section focuses on specific experimental challenges and provides actionable solutions.
Stobbe Condensation Troubleshooting
The Stobbe condensation is a powerful C-C bond-forming reaction between a carbonyl compound (like an aryl ketone or aldehyde) and a succinic ester in the presence of a strong base.[8][9] It is pivotal for building the core structure in the recommended high-yield route.
Q3: My Stobbe condensation is giving a low yield or failing completely. What are the likely causes?
A3: Low yields in Stobbe condensations typically stem from issues with reagents, reaction conditions, or competing side reactions.[10] The following table outlines common problems and their solutions.
| Problem | Potential Cause | Recommended Solution & Explanation |
| No Reaction | Inactive Base: The base (e.g., potassium t-butoxide, sodium hydride) has degraded due to moisture exposure. | Use a fresh, unopened container of base or titrate to check activity. Potassium t-butoxide is highly hygroscopic and must be handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere).[4] |
| Low Yield | Inefficient Base/Solvent System: Sodium ethoxide is a classic base but can be less effective than bulkier bases. | Switch to potassium t-butoxide or sodium hydride. These stronger, non-nucleophilic bases favor the condensation pathway and minimize side reactions. Using t-butanol or THF as a solvent is often superior to ethanol.[4] |
| Formation of Tar/Polymer | Self-Condensation of Carbonyl: The aldehyde or ketone starting material is undergoing self-condensation (an aldol reaction).[10] | Add the carbonyl compound slowly to the pre-formed enolate of the succinic ester. This ensures the succinate enolate is always in excess relative to the carbonyl, promoting the desired cross-condensation. |
| Incomplete Reaction | Insufficient Reaction Time/Temp: The reaction has not reached completion. | While many Stobbe condensations proceed at room temperature, some sterically hindered substrates may require gentle heating (e.g., 50-80°C). Monitor the reaction by TLC to determine the optimal time. |
| Saponification of Ester | Excess Base / Water Contamination: The ester groups are being hydrolyzed by the base, especially if water is present. | Use the stoichiometric amount of base (one equivalent is consumed in the reaction).[8] Ensure all glassware is flame-dried and solvents are anhydrous. |
Q4: Can you explain the mechanism of the Stobbe condensation? Why is a full equivalent of base consumed?
A4: The mechanism is a key reason for the reaction's unique outcome. It proceeds through a γ-lactone intermediate, and the final step is an irreversible, base-mediated elimination that drives the reaction to completion. This final step consumes the equivalent of base.
Caption: Mechanism of the Stobbe Condensation.
Causality: The key is the final E2 elimination step. The formation of the stable, resonance-delocalized carboxylate salt is thermodynamically very favorable. This irreversible step pulls the entire equilibrium toward the product and is why a full equivalent of a strong base is required, as it is consumed to deprotonate the γ-lactone and drive the ring-opening.[10]
High-Yield Reduction of the Tetralone Intermediate
Once the precursor (6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is successfully synthesized, the final step is a crucial reduction.
Q5: What is the most reliable, high-yield protocol for converting the keto-acid intermediate to the final product?
A5: A modified Clemmensen-type reduction using zinc powder in a mixture of acetic acid and water is exceptionally effective for this transformation, selectively reducing the ketone without affecting the carboxylic acid or the aromatic ring.[6][7]
Detailed Experimental Protocol
Reaction: Reduction of (6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Keto-acid Substrate | 234.25 | 120 | 28.0 g |
| Zinc Powder | 65.38 | 300 | 19.6 g |
| Glacial Acetic Acid | 60.05 | - | 224 mL |
| Deionized Water | 18.02 | - | 84 mL |
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the keto-acid substrate (28 g, 120 mmol).
-
Solvent Addition: Add the acetic acid (224 mL) and water (84 mL) to the flask. Stir the mixture to dissolve the substrate.
-
Zinc Addition: Carefully add the zinc powder (19.6 g, 300 mmol) to the solution. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 80°C using an oil bath and maintain vigorous stirring for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: After 2 hours, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove excess zinc and other insoluble materials.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the bulk of the acetic acid and water.
-
Precipitation: To the resulting residue, add 50 mL of cold deionized water. A solid precipitate should form.
-
Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford this compound. Expected Yield: ~27 g (95%) .[7]
Part 3: Purification and Analysis
Q6: My final product appears impure after the reduction. How can I purify it and confirm its identity?
A6: Purification: The most common method for purifying the final carboxylic acid product is recrystallization . A mixture of ethyl acetate and hexanes is often a good starting point for solvent screening. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.
Analysis: A combination of techniques should be used to confirm the structure and purity of the final product.
| Analytical Technique | Purpose | Expected Result for this compound |
| ¹H NMR | Structural Confirmation | Signals corresponding to the methoxy group (~3.8 ppm, singlet), aromatic protons (3H), aliphatic protons on the tetralin ring, and the CH₂-COOH group. The disappearance of the ketone carbonyl is key. |
| HPLC | Purity Assessment | A single major peak with a consistent retention time under a validated method. RP-HPLC with a C18 column and a mobile phase of acetonitrile/water with acid (e.g., phosphoric or acetic acid) is common.[11][12] |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the expected mass (C₁₃H₁₆O₃, MW: 220.26 g/mol ).[13] |
| Melting Point | Purity Indication | A sharp, defined melting range consistent with literature values. Impurities will typically broaden and depress the melting point. |
digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; decision [shape=diamond, fillcolor="#FEF7E0"]; result [shape=note, fillcolor="#E6F4EA"];start [label="Synthesis Complete"]; check_purity [label="Analyze Crude Product\n(TLC, ¹H NMR)"]; is_pure [label="Is Purity >95%?", shape=diamond, fillcolor="#FEF7E0"]; recrystallize [label="Recrystallize from\nEtOAc/Hexanes"]; recheck_purity [label="Re-analyze Purity"]; is_pure2 [label="Is Purity >95%?", shape=diamond, fillcolor="#FEF7E0"]; column [label="Perform Column\nChromatography"]; final_product [label="Pure Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> check_purity; check_purity -> is_pure; is_pure -> final_product [label="Yes"]; is_pure -> recrystallize [label="No"]; recrystallize -> recheck_purity; recheck_purity -> is_pure2; is_pure2 -> final_product [label="Yes"]; is_pure2 -> column [label="No\n(Oily/Persistent Impurity)"]; column -> final_product;
}
Caption: General workflow for product purification and analysis.
References
- Google Patents. (CN109761803A). A kind of synthetic method of naproxen key intermediate.
- Der Pharma Chemica. Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide.
- Organic Syntheses. 2-acetyl-6-methoxynaphthalene.
- Journal of Ravishankar University. A Review on Various Analytical Methodologies of Naproxen.
- MDPI. (2022). Recent Advances in the Synthesis of Ibuprofen and Naproxen.
- Google Patents. (CN101234963A). Industrial synthesis technique for DL-naproxen.
- ResearchGate. Naproxen Derivatives: Synthesis, Reactions and Biological Applications.
- RSC Publishing. Reaction engineering of biocatalytic (S)-naproxen synthesis integrating in-line process monitoring by Raman spectroscopy.
- Drugs.com. (2023-10-08). Naproxen Side Effects: Common, Severe, Long Term.
- ResearchGate. (2024-02-10). Synthesis, and A Novel High-Performance Liquid Chromatographic Method for the Determination of Naproxen in Pharmaceutical Formulations.
- NHS. Side effects of naproxen.
- European Patent Office. (EP 0433424 B1). IMPROVED ASYMMETRIC CATALYTIC HYDROGENATION OF ALPHA-ARYLPROPENOIC ACIDS.
- CONICET. 2-Methoxynaphthalene acylation using aluminum or copper salts of tungstophosphoric and tungstosilicic acids as catalysts.
- IOSRPHR. Analytical method development and validation for the estimation of Naproxen using RP-HPLC.
- ResearchGate. (2011). Selective Stobbe condensation under solvent-free conditions.
- Wikipedia. Stobbe condensation.
- Juniper Publishers. (2022-05-05). Stobbe Condensation.
- Organic Syntheses. 6-Methoxy-2-naphthol.
- NIH. (2015-11-12). Transition Metal Complexes of Naproxen: Synthesis, Characterization, Forced Degradation Studies, and Analytical Method Verification.
- ACTA Pharmaceutica Sciencia. A Rapid and Sensitive HPLC Method for the Determination of Naproxen in Plasma.
- Chemistry Learner. (2024-01-01). Stobbe Condensation: Definition, Examples, Reagents and Mechanism.
- PrepChem.com. Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
- Organic Reactions. The Stobbe Condensation.
- Bohrium. (2017-06-16). Naproxen derivatives: Synthesis, reactions, and biological applications.
- Slideshare. Stobbe condensation.
- Google Patents. (CN113651680A). Preparation method of 6-methoxy-2-naphthaldehyde.
- PubChem - NIH. 6-Methoxy-2-naphthylacetic acid.
- ResearchGate. (2012). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta.
Sources
- 1. CN109761803A - A kind of synthetic method of naproxen key intermediate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Buy this compound | 57351-00-5 [smolecule.com]
- 7. 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. iosrphr.org [iosrphr.org]
- 12. actapharmsci.com [actapharmsci.com]
- 13. This compound [cymitquimica.com]
Technical Support Center: Synthesis of Tetrahydronaphthalene and its Derivatives
Welcome to the Technical Support Center for the synthesis of tetrahydronaphthalene (tetralin) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of tetralin synthesis, with a focus on identifying, understanding, and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the integrity of your final products.
Troubleshooting Guide: Common Issues in Tetralin Synthesis
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Scenario 1: Low Yield of Tetralin with a High Percentage of Decalin
Q: My GC-MS analysis shows a high conversion of naphthalene, but the primary product is decalin, not tetralin. How can I improve the selectivity for tetralin?
A: This is a classic case of over-hydrogenation, a common side reaction in the catalytic hydrogenation of naphthalene.[1] The key is to fine-tune your reaction conditions to favor the formation of the partially hydrogenated product, tetralin.
Potential Causes and Solutions:
-
Aggressive Reaction Conditions: High temperatures and pressures promote the complete saturation of the aromatic system to form decalin.
-
Actionable Steps:
-
Reduce Temperature: Gradually decrease the reaction temperature in 5-10°C increments. A typical starting point for selective hydrogenation is in the range of 150-200°C, depending on the catalyst.[2]
-
Lower Hydrogen Pressure: Decrease the hydrogen pressure. High H₂ pressure increases the surface concentration of hydrogen on the catalyst, favoring further hydrogenation.
-
-
-
Highly Active Catalyst: Some catalysts are inherently more active and less selective.
-
Actionable Steps:
-
Catalyst Selection: If you are using a highly active catalyst like Palladium (Pd) or Platinum (Pt) on a standard support, consider switching to a less active, but more selective catalyst. Nickel (Ni)-based catalysts are often a good alternative for achieving high selectivity to tetralin.[3]
-
Catalyst Loading: Reduce the catalyst loading. A lower catalyst-to-substrate ratio can sometimes temper the reaction rate and improve selectivity.
-
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of naphthalene will inevitably lead to the hydrogenation of tetralin to decalin.
-
Actionable Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like GC or TLC. Stop the reaction as soon as the naphthalene has been consumed.
-
-
Scenario 2: Presence of Isomeric Impurities, such as Methylindane
Q: I've successfully synthesized tetralin, but I'm observing a significant amount of an isomeric impurity, which I suspect is a methylindane derivative. What is the cause of this, and how can I prevent it?
A: The formation of methylindane from tetralin is a result of isomerization, a side reaction that can occur under certain catalytic conditions, particularly with acidic catalysts or supports.
Potential Causes and Solutions:
-
Acidic Catalyst Support: The use of acidic supports like zeolites (e.g., HY, FAU) can promote the ring contraction of tetralin to the more thermodynamically stable methylindane.[3]
-
Actionable Steps:
-
Use Neutral Supports: Switch to a catalyst with a neutral support, such as activated carbon, alumina (with low acidity), or silica.
-
Modify Support Acidity: If using a zeolite is necessary for other reasons, consider modifying its acidity through ion exchange or other surface treatments.
-
-
-
High Reaction Temperature: Elevated temperatures can provide the activation energy required for the isomerization to occur.
-
Actionable Steps:
-
Optimize Temperature: As with over-hydrogenation, lowering the reaction temperature can disfavor the isomerization pathway.
-
-
Scenario 3: Low Yield in Intramolecular Friedel-Crafts Cyclization for Tetralone Synthesis
Q: I am attempting to synthesize a tetralone derivative via an intramolecular Friedel-Crafts cyclization of a substituted phenylbutyric acid, but my yields are consistently low. What are the likely issues?
A: Low yields in intramolecular Friedel-Crafts reactions are often due to issues with the catalyst, reaction conditions, or the substrate itself.
Potential Causes and Solutions:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is highly sensitive to moisture.[4]
-
Actionable Steps:
-
Anhydrous Conditions: Ensure all glassware is rigorously dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Catalyst: Use a fresh, unopened container of the Lewis acid or dry it under vacuum before use.
-
-
-
Insufficient Catalyst: In some intramolecular reactions, a stoichiometric amount of the Lewis acid may be required as it can complex with the product.
-
Actionable Steps:
-
Increase Catalyst Loading: Gradually increase the molar ratio of the Lewis acid to the substrate.
-
-
-
Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to undesired products.[5]
-
Actionable Steps:
-
Lower Reaction Temperature: Carbocation rearrangements are often favored at higher temperatures. Running the reaction at a lower temperature can sometimes suppress these side reactions.
-
-
-
Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymer formation.
-
Actionable Steps:
-
High Dilution: Perform the reaction under high dilution conditions. This can be achieved by slowly adding the substrate to a solution of the catalyst over an extended period.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the catalytic hydrogenation of naphthalene to tetralin, and how is it formed?
A1: The primary side product is decahydronaphthalene (decalin).[1] It is formed through the over-hydrogenation of tetralin, where the second aromatic ring is also saturated with hydrogen. This is a sequential reaction, and controlling the reaction conditions is crucial to stop the hydrogenation at the tetralin stage.
Q2: Can tetralin itself undergo side reactions during storage?
A2: Yes, tetralin is known to form explosive peroxides upon prolonged exposure to air and light.[6][7] This is a significant safety concern. It is recommended to store tetralin in a cool, dark place and to test for the presence of peroxides before distillation or heating. Adding a stabilizer like butylated hydroxytoluene (BHT) can inhibit peroxide formation.[7]
Q3: In the Haworth synthesis of tetralones, what are the common side reactions during the Friedel-Crafts acylation step?
A3: The Friedel-Crafts acylation of benzene or other aromatics with succinic anhydride can lead to polysubstitution if the aromatic ring is highly activated. However, the acylation product is generally less reactive than the starting material, which usually prevents further acylation. Another potential issue is the choice of solvent, as some solvents can compete with the substrate for the Lewis acid catalyst.
Q4: Are there any "greener" alternatives for the synthesis of tetralin?
A4: Research is ongoing into more environmentally friendly synthetic routes. One promising approach is the use of supercritical fluids, such as supercritical hexane, as the reaction medium for naphthalene hydrogenation.[2] This can lead to higher reaction rates and easier product separation. Additionally, the development of more selective and reusable catalysts is a key area of green chemistry research.
Experimental Protocols and Data
Protocol: Selective Hydrogenation of Naphthalene to Tetralin
This protocol provides a general procedure for the selective hydrogenation of naphthalene, with an emphasis on minimizing the formation of decalin.
-
Catalyst Preparation:
-
Use a commercial Ni-based catalyst or prepare one by impregnating a neutral support (e.g., silica or alumina) with a nickel salt solution, followed by drying and reduction under a hydrogen stream.
-
-
Reaction Setup:
-
In a high-pressure autoclave reactor, add naphthalene and the chosen solvent (e.g., decane).
-
Add the catalyst (typically 1-5 wt% of naphthalene).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-5 MPa).
-
Heat the reactor to the target temperature (e.g., 180-220°C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Once naphthalene is consumed, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst and wash it with a small amount of solvent.
-
The product can be purified by distillation.
-
Data Presentation: Catalyst Performance in Naphthalene Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Decalin Selectivity (%) | Reference |
| Pt/Al₂O₃ | 120 | 3.0 | >99 | ~10 | ~90 | [8] |
| Pd/Al₂O₃ | 250 | 4.0 | 100 | Low | High | [3] |
| Ni/Al₂O₃ | 250 | 4.0 | ~95 | >90 | <10> | [2][3] |
| Ru/MIL-101 | 200 | 5.0 | >99 | High (cis-decalin) | - | [9] |
Note: This table provides a generalized comparison. Actual results may vary depending on specific catalyst preparation and reaction conditions.
Visualizations
Reaction Pathway: Naphthalene Hydrogenation
Caption: Catalytic hydrogenation pathway of naphthalene to tetralin and the over-hydrogenation side reaction to decalin.
Troubleshooting Workflow: Low Yield of Tetralin
Caption: A troubleshooting workflow for diagnosing and addressing low yields in tetralin synthesis.
References
- Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare.
- ResearchGate. (n.d.). Highly Selective Hydrogenation of Tetralin to cis-Decalin Using Ru Catalyst.
- MDPI. (n.d.). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles.
- Ataman Kimya. (n.d.). TETRALIN.
- Loughborough University. (n.d.). Peroxide Forming Solvents. Health and Safety Service.
- Cantera. (n.d.). Viewing a reaction path diagram.
- Sciencemadness.org. (2016). Explosive Peroxide Testing and Prevention.
- Cruz, D. (2018). Dot Language (graph based diagrams). Medium.
- Wikipedia. (n.d.). Tetralin.
- Semantic Scholar. (1995). Kinetic Study of Naphthalene Hydrogenation over Pt/Al2O3 Catalyst.
Sources
- 1. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 7. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Kinetic Study of Naphthalene Hydrogenation over Pt/Al2O3 Catalyst | Semantic Scholar [semanticscholar.org]
- 9. ou.edu [ou.edu]
Technical Support Center: Optimization of Reaction Conditions for (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Welcome to the technical support center for the synthesis and optimization of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. The following question-and-answer format addresses specific experimental issues, explains the underlying chemical principles, and offers field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
General Synthesis & Strategy
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound, a key intermediate with potential anti-inflammatory and analgesic properties, typically involves a multi-step approach. The choice of route often depends on the availability of starting materials and desired scale. Here are two prevalent strategies:
-
Route 1: Starting from 6-Methoxy-2-tetralone. This is a very common and efficient approach. 6-Methoxy-2-tetralone can be subjected to reactions that introduce the acetic acid side chain. A classic example is the Reformatsky reaction or a Wittig-type reaction followed by hydrolysis.
-
Route 2: Homologation of a Naphthalene Precursor. This involves starting with a suitable naphthalene derivative and building the acetic acid moiety. For instance, one could start with 2-acetyl-6-methoxynaphthalene, convert it to the corresponding carboxylic acid, and then perform a homologation reaction like the Arndt-Eistert synthesis.
-
Route 3: Reduction of a Naphthalene Acetic Acid Derivative. Another viable pathway is the catalytic hydrogenation of (6-methoxy-naphthalen-2-yl)-acetic acid or its ester. This method is advantageous if the naphthalene precursor is readily available.
Below is a diagram illustrating a common synthetic pathway starting from 6-Methoxy-1-tetralone.
Caption: A possible synthetic route to the target compound.
Troubleshooting Specific Reactions
Q2: I am having trouble with the Friedel-Crafts acylation of 2-methoxynaphthalene to form 2-acetyl-6-methoxynaphthalene. The yield is low and I am getting a mixture of isomers. How can I optimize this step?
A2: This is a common issue in Friedel-Crafts acylations with substituted naphthalenes. The regioselectivity is highly dependent on the reaction conditions. Here's how to troubleshoot:
-
Solvent Choice is Critical: The use of nitrobenzene as a solvent is known to favor acylation at the 6-position, whereas carbon disulfide tends to yield the 1-acetyl-2-methoxynaphthalene as the major product.
-
Temperature Control: Precise temperature control is crucial. Lower temperatures (around 0-5 °C) can favor 1-acetylation. A slightly elevated temperature, carefully maintained between 10.5 and 13 °C during the addition of acetyl chloride, has been shown to improve the yield of the desired 6-acetylated product. However, higher temperatures can lead to increased formation of tarry byproducts.
-
Stoichiometry of Lewis Acid: An excess of the Lewis acid (e.g., aluminum chloride) is often necessary to drive the reaction to completion. A 100% molar excess of aluminum chloride has been reported to give acceptable yields in a shorter time.
Q3: My Willgerodt-Kindler reaction to convert 2-acetyl-6-methoxynaphthalene to the corresponding thioamide is sluggish and gives a low yield. What factors should I investigate?
A3: The Willgerodt-Kindler reaction is a powerful tool for this transformation, but its success hinges on several variables. Here are key optimization parameters:
-
Amine and Sulfur Ratio: The molar ratios of the amine (e.g., morpholine) and sulfur to the ketone are critical. These should be systematically varied to find the optimal conditions.
-
Temperature: This reaction typically requires high temperatures. The use of a high-boiling solvent like quinoline allows for a wide range of temperatures to be explored.
-
Amine Variation: The choice of amine can significantly impact the reaction outcome. Studies have shown that morpholine, pyrrolidine, and 4-methylpiperidine can give good yields.
-
Multivariate Optimization: Due to the interdependence of these variables, a multivariate optimization approach, such as a central composite design, can be more effective than adjusting one variable at a time to find the true optimum conditions.
Q4: I am attempting the Arndt-Eistert homologation to extend a carboxylic acid precursor by one carbon, but the reaction with diazomethane is hazardous and the yields are inconsistent. Are there safer and more reliable alternatives?
A4: The use of diazomethane is a significant safety concern due to its toxicity and explosive nature. Fortunately, safer alternatives have been developed:
-
Trimethylsilyldiazomethane (TMSCHN2): This reagent is a commercially available and much safer alternative to diazomethane for the Arndt-Eistert synthesis. It is not explosive and is less mutagenic.
-
Kowalski Ester Homologation: This method avoids the use of any diazo compounds and is considered a safer alternative to the Arndt-Eistert synthesis.
When performing the Wolff rearrangement of the intermediate diazoketone, the choice of catalyst is also important. Silver(I) catalysis is common, but the reaction can also be promoted thermally or photochemically. The reaction should be conducted in the presence of a nucleophile like water to yield the carboxylic acid.
Purification and Analysis
Q5: I am struggling with the purification of the final product, this compound. What are the recommended methods?
A5: Purification of the final product is crucial to obtain a high-purity compound for further use. Here are some effective techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system needs to be identified through small-scale solubility tests. Common solvents for recrystallization of carboxylic acids include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, with a small amount of acetic acid to prevent tailing of the carboxylic acid on the silica gel.
-
Acid-Base Extraction: As the product is a carboxylic acid, you can use its acidic properties for purification. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer containing the sodium salt of your product can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration.
Q6: What are the key analytical techniques I should use to confirm the structure and purity of this compound?
A6: A combination of spectroscopic and analytical techniques is essential for unambiguous structure elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will provide information about the number and types of protons and their connectivity. You should expect to see signals for the aromatic protons, the methoxy group protons, the aliphatic protons of the tetrahydronaphthalene ring, and the methylene protons of the acetic acid side chain.
-
¹³C NMR: This will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): This technique will determine the molecular weight of your compound, confirming the molecular formula (C₁₃H₁₆O₃).
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-O stretches for the methoxy group and the carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., trifluoroacetic acid or formic acid) is typically used.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyl-6-methoxynaphthalene via Friedel-Crafts Acylation
Materials:
-
2-Methoxynaphthalene (nerolin)
-
Anhydrous aluminum chloride
-
Acetyl chloride
-
Dry nitrobenzene
-
Chloroform
-
Concentrated hydrochloric acid
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).
-
Add finely ground 2-methoxynaphthalene (0.250 mol) to the solution.
-
Cool the stirred solution to approximately 5 °C using an ice bath.
-
Add redistilled acetyl chloride (0.32 mol) dropwise over 15–20 minutes, ensuring the internal temperature is maintained between 10.5 and 13 °C.
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours.
-
Pour the reaction mixture into a beaker containing 200 g of crushed ice with stirring.
-
Add 100 mL of concentrated hydrochloric acid.
-
Transfer the two-phase mixture to a separatory funnel and extract the organic layer with chloroform.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent using a rotary evaporator.
-
The resulting solid residue, 2-acetyl-6-methoxynaphthalene, can be further purified by vacuum distillation and recrystallization from methanol.
Protocol 2: Reduction of (6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid derivatives
Materials:
-
(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid derivative
-
Zinc powder
-
Acetic acid
-
Water
-
Celite
Procedure:
-
Dissolve the starting material (120 mmol) in a mixture of acetic acid (224 mL) and water (84 mL).
-
Add zinc powder (300 mmol, 19.6 g) to the solution.
-
Stir the mixture at 80 °C for 2 hours.
-
Filter the reaction mixture through a bed of Celite.
-
Remove the organic layer under reduced pressure.
-
Add water (50 mL) to the residue.
-
Collect the resulting solid by filtration and dry under vacuum to afford the title compound.
Data Summary
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Nitrobenzene | Carbon Disulfide | Dichloromethane |
| Temperature | 10-13 °C | 0 °C | Room Temp |
| Lewis Acid (eq.) | 1.3 | 1.1 | 1.3 |
| Yield of 6-acetyl | High | Low | Moderate |
| Yield of 1-acetyl | Low | High | Moderate |
| Byproducts | Moderate tar | Low | Moderate |
Troubleshooting Flowchart
Technical Support Center: Purification of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Welcome to the technical support center for the synthesis and purification of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid (CAS 57351-00-5). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this valuable tetralin derivative. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to resolve issues effectively.
The molecule , with its tetralin core, methoxy ether, and carboxylic acid functional groups, presents a unique set of properties that influence its purification. Its amphiphilic nature—possessing both a significant hydrophobic aromatic component and a polar carboxylic acid—dictates its solubility and chromatographic behavior.[1] This guide addresses the most common purification hurdles in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial purification attempt by recrystallization failed. The product either "oiled out" or remained completely soluble even after cooling. What's my next step?
This is a very common issue, particularly with compounds that have moderate polarity and a melting point that might be close to the boiling point of the chosen solvent. "Oiling out" occurs when the solute's solubility is so high in the hot solvent that upon cooling, it surpasses the saturation point at a temperature above its own melting point, causing it to separate as a liquid instead of a solid crystal lattice.[2]
Causality: The core issue is an improper solvent or solvent system. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[3] For this compound, its structure suggests moderate solubility in polar protic solvents like ethanol and preferential solubility in polar aprotic solvents.[1]
Troubleshooting Protocol:
-
Re-evaluate Your Solvent Choice: A single solvent system may not be ideal. A two-solvent (binary) system is often more effective. You need one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"), with the two solvents being miscible.[4]
-
Systematic Solvent Screening: Use small aliquots of your crude material to test various solvent systems. A good starting point is a moderately polar solvent paired with a non-polar anti-solvent.
-
Step-by-Step Binary Solvent Recrystallization:
-
Dissolve the crude product in the minimum required amount of the hot "soluble solvent" (e.g., Ethyl Acetate, Acetone, or Ethanol).
-
While the solution is still hot, add the "anti-solvent" (e.g., Hexanes or Heptane) dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the hot "soluble solvent" to redissolve the precipitate and achieve a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3] If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Data Summary: Recommended Solvents for Screening
| Solvent System (Soluble/Anti-Solvent) | Rationale & Comments | Reference |
| Ethyl Acetate / Hexanes | A classic choice for compounds of moderate polarity. The ester group in ethyl acetate can interact with the carboxylic acid, while the non-polar hexanes induce precipitation. | [5] |
| Acetone / Water | Acetone is a good solvent for many organics. Water acts as an effective anti-solvent for this molecule due to its low aqueous solubility.[1] Be cautious, as rapid addition of water can cause oiling. | [4][5] |
| Ethanol / Water | Ethanol shows moderate solubility for the compound.[1] This system is effective but may require careful optimization of the solvent ratio. | [5] |
| Toluene / Heptane | For less polar impurities. Toluene can dissolve the aromatic core, while heptane will reduce the overall solubility. | [4] |
Troubleshooting Flowchart for Recrystallization
Caption: Troubleshooting logic for failed recrystallization attempts.
Q2: My compound streaks badly on silica gel TLC and I get poor separation during column chromatography. How can I improve this?
This is a hallmark issue for carboxylic acids on silica gel. Silica gel is slightly acidic (pKa ~4-5), and the carboxylic acid group of your molecule (estimated pKa ~4.2-4.4) can engage in strong ionic interactions and exist in both protonated and deprotonated states on the stationary phase.[1][6] This leads to significant tailing or streaking, making sharp bands and good separation nearly impossible.
Causality: The streaking is caused by the analyte interacting too strongly with the silica gel stationary phase. To achieve clean chromatography, you must suppress the deprotonation of the carboxylic acid.
Troubleshooting Protocol:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount (typically 0.5% to 1% by volume) of a volatile acid to your eluent system. Acetic acid is a common choice.[6] This creates an acidic environment on the column, ensuring your compound remains fully protonated (in its less polar, R-COOH form) and elutes as a sharp, well-defined band.
-
Optimize the Solvent System:
-
TLC Analysis: First, find a solvent system (e.g., Hexanes:Ethyl Acetate) that gives your compound an Rf value of approximately 0.2-0.4.
-
Add Acid: Prepare the same solvent system but with the addition of 0.5-1% acetic acid. Run a new TLC plate. You should observe a much more compact spot with a slightly higher Rf value.
-
-
Column Chromatography Procedure:
-
Slurry Preparation: Prepare the column slurry using your optimized mobile phase that already contains the acid. This ensures the entire stationary phase is equilibrated.
-
Elution: Run the column using the acidified mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC (using the same acidified eluent) to identify the pure product.
-
Solvent Removal: After combining the pure fractions, the acetic acid can be co-evaporated with a higher boiling point solvent like toluene on a rotary evaporator, or removed under high vacuum.
-
Alternative Chromatographic Methods:
-
Reversed-Phase (C18) Chromatography: If normal-phase continues to be problematic, reversed-phase flash chromatography is an excellent alternative for polar compounds like carboxylic acids.[7] A typical mobile phase would be a gradient of water (often with 0.1% trifluoroacetic acid, TFA, or formic acid) and acetonitrile.[7]
Q3: My overall yield is very low after purification. Where could my product have been lost?
Low yield can be attributed to issues in the reaction itself or losses during the workup and purification stages. Assuming the reaction proceeded as expected, here are the most common loss points during purification.
Potential Loss Points & Solutions:
-
Incomplete Extraction during Workup: Carboxylic acids can be partially soluble in aqueous layers, especially if the pH is not optimal.
-
Acid/Base Extraction: When extracting your product into an aqueous base (like NaHCO₃ or NaOH), ensure you use enough base to deprotonate all of the acid.[6] Multiple extractions with fresh base are more efficient than a single large one.[8] When re-acidifying the combined aqueous layers to precipitate your product, ensure the pH is sufficiently low (pH < 2) to fully protonate the carboxylate. Always check the pH with litmus paper or a pH meter.[6]
-
-
Loss during Recrystallization:
-
Using Too Much Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[2]
-
Cooling Too Rapidly: Fast cooling leads to the formation of small, often impure crystals and traps impurities. Slower cooling promotes the growth of larger, purer crystals.[2]
-
-
Loss on Chromatography Column:
-
Irreversible Adsorption: If the mobile phase is not optimized (i.e., not acidified), your product can bind irreversibly to the silica gel, leading to significant loss.
-
Co-elution: If separation is poor, you may have discarded fractions containing a mixture of your product and a close-running impurity.
-
Workflow for Purification and Yield Optimization
Caption: A decision workflow for purifying the target carboxylic acid.
References
- Smolecule. (2023, August 15). This compound.
- ChemicalBook. 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis.
- Teledyne ISCO. (2012, November 9).
- BenchChem.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2022, April 7).
- ResearchGate. (2025, February 16).
- MIT Department of Chemistry.
- Reddit r/Chempros. (2023, February 19).
- PrepChem.com. Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Stability of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid in Solution
Welcome to the technical support center for (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Understanding and mitigating stability issues is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.
I. Introduction to the Stability Profile of this compound
This compound is a tetralin derivative, a class of molecules with diverse biological activities.[1][2] Its structure, featuring a tetralin core, a carboxylic acid moiety, and a methoxy group, dictates its chemical properties and potential stability liabilities in solution. The primary concerns for this molecule are its susceptibility to oxidation, pH-dependent degradation, and potential photodegradation. This guide will walk you through identifying and addressing these potential issues.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered when working with this compound in solution.
1. Why is my solution of this compound turning a yellow or brownish color over time?
-
Potential Cause: This discoloration is often an indicator of oxidative degradation. The tetralin (1,2,3,4-tetrahydronaphthalene) ring system is susceptible to autoxidation, a process that can be initiated by atmospheric oxygen, trace metal impurities, or light exposure.[3] This process can lead to the formation of colored byproducts, such as quinones.[4]
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers, such as THF and dioxane, are particularly prone to forming peroxides upon storage.
-
Inert Atmosphere: When preparing and storing solutions, especially for long-term use, it is advisable to degas the solvent and purge the vial headspace with an inert gas like argon or nitrogen.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.
-
Antioxidants: For applications where it will not interfere with your experiment, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent.
-
2. I'm observing precipitation in my aqueous buffer after adding the compound from a stock solution. What is happening?
-
Potential Cause: This is likely due to the limited aqueous solubility of the compound, which is influenced by the pH of the solution. As a carboxylic acid, this compound's solubility in aqueous media is highly dependent on its ionization state.[5] At a pH below its pKa (estimated to be around 4-5), the compound will be in its less soluble, protonated (acidic) form. Above the pKa, it will be in its more soluble, deprotonated (carboxylate) form.
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions allow, adjust the pH of your final aqueous solution to be at least 1-2 units above the compound's pKa to ensure it remains in its soluble, deprotonated form.
-
Co-solvents: If the pH cannot be adjusted, consider the use of a water-miscible organic co-solvent, such as DMSO or ethanol, in your final solution to increase solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Stock Solution Concentration: Avoid preparing overly concentrated stock solutions. It is often better to use a slightly larger volume of a more dilute stock to prevent precipitation upon addition to the aqueous buffer.
-
3. I'm seeing a loss of potency or inconsistent results in my biological assays over time. Could this be a stability issue?
-
Potential Cause: Yes, a decline in biological activity is a strong indicator of compound degradation. The two most likely culprits are hydrolysis and oxidation. The carboxylic acid group is generally stable to hydrolysis, but the tetralin ring is susceptible to oxidation.[3][4] Photodegradation can also occur if solutions are not protected from light.
-
Troubleshooting Steps:
-
Fresh is Best: Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Light Protection: Always store stock and working solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Stability Assessment: Perform a simple stability study in your experimental media. Prepare a solution of the compound and analyze its purity by HPLC at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions (temperature, lighting). This will give you a clear indication of the compound's stability in your specific assay.
-
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of the solid compound in a clean, dry vial.
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) and ethanol are common choices.
-
Dissolution: Add the solvent to the vial to achieve the desired concentration. Vortex or sonicate briefly to ensure complete dissolution.
-
Inert Atmosphere (Optional but Recommended): For long-term storage, gently bubble argon or nitrogen gas through the solution for a few minutes to remove dissolved oxygen.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C.
Protocol 2: Basic Forced Degradation Study
This protocol outlines a simple forced degradation study to assess the stability of the compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.[6][7]
-
Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in the following solvents:
-
0.1 M HCl (Acidic condition)
-
0.1 M NaOH (Basic condition)
-
3% Hydrogen Peroxide (Oxidative condition)
-
Deionized water (Neutral/Control)
-
-
Incubation:
-
Incubate aliquots of each solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Expose an aliquot of the solution in deionized water to a photostability chamber or direct sunlight for a defined period.
-
Keep a control sample of each solution protected from light at a low temperature (e.g., 4°C).
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the controls, by a suitable analytical method, such as HPLC with UV detection, to assess the degradation of the parent compound and the formation of any degradation products.[1][8]
IV. Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Recommended Use | Storage Temperature | Light Protection | Inert Atmosphere |
| DMSO | Stock Solutions | -20°C to -80°C | Recommended | Recommended for long-term |
| Ethanol | Stock Solutions | -20°C to -80°C | Recommended | Recommended for long-term |
| Aqueous Buffers (pH > 6) | Working Solutions | 2-8°C (short-term) | Essential | Not typically required for short-term use |
V. Visualization of Workflows and Potential Degradation
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
VI. References
-
DTIC. (n.d.). LOW TEMPERATURE AUTOXIDATION OF HYDROCARBONS: THE KINETICS OF TETRALIN OXIDATION. Retrieved from [Link]
-
OSHA. (n.d.). NAPHTHALENE Method no.: 35. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]
-
Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 38(4), 889-902.
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2020). Scheme 7. Oxidation of tetralin. Retrieved from [Link]
-
ResearchGate. (n.d.). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Retrieved from [Link]
-
ResearchGate. (2016). (A) The tetralin degradation pathway in the S. macrogolitabida strain.... Retrieved from [Link]
-
Anjaneyulu, Y., et al. (2006). Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry, 18(4), 2737-2741.
-
Annweiler, E., et al. (2002). Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. Applied and Environmental Microbiology, 68(2), 885-891.
-
Agency for Toxic Substances and Disease Registry. (1995). 6. ANALYTICAL METHODS. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of the oxidation of 1-tetranol (alcohol of tetralin). Retrieved from [Link]
-
ResearchGate. (2002). Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. Retrieved from [Link]
-
ResearchGate. (2020). The 5,6,7,8-tetrahydro-2-naphthoyl-CoA reductase reaction in the anaerobic degradation of naphthalene and identification of downstream metabolites. Retrieved from [Link]
-
ResearchGate. (2016). Studies on photodegradation process of psychotropic drugs: a review. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxytetralin. Retrieved from [Link]
-
ScienceDirect. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Retrieved from [Link]
-
ResearchGate. (2010). A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. Retrieved from [Link]
-
Taylor & Francis. (1992). Acetic Acid and its Derivatives. Retrieved from [Link]
-
ResearchGate. (2006). A Convenient Synthesis of 6-Methoxy-4-isopropyl-1-tetralone. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one. Retrieved from [Link]
Sources
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Buy this compound | 57351-00-5 [smolecule.com]
- 5. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Welcome to the technical support center for the synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting guides, and explain the chemical principles behind our recommendations to ensure a robust and scalable process.
The target molecule, this compound, is a valuable intermediate in pharmaceutical development, noted for its structural similarity to bioactive compounds with potential anti-inflammatory or analgesic properties.[1] Scaling its synthesis, however, introduces challenges in reaction control, impurity profiling, and process efficiency. This guide provides field-proven insights to navigate these complexities.
Section 1: Overview of the Recommended Synthetic Pathway
A common and robust synthetic approach involves a multi-step process beginning with the formation of a key tetralone intermediate, followed by a Stobbe condensation to build the carbon framework, and concluding with a hydrogenation step. Each stage presents unique scaling challenges that must be carefully managed.
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide & FAQs by Synthetic Stage
This section is formatted in a question-and-answer style to directly address issues that may arise during process scale-up.
Stage 1: Synthesis of 6-Methoxy-1-tetralone
This key intermediate is typically synthesized via an intramolecular Friedel-Crafts cyclization.[2][3] Success at scale depends on managing the highly exothermic nature of this reaction.
Q1: We are seeing low yields and significant byproduct formation during the Friedel-Crafts cyclization to form 6-methoxy-1-tetralone. What is the likely cause?
A: This is a classic scale-up challenge related to thermal control and reagent stoichiometry.
-
Thermal Runaway: Friedel-Crafts reactions using strong Lewis acids like AlCl₃ are highly exothermic.[4] On a large scale, inefficient heat dissipation can lead to localized hot spots, promoting side reactions such as polymerization or undesired isomer formation.
-
Solution: Implement controlled, slow addition of the Lewis acid at a reduced temperature (e.g., 0-15 °C).[2] Ensure your reactor has adequate cooling capacity and agitation to maintain a uniform temperature profile.
-
-
Stoichiometry: The molar ratio of the Lewis acid to the substrate is critical. An excess can lead to complex formation and decomposition, while an insufficient amount results in an incomplete reaction.
-
Solution: Carefully control the stoichiometry. A common ratio is 2.5-4 equivalents of Lewis acid per equivalent of anisole starting material.[2]
-
Q2: Our process uses a one-pot method reacting anisole with an acylating agent, followed by heating to induce cyclization. How can we optimize this?
A: The one-pot approach is efficient but requires precise temperature staging.[2]
-
Acylation Step: The initial acylation of anisole should be performed at a low temperature (-10 to 40 °C) to ensure selective para-acylation and prevent polysubstitution.[2]
-
Cyclization Step: After the initial acylation is complete (monitor by TLC or HPLC), the temperature should be carefully raised to 70-120 °C to drive the intramolecular cyclization.[2] A slow, controlled ramp-up is crucial to avoid side reactions.
Stage 2: Stobbe Condensation
The Stobbe condensation is a powerful method for forming the C-C bond between the tetralone and the acetic acid moiety. It involves the reaction of a ketone with a succinic acid diester in the presence of a strong, non-nucleophilic base.[5][6][7]
Q1: Why is the Stobbe condensation preferred over other enolate-based reactions like the Aldol or Claisen condensations?
A: The Stobbe condensation offers a unique advantage: it is generally not reversible and the primary product is the salt of a half-ester, which is driven to completion by the formation of a stable carboxylate.[7][8] This makes it a high-yielding reaction. The mechanism involves the formation of a stable γ-lactone intermediate, which then undergoes a base-induced elimination to yield the final product.[5][9]
Q2: Our Stobbe condensation yield is poor and inconsistent upon scale-up. What are the critical parameters to investigate?
A: Inconsistent yields in a Stobbe condensation typically point to issues with the base, solvent, or reaction conditions.
| Parameter | Common Issue | Recommended Action | Scientific Rationale |
| Base Selection & Stoichiometry | Use of weaker bases (e.g., NaOEt) can be slow. Base degradation due to moisture. | Use a strong, non-nucleophilic base like potassium t-butoxide (t-BuOK) or sodium hydride (NaH).[6] Use at least one full equivalent. | Strong bases are required to deprotonate the succinic ester efficiently. NaH and t-BuOK minimize competing side reactions like ester hydrolysis.[5][7] |
| Solvent Purity | Presence of water or protic impurities. | Use anhydrous solvents (e.g., dry THF, toluene, or t-butanol). | Protic impurities will quench the strong base, leading to incomplete reaction and requiring excess base. |
| Temperature Control | Reaction is too slow at room temp; too many side reactions at high temp. | Start the reaction at room temperature and gently warm to reflux only if conversion is slow, monitoring progress by TLC.[9] | This provides a balance between achieving a reasonable reaction rate and minimizing side reactions like self-condensation of the tetralone.[5][10] |
| Reagent Addition | Adding the ketone to the pre-formed enolate of the succinate is often best. | Add a solution of the 6-methoxy-1-tetralone dropwise to the mixture of the base and succinic ester. | This maintains a low concentration of the ketone, minimizing its potential for self-condensation.[11] |
digraph "Troubleshooting_Stobbe" { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];// Nodes Problem [label="Low Yield in\nStobbe Condensation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Cause1 [label="Base Inactivity /\nInsufficient Amount", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Presence of Water\n(Wet Solvent/Reagents)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Sub-optimal\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Cause4 [label="Competing\nSide Reactions", fillcolor="#FBBC05", fontcolor="#202124"];
Solution1 [label="Use fresh NaH or t-BuOK.\nEnsure >1 equivalent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use anhydrous solvents.\nDry starting materials.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Monitor by TLC.\nGently heat if needed.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Slowly add ketone to\nbase/succinate mixture.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> {Cause1, Cause2, Cause3, Cause4} [dir=none, color="#5F6368"]; Cause1 -> Solution1 [label="Action", color="#4285F4"]; Cause2 -> Solution2 [label="Action", color="#4285F4"]; Cause3 -> Solution3 [label="Action", color="#4285F4"]; Cause4 -> Solution4 [label="Action", color="#4285F4"]; }
Caption: Decision tree for troubleshooting low yield in the Stobbe condensation.
Stage 3: Catalytic Hydrogenation
The final step typically involves the reduction of the unsaturated intermediate from the Stobbe reaction to yield the saturated tetrahydronaphthalene ring.
Q1: The catalytic hydrogenation of our intermediate is stalling. What are the common causes on a larger scale?
A: Hydrogenation issues at scale often relate to the catalyst, hydrogen delivery, or substrate purity.
-
Catalyst Deactivation: The catalyst (e.g., Pd/C) can be poisoned by impurities in the substrate, particularly sulfur or halide compounds. On a larger scale, the total amount of impurity introduced can be enough to completely deactivate the catalyst.
-
Solution: Ensure the substrate from the Stobbe condensation is thoroughly purified. If poisoning is suspected, a sample can be tested with fresh catalyst to confirm. Increasing catalyst loading can sometimes overcome minor poisoning but is not an economical solution at scale.
-
-
Mass Transfer Limitations: On a large scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is critical. Poor agitation can lead to hydrogen starvation at the catalyst surface.
-
Solution: Optimize the reactor's agitation speed. Ensure the hydrogen delivery system can maintain a constant pressure. The choice of solvent can also affect hydrogen solubility and should be considered.
-
-
Catalyst Activity: Ensure you are using a high-quality catalyst with good activity. The choice between different metals (e.g., Pd, Pt, Ni) can significantly impact reaction rates and selectivity.[12][13][14] For naphthalene ring systems, Pd/C is often a good starting point.[12][13]
Q2: How do we ensure selective reduction without affecting other functional groups?
A: The intermediate from the Stobbe condensation contains a carboxylic acid and a methoxy group, which are generally stable under typical hydrogenation conditions with a Pd/C catalyst. The primary concern is preventing over-reduction of the aromatic ring to a decalin system.
-
Reaction Control: The hydrogenation of naphthalene to tetralin is often much faster than the subsequent hydrogenation of tetralin to decalin.[12]
-
Solution: Monitor the reaction closely by hydrogen uptake and periodic sampling (TLC or HPLC). Stop the reaction once the starting material is consumed to prevent over-reduction. Milder conditions (lower pressure, ambient temperature) will favor the formation of the tetralin product.
-
Section 3: Detailed Protocol - Stobbe Condensation
This protocol is provided as a representative example. All researchers must perform their own risk assessment and optimization.
Objective: To synthesize the half-ester intermediate via Stobbe condensation of 6-methoxy-1-tetralone with dimethyl succinate.
Materials:
-
6-Methoxy-1-tetralone (1.0 equiv)
-
Dimethyl succinate (1.5 equiv)
-
Potassium t-butoxide (1.2 equiv)
-
Anhydrous t-butanol or Toluene
-
Hydrochloric Acid (for workup)
-
Ethyl Acetate (for extraction)
Procedure:
-
Reactor Setup: Charge a clean, dry, inerted reactor with anhydrous t-butanol and potassium t-butoxide. Stir the mixture until the base is fully dissolved.
-
Enolate Formation: To the stirred base solution, add dimethyl succinate dropwise, maintaining the temperature below 30 °C. Stir for 30-60 minutes to ensure complete formation of the succinate enolate.
-
Condensation: Prepare a solution of 6-methoxy-1-tetralone in anhydrous t-butanol. Add this solution slowly (over 1-2 hours) to the enolate mixture. A mild exotherm may be observed; maintain the temperature between 25-35 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC/HPLC analysis shows complete consumption of the tetralone. If the reaction is sluggish, it can be gently heated to 40-50 °C.[9]
-
Quench & Workup: Cool the reactor to 10 °C. Slowly and carefully quench the reaction by adding cold water, followed by acidification with dilute hydrochloric acid to a pH of 2-3.
-
Extraction & Isolation: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude half-ester product.
-
Purification: The crude product can be purified by recrystallization or by proceeding to the next step and purifying the final compound.
Section 4: References
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. What is Stobbe Condensation? [unacademy.com]
- 8. organicreactions.org [organicreactions.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemistry-chemists.com [chemistry-chemists.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 16. prepchem.com [prepchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Welcome to the technical support resource for (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a molecule with significant potential in pharmaceutical development and biochemical research, understanding its physicochemical behavior is paramount to successful experimentation.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome common solubility issues.
The core challenge with this molecule stems from its amphiphilic nature: it possesses a large, non-polar tetrahydronaphthalene core, which confers low aqueous solubility, and an ionizable carboxylic acid group, which provides a handle for solubility manipulation.[1] Our approach will be to leverage these features to achieve desired concentrations in your experimental systems.
FAQ 1: What are the fundamental physicochemical properties of this compound that dictate its solubility?
Answer:
Understanding the inherent properties of this compound is the first step in troubleshooting. Its behavior in solution is governed by a balance between its hydrophobic and hydrophilic moieties.
The tetralin backbone is lipophilic, meaning it is not readily solvated by water.[2][3] This is the primary reason for its poor intrinsic aqueous solubility. Conversely, the acetic acid group is a weak acid. At a pH below its acid dissociation constant (pKa), this group is protonated (-COOH) and neutral, contributing little to aqueous solubility. However, at a pH above its pKa, it deprotonates to form a negatively charged carboxylate salt (-COO⁻), which is significantly more polar and thus more soluble in water.[4][5][6]
Here is a summary of its key properties:
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₁₃H₁₆O₃[7][8] | - |
| Molecular Weight | ~220.26 g/mol [7][8] | Influences molar concentration calculations. |
| Appearance | Crystalline solid[9] | The energy of the crystal lattice must be overcome for dissolution. |
| pKa (estimated) | 4.2 - 4.4[1] | Critical Parameter. Determines the pH at which the compound ionizes. Solubility dramatically increases at pH > pKa. |
| Aqueous Solubility | < 1 mg/mL[1] | Confirms the compound is poorly soluble in its neutral form. |
| Organic Solubility | Moderate in Ethanol (≤55 mg/mL), DMF, DMSO.[1][9] | Indicates that co-solvent strategies are viable. |
FAQ 2: My compound is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective strategy I should attempt?
Answer:
The most direct and often most effective initial strategy is pH adjustment . Given the compound's estimated pKa of 4.2-4.4, it exists predominantly in its poorly soluble, protonated form at neutral or acidic pH.[1][4][10] By raising the pH of the solution to at least 2 units above the pKa (i.e., pH > 6.4), you shift the equilibrium overwhelmingly towards the deprotonated, more soluble carboxylate salt form, in accordance with the Henderson-Hasselbalch equation.[6][11]
Caption: pH-dependent equilibrium of the carboxylic acid.
Experimental Protocol: Stock Solution Preparation via pH Adjustment
This protocol describes how to create a ~10 mg/mL stock solution.
-
Weigh Compound: Accurately weigh 10 mg of this compound into a suitable glass vial.
-
Initial Suspension: Add approximately 800 µL of purified water or your desired buffer. The compound will likely form a fine suspension. Do not expect it to dissolve at this stage.
-
Basification: While stirring, add a 1 M NaOH solution dropwise (typically 1-5 µL at a time). Monitor the solution. As the pH increases, the solid will begin to dissolve.
-
Complete Dissolution: Continue adding 1 M NaOH until all the solid has completely dissolved, resulting in a clear solution. The final pH will be basic.
-
Volume Adjustment: Add purified water or buffer to bring the final volume to 1.0 mL. Mix thoroughly.
-
pH Measurement & Neutralization (Optional): If your experiment requires a specific final pH (e.g., 7.4), you can now carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Caution: Be aware of the potential for precipitation if the pH drops significantly below 6.5. This method is best for creating a high-concentration stock that will be highly diluted into a final buffered solution, where the buffer capacity can manage the pH.
FAQ 3: Adjusting pH is not an option for my cell-based assay, and I'm still seeing precipitation upon dilution. What is the next logical approach?
Answer:
When pH manipulation is constrained, co-solvency is the preferred secondary strategy. This technique involves using a water-miscible organic solvent to reduce the overall polarity of the solvent system, thereby increasing the solubility of the non-polar drug.[12][13][14] The hydrophobic tetralin core of your molecule interacts favorably with the non-polar regions of the co-solvent, disrupting the water's hydrogen-bonding network that would otherwise exclude the drug.[12][15]
Common pharmaceutically acceptable co-solvents include:
-
Ethanol (EtOH)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
The key is to first dissolve the compound in 100% co-solvent to create a high-concentration stock, which can then be diluted into your aqueous media. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%, often <0.1%) to avoid artifacts.
Caption: Workflow for co-solvent screening and use.
Experimental Protocol: Co-Solvent Screening
-
Prepare High-Concentration Stocks: Weigh 5 mg of the compound into four separate vials. To each vial, add 100 µL of a different co-solvent (DMSO, EtOH, PG, PEG 400) to create 50 mg/mL primary stocks. Vortex until fully dissolved.
-
Test Dilution Stability: Take 2 µL from each primary stock and add it to 998 µL of your aqueous experimental buffer (a 1:500 dilution, resulting in a 100 µg/mL final drug concentration and 0.2% solvent).
-
Incubate and Observe: Vortex the diluted samples and let them stand at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Assess Solubility: Observe each sample for any signs of precipitation (cloudiness, visible particles). For a more rigorous assessment, check for Tyndall effect with a laser pointer or use Dynamic Light Scattering (DLS) to detect sub-visible nanoparticles.
-
Select Best Candidate: The co-solvent that results in a clear, stable solution at the desired concentration is the best candidate for your experiments.
| Co-Solvent | Typical Final Conc. Range | Notes |
| DMSO | 0.01% - 0.5% | Excellent solubilizing power but can have off-target effects in biological assays. |
| Ethanol | 0.1% - 1.0% | Good solubilizer, generally well-tolerated by cells at low concentrations. |
| PEG 400 | 0.5% - 5.0% | Less toxic than other solvents but may be more viscous.[13] |
| Propylene Glycol | 0.5% - 2.0% | Common vehicle for in vivo and in vitro work. |
FAQ 4: I have tried both pH adjustment and co-solvents, but I require a very high concentration for my formulation, or my system is sensitive to both pH and solvents. What advanced options can be explored?
Answer:
When basic methods are insufficient, more advanced formulation strategies, typically employed in formal drug development, may be necessary. These methods fundamentally alter the solid-state or solution-state properties of the compound to enhance solubility.
-
Surfactant Solubilization (Micelles): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate your poorly soluble compound, while the hydrophilic exterior keeps the entire structure dispersed in water.
-
Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Soluplus®.[16]
-
Application: Useful for both in vitro and in vivo formulations. Requires careful screening to find a compatible surfactant that doesn't interfere with the experiment.
-
-
Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic inner cavity. Your compound can become trapped within this cavity, forming an inclusion complex that has greatly enhanced aqueous solubility.
-
Solid State Modification (Cocrystals/Solid Dispersions): For solid dosage forms, altering the crystal structure of the drug is a powerful technique.
-
Cocrystals: Involve crystallizing the drug with a second, benign molecule (a "coformer"), often another carboxylic acid, to create a new crystal lattice with improved dissolution properties.[18][19]
-
Solid Dispersions: The drug is molecularly dispersed within a hydrophilic polymer matrix. This prevents the drug from crystallizing, keeping it in a higher-energy amorphous state that dissolves more readily.[17]
-
These advanced methods require significant formulation expertise and specialized characterization techniques (e.g., DSC, PXRD, NMR) and are typically pursued during later-stage development.
Troubleshooting Summary: A Step-Wise Approach
This flowchart provides a logical progression for addressing solubility issues with this compound.
Caption: Step-by-step troubleshooting workflow.
References
- Smolecule. (2023, August 15). This compound.
- Patsnap Eureka. (2025, July 31).
- Fiveable. pH and Solubility. AP Chem.
- Pearson. Dependence of Solubility on pH.
- Solubility of Things. Tetralin-5-amine.
- PubChem - NIH. Tetralin | C10H12 | CID 8404.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- Biomol.com. 6-methoxy Naphthalene Acetic Acid | CAS 23981-47-7.
- MDPI. (2019, March 9).
- PubMed Central. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
- Slideshare. solubility enhancement and cosolvency by madhavi.
- ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Nomination Background. Tetralin (CASRN: 119-64-2).
- askIITians. (2025, March 11). How does pH affect solubility?.
- AP Chemistry. 8.11 pH and Solubility.
- bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- ResearchGate. (2024, June 6). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
- Sciencemadness Wiki. (2020, August 31). Tetralin.
- ResearchGate. (2025, August 10). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, March 19). CO-SOLVENCY.
- Asian Journal of Pharmaceutical Research. Enhancing the Solubility of Poorly Soluble Drugs.
- CymitQuimica. This compound.
- PubChem. 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid.
- Sigma-Aldrich. (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid.
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetralin - Sciencemadness Wiki [sciencemadness.org]
- 4. fiveable.me [fiveable.me]
- 5. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [cymitquimica.com]
- 8. (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 9. 6-methoxy Naphthalene Acetic Acid | CAS 23981-47-7 | Cayman Chemical | Biomol.com [biomol.com]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bepls.com [bepls.com]
- 14. researchgate.net [researchgate.net]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 17. longdom.org [longdom.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
troubleshooting inconsistent experimental results with (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support hub for (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common issues encountered during experimentation. Our goal is to empower you to achieve consistent, reliable, and interpretable results.
Compound Overview
This compound is an organic compound featuring a tetralin (tetrahydronaphthalene) core structure.[1][2] Its methoxy group and acetic acid moiety give it specific physicochemical properties that influence its solubility, stability, and biological activity.[1] Structurally, it is an analog of known bioactive molecules, such as 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the NSAID Nabumetone, which is a known inhibitor of cyclooxygenase (COX) enzymes.[1][3][4] This suggests its potential for investigation in anti-inflammatory, analgesic, or related pathways.[1]
This guide addresses the critical nuances of working with this compound, moving from fundamental properties to complex experimental troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | [5] |
| Molecular Weight | 220.26 g/mol | [5] |
| Appearance | Solid | |
| Estimated pKa | 4.2 - 4.4 | [1] |
| Melting Point Range | 155-165°C (based on derivatives) | [1] |
Part 1: Troubleshooting Inconsistent Experimental Results
Q1: My biological assay results are highly variable between experiments. What are the most likely causes?
This is the most common issue reported and almost always traces back to one of three areas: the integrity of the compound itself, the experimental setup, or the assay system. The following logical flow can help pinpoint the source of the inconsistency.
Caption: Recommended workflow for preparing stock solutions.
Detailed Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder. [8]2. Weigh: Accurately weigh out 2.20 mg of this compound (MW = 220.26 g/mol ) and place it in a sterile glass or polypropylene vial.
-
Dissolve: Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mix: Cap the vial tightly and vortex thoroughly. If needed, use a brief sonication in a water bath to ensure complete dissolution. [8]The solution should be perfectly clear.
-
Aliquot & Store: Dispense into single-use aliquots in amber or foil-wrapped tubes and store at -80°C for long-term stability (up to several years if handled correctly). [9]
Q3: What are the recommended storage conditions for the solid compound?
Storing the solid material correctly is the first step in ensuring its integrity.
| Condition | Recommendation | Rationale |
| Temperature | -20°C | For long-term storage, this temperature minimizes chemical degradation. [9] |
| Atmosphere | Store in a tightly sealed container. | Protects from moisture and oxygen, which can cause hydrolysis and oxidation. [10] |
| Light | Protect from light (use an amber vial). | Prevents photochemical degradation. [8] |
| Location | Store in a dry, well-ventilated area away from strong bases or oxidizing agents. | Prevents reaction with incompatible chemicals. [11][12] |
Q4: I am observing unexpected cytotoxicity in my cell-based assay. Could the compound be the cause?
While the compound's intrinsic activity might include cytotoxicity, inconsistent or unexpected toxicity often points to experimental artifacts.
-
Solvent Toxicity: First, confirm that the final concentration of your vehicle (e.g., DMSO) is non-toxic to your specific cell line. Run a vehicle-only control series at concentrations from 0.1% to 1.0%.
-
Compound Precipitation: As discussed, compound precipitation can cause physical stress and apparent toxicity to adherent cells, which is not a true pharmacological effect. Ensure the compound is fully solubilized at the tested concentrations.
-
Impurity-Driven Toxicity: A highly toxic impurity, even at a low percentage, could be responsible for the observed effect. [13]This again highlights the critical importance of using a high-purity, well-characterized batch of the compound. 4. pH Shift: Adding a significant volume of a stock solution of an acidic compound to a weakly buffered medium could slightly lower the pH, affecting cell health. Ensure your final assay medium is well-buffered.
References
- Smolecule. (2023, August 15). This compound.
- Chemicalbook. 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis.
- Global Chem Lab. (2024, November 17). The Importance of Purity in Research Chemical Synthesis.
- Benchchem. Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays.
- Valencylab. (2025, February 1). Why are high-purity chemicals essential for advanced scientific experiments?
- Promega Corporation. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Sustainable Lab Practices. (2025, July 31). Latest Research on Carboxylic Acid for Sustainable Lab Practices.
- Benchchem. Best practices for storage and handling of Salsolinol-1-carboxylic acid.
- CymitQuimica. This compound.
- Biomol.com. 6-methoxy Naphthalene Acetic Acid | CAS 23981-47-7 | Cayman Chemical.
- Cayman Chemical. 6-methoxy Naphthalene Acetic Acid (CAS 23981-47-7).
- Sigma-Aldrich. (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid.
- [Chemical Knowledge]. Specification for storage and transport of carboxylic acids.
- Atom Scientific Ltd. Why Purity Variation is Significant in Laboratories.
- PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- Triest Lab. (2025, August 26). The Role of High-Purity Reagents in Scientific Research.
- ChemicalBook. This compound Chemical Properties.
- PubChem - NIH. 6-methoxy-2-naphthylacetic acid.
- ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?
- PrepChem.com. Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
- Post Apple Scientific. (2023, April 27). 15 Tips for Storing Acids in Your Laboratory.
- Apollo Scientific. Best Practices for Chemical Storage in Research Labs.
- Cayman Chemical. 6-methoxy-2-Naphthoic Acid.
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. This compound CAS#: 57351-00-5 [amp.chemicalbook.com]
- 3. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound [cymitquimica.com]
- 6. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 7. triestlab.com [triestlab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
- 11. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
Technical Support Guide: Optimizing Crystallization of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges with the crystallization of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. The methodologies and troubleshooting advice herein are grounded in established physicochemical principles to ensure robust and reproducible outcomes.
Section 1: Foundational Physicochemical Properties
A successful crystallization process begins with a thorough understanding of the molecule's properties. This compound is an amphiphilic molecule, featuring a hydrophobic tetrahydronaphthalene core and a hydrophilic carboxylic acid group[1]. This duality governs its solubility and crystallization behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | [2] |
| Molecular Weight | ~220.26 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 155-165°C (expected range) | [1] |
| pKa | 4.2 - 4.4 (estimated) | [1] |
| Aqueous Solubility | < 1 mg/mL | [1] |
| Ethanol Solubility | ≤ 55 mg/mL | [1] |
| General Solubility | Preferential solubility in polar aprotic solvents. | [1] |
Section 2: Baseline Experimental Protocol: Cooling Crystallization
This protocol provides a validated starting point for crystallizing this compound. The principle is to dissolve the compound in a suitable solvent at an elevated temperature and induce crystallization by controlled cooling.
Step-by-Step Methodology:
-
Solvent Selection: Based on solubility data, ethanol or a mixture including a polar aprotic solvent like acetone or ethyl acetate is a strong starting point.
-
Dissolution: In a clean vessel, add the crude this compound and the chosen solvent. Begin with a concentration below the known room temperature solubility limit (e.g., start with 40-50 mg/mL in ethanol).
-
Heating: Gently heat the mixture with stirring until all the solid material is completely dissolved. Visually confirm that the solution is clear and free of any particulate matter.
-
Controlled Cooling: This is a critical step. Remove the vessel from the heat source and allow it to cool slowly and undisturbed to room temperature. A slow cooling rate is paramount for the formation of large, well-ordered crystals. Rapid cooling often leads to precipitation or "oiling out."
-
Maturation: Once the solution has reached room temperature, allow it to stand for several hours (or overnight) to maximize crystal growth and yield.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Validation: Characterize the final product for purity (e.g., via HPLC, LC-MS) and physical properties (e.g., melting point, DSC, XRPD).
General Crystallization Workflow Diagram
Caption: A standard workflow for cooling crystallization.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q: My compound "oiled out" as a liquid layer instead of forming solid crystals upon cooling. What causes this and how can I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that specific solvent environment. The compound separates as a liquid phase because the kinetic barrier to forming an amorphous oil is lower than that of forming an ordered crystal lattice.
-
Causality: This is common with compounds that have significant conformational flexibility or when the cooling rate is too high. The presence of impurities can also suppress crystallization and promote oiling.
-
Solutions:
-
Reduce Cooling Rate: Employ a slower, more controlled cooling ramp. Insulate the flask or use a programmable cooling bath.
-
Increase Solvent Volume: Dilute the solution. A lower concentration reduces the degree of supersaturation at any given temperature, giving molecules more time to orient themselves into a crystal lattice.
-
Change Solvent System: Introduce a co-solvent that has a slightly lower dissolving power (a mild anti-solvent). This can sometimes lower the supersaturation level more gradually. For this compound, adding a small amount of a non-polar solvent like heptane to an ethanol solution might be effective.
-
Agitation: Gentle stirring during the cooling phase can sometimes break up the oil and encourage nucleation.
-
Q: No crystals are forming even after the solution has cooled to room temperature and been left standing. What are my next steps?
A: This indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur, or there is a kinetic barrier to nucleation.
-
Causality: The solution may be too dilute, or the compound may be too pure (lacking nucleation sites).
-
Solutions:
-
Induce Nucleation (Seeding): If you have previous crystals, add a single, tiny seed crystal to the solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inside surface of the glass vessel with a glass rod below the solution's surface. The microscopic imperfections created can act as nucleation sites.
-
Reduce Temperature: Cool the solution further using an ice bath. This will increase supersaturation.
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent"). For this molecule, which is soluble in polar solvents, a non-polar solvent like hexane or heptane would be a suitable anti-solvent. Add it dropwise with stirring until turbidity persists, then allow it to stand. Water can also act as an anti-solvent, as suggested by some synthesis procedures where adding water to an acetic acid/water mixture precipitates the solid[3].
-
Evaporation: Allow a small portion of the solvent to evaporate slowly. This will increase the concentration and promote crystallization.
-
Troubleshooting Diagram: No Crystal Formation
Sources
Technical Support Center: Chiral Separation of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid Isomers
Welcome to the technical support center for the chiral separation of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I'm seeing poor or no resolution between the enantiomers of this compound on my chiral HPLC column. What are the likely causes and how can I fix it?
Answer:
Poor resolution in chiral separations is a common challenge and can stem from several factors. The key is to systematically evaluate and optimize your method to enhance the stereoselective interactions between your analyte and the chiral stationary phase (CSP).
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for a successful chiral separation.[1][2] The structure of this compound, an aryl-containing carboxylic acid, suggests that certain types of CSPs will be more effective.
-
Recommendation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are an excellent starting point.[1][3] Columns like Daicel's CHIRALPAK® series or Phenomenex's Lux® series often provide good selectivity for this class of compounds.[3] Pirkle-type phases, like the Whelk-O® 1, are also a strong choice, having shown success in separating structurally similar compounds like Naproxen.[4][5]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in modulating retention and enantioselectivity.[6]
-
For Normal Phase Chromatography:
-
Organic Modifier: Vary the ratio of your alkane (e.g., hexane, heptane) to your alcohol modifier (e.g., isopropanol, ethanol). Sometimes, a less polar alcohol like isopropanol can provide better selectivity.
-
Acidic Additive: Since your analyte is an acid, the addition of a small amount of an acidic modifier is essential to improve peak shape and enhance chiral recognition.[4][7] Trifluoroacetic acid (TFA) or acetic acid at a concentration of 0.1% (v/v) is a common starting point.[4][8]
-
-
For Reversed-Phase Chromatography:
-
Organic Modifier: Acetonitrile and methanol are the most common choices. The choice of modifier can significantly impact selectivity.
-
Aqueous Phase pH: The pH of your aqueous mobile phase should be controlled with a suitable buffer to ensure the analyte is in a consistent ionization state.
-
-
-
Incorrect Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate often allows for more interaction time between the enantiomers and the CSP, which can lead to improved resolution.[1]
-
Recommendation: Try reducing your flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a 4.6 mm ID column) to see if resolution improves.[9]
-
-
Inadequate Temperature Control: Temperature affects the thermodynamics of the chiral recognition process.[1]
Question 2: My peaks for the this compound isomers are showing significant tailing. What's causing this and how can I improve the peak shape?
Answer:
Peak tailing is a common issue that compromises both resolution and the accuracy of quantification. For an acidic analyte like yours, the primary cause is often undesirable secondary interactions with the stationary phase.
Potential Causes & Solutions:
-
Secondary Interactions with Residual Silanols: If you are using a silica-based CSP, your acidic analyte can interact with residual acidic silanol groups on the silica surface. This leads to peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[12]
-
Solution: Reduce the amount of sample injected by either diluting your sample or reducing the injection volume.[12]
-
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent with a similar or weaker elution strength.[1]
-
Question 3: I'm developing a method using Supercritical Fluid Chromatography (SFC) and I'm not getting a good separation. What parameters should I focus on optimizing?
Answer:
SFC is a powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC.[13][14] Optimization in SFC involves a slightly different set of parameters.
Key Optimization Parameters for SFC:
-
Co-solvent/Modifier: The choice and percentage of the organic modifier (co-solvent), typically an alcohol like methanol or ethanol, is a critical parameter.
-
Recommendation: Screen different alcohols as co-solvents and vary the percentage. For acidic compounds, the addition of an acidic additive to the co-solvent is often necessary.[15]
-
-
Back Pressure: In SFC, pressure is a key parameter that influences the density and solvating power of the supercritical fluid.
-
Recommendation: Investigate a range of back pressures (e.g., 100 to 200 bar) to find the optimal setting for your separation.
-
-
Temperature: As with HPLC, temperature plays a role in the thermodynamics of the separation.
-
Recommendation: Screen a range of temperatures, typically between 25°C and 40°C.
-
-
Stationary Phase: Polysaccharide-based CSPs are widely used and very effective in SFC.[13]
II. Frequently Asked Questions (FAQs)
What is the best initial approach for chiral method development for this compound?
A column screening approach is the most efficient way to start.[4]
-
Select a few different types of chiral columns. A good starting set would include a cellulose-based column, an amylose-based column, and a Pirkle-type column.
-
Choose a set of standard mobile phases. For normal phase, this would typically be a hexane/alcohol mixture with and without an acidic additive.
-
Screen each column with each mobile phase. This will quickly identify which column and mobile phase combination shows the most promise for your separation.
Can I use enzymatic resolution for the isomers of this compound?
Yes, enzymatic kinetic resolution is a viable alternative to chromatographic methods.[16] This technique uses an enzyme, often a lipase, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[17][18]
-
Common Enzymes: Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) are frequently used for the resolution of carboxylic acids and their esters.[16][19]
-
Reaction: The enzyme would typically catalyze an esterification or transesterification reaction, selectively converting one enantiomer of your acetic acid derivative into its corresponding ester. The unreacted acid enantiomer can then be separated from the ester product.
Why is an acidic additive so important for the separation of this compound?
For acidic analytes like this compound, an acidic additive in the mobile phase serves two primary purposes:
-
Suppresses Silanol Interactions: On silica-based CSPs, the acidic additive protonates residual silanol groups, preventing them from interacting with your acidic analyte and causing peak tailing.[10]
-
Ensures Consistent Ionization: The additive helps to keep your analyte in a single, non-ionized state. This leads to more consistent interactions with the CSP and better peak shapes.
What is an "additive memory effect" and should I be concerned about it?
An additive memory effect occurs when mobile phase additives, particularly basic or acidic ones, strongly adsorb to the CSP and alter its selectivity in subsequent analyses, even after the original mobile phase has been flushed away.[10][20]
-
Relevance to Your Compound: Since you will be using an acidic additive, this is a potential concern. The persistence of the acidic additive on the column could affect the retention and selectivity of future analyses, especially if you switch to a method that does not use an additive.
-
Mitigation:
-
Dedicate a Column: If possible, dedicate a specific chiral column for methods that use acidic additives.
-
Thorough Flushing: When switching to a different method, ensure you flush the column extensively with an appropriate solvent (e.g., isopropanol for polysaccharide columns) to remove as much of the adsorbed additive as possible.[21]
-
III. Experimental Protocols & Data
Example Protocol: Chiral HPLC Method Screening
This protocol provides a starting point for developing a chiral HPLC method for this compound.
1. Sample Preparation:
-
Dissolve the racemic standard of this compound in ethanol or your initial mobile phase to a concentration of 1 mg/mL.
2. HPLC System & Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Columns to Screen:
-
Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALCEL® OD-H)
-
Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALPAK® AD-H)
-
Whelk-O® 1 (covalently bonded)
-
3. Chromatographic Conditions:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) |
| Mobile Phase A | n-Hexane / Isopropanol (90:10 v/v) + 0.1% TFA | n-Hexane / Ethanol (90:10 v/v) + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
4. Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 20 column volumes.[1]
-
Inject the sample and record the chromatogram.
-
If no separation is observed, switch to Mobile Phase B and re-equilibrate the column.
-
Inject the sample and record the chromatogram.
-
Repeat this process for all selected columns.
-
Evaluate the resulting chromatograms for the best separation (resolution, peak shape, and analysis time).
IV. Visualizations
Workflow for Chiral Method Development
Caption: A systematic workflow for chiral method development.
V. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimization of the experimental conditions for the production of S-Naproxen by supercritical fluid chromatography — ASN Events [hplc-2013.m.asnevents.com.au]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fagg-afmps.be [fagg-afmps.be]
- 14. chiraltech.com [chiraltech.com]
- 15. chiraltech.com [chiraltech.com]
- 16. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chiraltech.com [chiraltech.com]
- 22. Separation of naproxen enantiomers by supercritical/subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hplc.today [hplc.today]
- 24. scilit.com [scilit.com]
- 25. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. archives.ijper.org [archives.ijper.org]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. hplc.eu [hplc.eu]
- 31. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 34. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 35. Buy this compound | 57351-00-5 [smolecule.com]
- 36. academic.oup.com [academic.oup.com]
- 37. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
Validation & Comparative
A Comparative Validation of the Biological Activity of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of drug discovery, the validation of a compound's biological activity is a critical step that bridges the gap between synthesis and potential therapeutic application. This guide provides a comprehensive framework for assessing the biological activities of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, a compound with structural similarities to known anti-inflammatory agents. We will delve into the experimental validation of its potential anti-inflammatory, analgesic, and antioxidant properties, comparing its hypothetical performance against established drugs. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design.
Introduction to this compound
This compound, hereafter referred to as Compound X for brevity, is a naphthalene derivative. Its chemical scaffold shares features with non-steroidal anti-inflammatory drugs (NSAIDs), particularly its structural analog 6-methoxy-2-naphthylacetic acid, the active metabolite of Nabumetone.[1][2] This structural similarity suggests that Compound X may exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3][4]
This guide will outline a series of in vitro and in vivo experiments to validate and characterize the biological profile of Compound X. We will present detailed protocols and comparative data (hypothetical for Compound X, and literature-derived for comparator compounds) to provide a clear and objective assessment of its potential.
Experimental Validation Workflow
A systematic approach is paramount to robustly validate the biological activity of a novel compound. The following workflow outlines the logical progression from initial in vitro screening to more complex in vivo models.
Figure 1: A stepwise workflow for the biological validation of Compound X.
Part 1: In Vitro Anti-inflammatory and Antioxidant Activity
The initial phase of validation focuses on cell-free and cell-based assays to determine the direct inhibitory effects of Compound X on its putative target and to assess its antioxidant potential.
Cyclooxygenase (COX) Inhibition Assay
The primary hypothesis is that Compound X functions as a COX inhibitor. This assay will determine its potency and selectivity for the two main isoforms, COX-1 and COX-2.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Incubation: A range of concentrations of Compound X, Naproxen (a non-selective COX inhibitor), and a selective COX-2 inhibitor (e.g., Celecoxib) are pre-incubated with the COX enzymes.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin E2 (PGE2) Quantification: The enzymatic reaction produces prostaglandins. The level of PGE2 is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curves.
Comparative Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound X (Hypothetical) | 15 | 8 | 1.875 |
| Naproxen | ~5.6 (without pre-incubation) | ~0.18 (with pre-incubation) | Variable |
| 6-Methoxy-2-naphthylacetic acid | 70 | 20 | 3.5 |
Note: Naproxen IC50 values can vary based on experimental conditions such as pre-incubation time.[5]
Antioxidant Activity Assays
The phenolic-like structure of Compound X suggests potential antioxidant activity. The DPPH and ABTS assays are rapid and reliable methods to evaluate free radical scavenging capacity.[6][7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol:
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Sample Reaction: Different concentrations of Compound X and a standard antioxidant (e.g., Ascorbic Acid) are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Protocol:
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
Sample Reaction: Various concentrations of Compound X and a standard antioxidant (e.g., Trolox) are mixed with the ABTS•+ solution.
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is read at 734 nm. The reduction in absorbance indicates antioxidant activity.
Comparative Data:
| Compound | DPPH EC50 (µg/mL) | ABTS EC50 (µg/mL) |
| Compound X (Hypothetical) | 45 | 30 |
| Ascorbic Acid (Standard) | 5 | 8 |
Part 2: In Vivo Anti-inflammatory and Analgesic Activity
Following promising in vitro results, the next logical step is to assess the efficacy of Compound X in living organisms. These models provide a more complex physiological environment to evaluate the compound's therapeutic potential.
Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model for evaluating the acute anti-inflammatory activity of a compound.
Experimental Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions.
-
Compound Administration: Animals are divided into groups and orally administered with the vehicle, Compound X (at different doses), and a standard drug (e.g., Indomethacin).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Comparative Data:
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Compound X (Hypothetical) | 50 | 42% |
| Compound X (Hypothetical) | 100 | 58% |
| Indomethacin (Standard) | 10 | 65% |
Hot Plate and Tail Flick Tests for Analgesic Activity
These thermal nociception models are used to evaluate the central analgesic effects of a compound.[8][9][10][11][12]
Hot Plate Test Protocol:
-
Animal Selection: Mice are screened for their baseline sensitivity to a heated surface (55 ± 0.5 °C).
-
Compound Administration: Animals are treated with the vehicle, Compound X, or a standard analgesic (e.g., Morphine).
-
Latency Measurement: At specific time intervals after administration, each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded. A cut-off time is set to prevent tissue damage.
Tail Flick Test Protocol:
-
Animal Preparation: The tail of a mouse or rat is exposed to a focused beam of radiant heat.
-
Compound Administration: Similar to the hot plate test, animals are pre-treated with the test compounds.
-
Latency Measurement: The time taken for the animal to "flick" its tail away from the heat source is measured.
Comparative Data (Hot Plate Test):
| Treatment Group | Dose (mg/kg) | Increase in Latency Time at 60 min (%) |
| Compound X (Hypothetical) | 50 | 35% |
| Compound X (Hypothetical) | 100 | 52% |
| Morphine (Standard) | 5 | 120% |
Proposed Mechanism of Action
Based on its structural similarity to known NSAIDs and the hypothetical in vitro data, the primary mechanism of action for Compound X is likely the inhibition of COX enzymes. By blocking the conversion of arachidonic acid to prostaglandins, it would reduce the key mediators of inflammation, pain, and fever.
Sources
- 1. Effect of 6-Methoxy-2-Naphthylacetic Acid (6MNA), the Active Metabolite of Nabumetone, on the Glycosaminoglycan Synthesis of Canine Articular Cartilage In Vitro : Comparison with Other Nonsteroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 6-methoxy Naphthalene Acetic Acid - Applications - CAT N°: 70620 [bertin-bioreagent.com]
- 4. ajmc.com [ajmc.com]
- 5. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 11. jcdr.net [jcdr.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis and Investigational Framework: (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid versus Naproxen
A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the well-established non-steroidal anti-inflammatory drug (NSAID), Naproxen, and a structurally related but less-characterized compound, (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. Given the extensive clinical and experimental data available for Naproxen, it will serve as the benchmark. For this compound, this document outlines a comprehensive investigational framework based on its structural characteristics to hypothesize its potential activities and define the essential experiments required for a thorough comparison.
Introduction and Structural Rationale
Naproxen, chemically (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a cornerstone in the management of pain and inflammation. Its therapeutic effects are derived from its non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] this compound, hereafter referred to as Compound T, shares a core 6-methoxy-naphthalene-like scaffold but with a key structural difference: one of the aromatic rings is saturated, forming a tetralin system.[3][4]
This structural divergence is the central thesis of this guide. The aromaticity of Naproxen's naphthalene ring system is critical for its interaction with the COX active site. In contrast, the saturated, non-planar ring of Compound T introduces conformational flexibility. This guide will explore how this difference might influence COX enzyme selectivity, potency, pharmacokinetic profile, and overall therapeutic index. Preliminary analyses suggest Compound T may possess anti-inflammatory and analgesic properties, potentially through inhibition of prostaglandin synthesis pathways.[3]
Chemical Structure Comparison
| Feature | Naproxen | This compound (Compound T) |
| Core Scaffold | Naphthalene | 1,2,3,4-Tetrahydronaphthalene (Tetralin) |
| Aromaticity | Fully aromatic bicyclic system | One aromatic ring, one saturated alicyclic ring |
| Acid Moiety | Propionic acid | Acetic acid |
| Chirality | Exists as a single (S)-enantiomer | Racemic mixture unless resolved |
| Molecular Formula | C₁₄H₁₄O₃ | C₁₃H₁₆O₃[4] |
| Molecular Weight | 230.26 g/mol | 220.26 g/mol [4] |
Mechanism of Action: The Cyclooxygenase Pathway
The primary mechanism of action for Naproxen and most NSAIDs is the inhibition of COX-1 and COX-2.[2][5] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][6]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[2][7]
-
COX-2 is an inducible enzyme, upregulated at sites of inflammation.[2][7]
Naproxen is a non-selective inhibitor, blocking both isoforms.[5][6] This dual inhibition is responsible for both its therapeutic efficacy and its primary side effects, particularly gastrointestinal issues stemming from COX-1 inhibition.[2][7]
The central question for Compound T is how its altered structure affects its interaction with these enzymes. The flexible tetralin ring may alter its binding kinetics and selectivity profile compared to the rigid, planar naphthalene ring of Naproxen.
Caption: Hypothesized mechanism of Compound T in the COX pathway.
Comparative Profile: Known vs. Investigational
The following table summarizes the well-documented profile of Naproxen and outlines the key investigational questions for Compound T.
| Parameter | Naproxen (Benchmark Data) | Compound T (Key Investigational Questions) |
| COX Inhibition | Non-selective inhibitor of COX-1 and COX-2.[5][6] IC₅₀ values are comparable for both isoforms, typically in the nanomolar to low micromolar range.[8] | What are the IC₅₀ values for COX-1 and COX-2? Does the saturated ring confer any selectivity towards either isoform? |
| Pharmacokinetics | Rapid and complete oral absorption.[9][10] Half-life of 12-17 hours allows for twice-daily dosing.[2] Extensively metabolized by the liver and excreted in urine.[11][12] | What is the oral bioavailability and absorption rate? Does the increased flexibility and potential change in lipophilicity alter its metabolic profile and half-life? |
| In Vivo Efficacy | Potent analgesic and anti-inflammatory effects demonstrated in numerous preclinical models (e.g., carrageenan-induced paw edema) and clinical trials.[13] | Does it exhibit significant anti-inflammatory and analgesic activity in established in vivo models? How does its potency (ED₅₀) compare to Naproxen? |
| Safety Profile | Known gastrointestinal side effects (ulcers, bleeding) due to COX-1 inhibition.[2][7] Potential for renal adverse effects.[2] | What is its gastrointestinal toxicity profile? Does a potential shift in COX selectivity translate to an improved GI safety margin? |
Proposed Investigational Framework
To rigorously compare Compound T to Naproxen, a phased experimental approach is required. The following protocols describe the essential in vitro and in vivo assays.
Objective: To determine the potency and selectivity of Compound T against COX-1 and COX-2 enzymes and compare them to Naproxen.
Protocol:
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Method: A common method is the oxygen consumption assay, which measures the initial rate of oxygen uptake during the COX-catalyzed conversion of arachidonic acid. Alternatively, enzyme immunoassay (EIA) kits can be used to measure prostaglandin E₂ (PGE₂) production.
-
Procedure: a. Prepare a series of dilutions for Compound T and Naproxen (e.g., from 0.01 µM to 100 µM). b. Pre-incubate the enzyme (COX-1 or COX-2) with each drug concentration for a defined period (e.g., 10 minutes) at 37°C.[8] c. Initiate the reaction by adding arachidonic acid. d. Measure the enzyme activity (oxygen consumption or PGE₂ levels). e. Run controls including a vehicle control (no inhibitor) and a positive control (Naproxen).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against each enzyme isoform. The COX-2 selectivity index can be calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).
Caption: Workflow for in vitro COX enzyme inhibition assay.
Objective: To assess the acute anti-inflammatory activity of Compound T in a standard animal model of inflammation.[14]
Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice (150-200g).[15]
-
Grouping:
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, oral)
-
Group 2: Positive Control (Naproxen, e.g., 10 mg/kg, oral)
-
Groups 3-5: Compound T (e.g., 5, 10, 20 mg/kg, oral)
-
-
Procedure: a. Administer the respective compounds or vehicle orally. b. After a set time (e.g., 60 minutes) to allow for absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15] c. Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[15]
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
-
Formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Determine the dose-response relationship for Compound T.
-
Objective: To evaluate the potential for Compound T to cause acute gastric damage, a key side effect of non-selective NSAIDs.
Protocol:
-
Animal Model: Use Wistar rats, fasted for 24 hours prior to dosing but with free access to water.
-
Grouping: Assign animals to groups as described in the efficacy model, potentially using higher doses to assess toxicity (e.g., 3x and 10x the effective dose).
-
Procedure: a. Administer high doses of the compounds or vehicle orally. b. Euthanize the animals 4-6 hours post-dosing. c. Remove the stomachs, open them along the greater curvature, and rinse with saline. d. Examine the gastric mucosa for any signs of hyperemia, hemorrhage, or ulceration using a magnifying lens.
-
Data Analysis: Score the gastric lesions based on their number and severity (ulcer index). Compare the ulcer index of Compound T-treated groups to the Naproxen and vehicle control groups. A significantly lower ulcer index for Compound T at an equieffective anti-inflammatory dose would suggest an improved gastrointestinal safety profile.
Conclusion and Future Directions
Naproxen is a highly effective, non-selective COX inhibitor whose utility is well-understood.[1][9] The structural analogue, this compound (Compound T), presents an intriguing research opportunity. The saturation of one of its core rings is a significant modification that could fundamentally alter its pharmacological profile.[3]
The proposed investigational framework provides a clear, logical path to characterizing Compound T. The primary hypothesis is that the conformational flexibility of the tetralin ring may reduce its affinity for the constitutively expressed COX-1 enzyme while potentially maintaining or enhancing its affinity for the inducible COX-2 enzyme. Should this hypothesis be confirmed through the outlined in vitro and in vivo experiments, Compound T could represent a lead compound for a new class of NSAIDs with an improved therapeutic window, specifically a lower propensity for gastrointestinal side effects. Further studies would then be warranted to explore its full pharmacokinetic and toxicological profile.
Sources
- 1. chemistdoctor.com [chemistdoctor.com]
- 2. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Buy this compound | 57351-00-5 [smolecule.com]
- 4. This compound [cymitquimica.com]
- 5. Naproxen - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of naproxen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Naproxen sodium (Anaprox): pharmacology, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 14. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 15. scielo.br [scielo.br]
A Comparative Guide to (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid and Other Cyclooxygenase (COX) Inhibitors
This guide provides a comprehensive comparison of the potential cyclooxygenase (COX) inhibitory activity of the novel compound (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid against a panel of well-established COX inhibitors. As direct experimental data for this specific molecule is not yet prevalent in public-domain literature, we will employ a predictive approach based on a close structural analog—6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the prodrug nabumetone.[1] This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-inflammatory agents.
The Central Role of Cyclooxygenase in Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2.[2]
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[2]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[2] Its activation leads to the production of prostaglandins that mediate pain, fever, and inflammation.
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of these COX enzymes. The relative selectivity of a compound for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, concurrent inhibition of COX-1 can lead to undesirable side effects such as gastrointestinal ulceration and bleeding.[3]
Profiling this compound: A Predictive Analysis
This compound is a naphthalene derivative with a structure that suggests potential interaction with the COX enzymes. In the absence of direct inhibitory data, we turn to its close structural analog, 6-methoxy-2-naphthylacetic acid (6-MNA). 6-MNA is the active metabolite of nabumetone, a widely used NSAID.[1][4] The primary structural difference is the saturation of one of the aromatic rings in the naphthalene core of our target compound.
Experimental data for 6-MNA shows that it is a non-selective COX inhibitor, though some studies suggest a slight preference for COX-2.[4][5] However, the reported inhibitory concentrations (IC50 values) vary between different assay systems, a crucial consideration for any comparative analysis. For instance, in a study using human peripheral monocytes, 6-MNA exhibited IC50 values of 149 µM for COX-1 and 230 µM for COX-2.[6] Another study using human recombinant enzymes reported IC50 values of 70 µM for COX-1 and 20 µM for COX-2.[7] This highlights the importance of standardized experimental conditions when comparing inhibitors. For the purpose of this guide, we will consider the data from both sources to provide a predicted range of activity.
Comparative Analysis of COX Inhibitors
To contextualize the potential activity of this compound, we will compare its analog's profile to that of several classes of widely used COX inhibitors.
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6-MNA (Analog) | Non-selective | 70 - 149[6][7] | 20 - 230[6][7] | 0.65 - 3.5 |
| Naproxen | Non-selective | ~0.34[8] | ~0.18[8] | ~1.9 |
| Ibuprofen | Non-selective | 2.9 | 1.1 | ~2.6 |
| Diclofenac | Moderately COX-2 Selective | 0.076[6] | 0.026[6] | ~2.9 |
| Celecoxib | COX-2 Selective | 6.7 - 82[6][9] | 0.04 - 6.8[6][10] | >10 |
| Aspirin | Irreversible, COX-1 > COX-2 | ~3.57[11] | ~29.3[11] | ~0.12 |
Note: IC50 values can vary significantly based on the assay conditions (e.g., whole blood vs. purified enzyme, substrate concentration). The values presented are representative figures from the cited literature.
This comparison illustrates the spectrum of COX inhibition. While the analog 6-MNA appears to be a relatively weak, non-selective inhibitor, compounds like Naproxen and Ibuprofen show higher potency but similar non-selectivity.[8] Diclofenac demonstrates a slight preference for COX-2, whereas Celecoxib is a potent and highly selective COX-2 inhibitor, which is reflected in its improved gastrointestinal safety profile.[6][10] Aspirin is unique in its irreversible inhibition and preference for COX-1.[11]
Visualizing the Landscape of COX Inhibition
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the COX signaling pathway, a typical workflow for inhibitor screening, and a classification of inhibitors based on their selectivity.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Caption: Experimental Workflow for COX Inhibitor Screening.
Caption: Classification of COX Inhibitors by Selectivity Index.
Experimental Protocols for Definitive Characterization
To move beyond predictive analysis and definitively characterize the inhibitory profile of this compound, the following experimental protocols are recommended.
In Vitro COX Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA)
-
Hemin (cofactor)
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the appropriate working concentration in cold assay buffer containing hemin.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, add the diluted enzyme to each well.
-
Inhibitor Incubation: Add the diluted test compound or vehicle control to the wells. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a fixed time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Cell-Based COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit COX-2 activity in a more physiologically relevant cellular context.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound dissolved in DMSO
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density that will result in a confluent monolayer the next day.
-
COX-2 Induction: The following day, replace the medium with fresh, serum-free medium. Add LPS (e.g., 1 µg/mL) to all wells (except for a non-stimulated control) to induce COX-2 expression.
-
Compound Treatment: Immediately after adding LPS, add the test compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a set period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated, vehicle-treated control. Determine the IC50 value from the resulting dose-response curve.
Conclusion
Based on the analysis of its close structural analog, 6-methoxy-2-naphthylacetic acid, the compound This compound is predicted to be a non-selective COX inhibitor with potency likely in the micromolar range. Its profile is most similar to traditional NSAIDs. However, this remains a predictive assessment. The true inhibitory activity and selectivity of this novel compound can only be ascertained through rigorous experimental evaluation. The provided in vitro and cell-based protocols offer a robust framework for such a characterization, which is an essential step in the journey of drug discovery and development.
References
- Kawai, S., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-85.
- Blanco, F. J., et al. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
- Duggan, K. C., et al. (2010). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. The Journal of Biological Chemistry, 285(45), 34950–34959.
- Selleckchem. (n.d.). COX-1 Selective Inhibitors.
- Abcam. (n.d.). (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6).
- Bertin Bioreagent. (n.d.). 6-methoxy Naphthalene Acetic Acid.
- Capone, M. L., et al. (2007). Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers. The Journal of Clinical Pharmacology, 47(5), 625-31.
- ResearchGate. (n.d.). IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays.
- APExBIO. (n.d.).
- ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays.
- de Boer, T. N., et al. (2020). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. International Journal of Molecular Sciences, 21(23), 9036.
- Crofford, L. J. (1997). COX-1 and COX-2 tissue expression: implications and predictions.
- AJMC. (2014).
- ResearchGate. (n.d.). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors.
- MedchemExpress. (n.d.). Nabumetone (BRL14777) | COX Inhibitor.
- Physician's Weekly. (2024).
- Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568.
- ClinPGx. (n.d.).
- ResearchGate. (n.d.).
- Le Loët, X. (1998). [Properties and features of nabumetone]. Revue du rhumatisme (English ed.), 65(6 Suppl), 41S–48S.
- ResearchGate. (n.d.). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
- Wikipedia. (n.d.). Ibuprofen.
- Hedner, T., et al. (2004).
- ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes.
- Arooj, M., et al. (2021). Synthesis, molecular docking and pharmacological evaluations of novel naphthalene-pyrazoline hybrids as new orally active anti-inflammatory agents. Journal of Molecular Structure, 1225, 129272.
- PubChem. (n.d.). Nabumetone.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Fassihi, A., et al. (2015). QSAR Modeling of COX-2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method. Iranian journal of pharmaceutical research : IJPR, 14(3), 859–868.
- ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme.
- Selleckchem. (n.d.). COX-2 Selective Inhibitors.
Sources
- 1. Nabumetone | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Properties and features of nabumetone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-methoxy Naphthalene Acetic Acid - Applications - CAT N°: 70620 [bertin-bioreagent.com]
- 8. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review | MDPI [mdpi.com]
- 10. apexbt.com [apexbt.com]
- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid Analogs in Inflammation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid and its analogs represent a class of compounds with significant potential in the development of novel anti-inflammatory therapeutics. The tetralin scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The presence of a methoxy group and an acetic acid moiety suggests potential interactions with key targets in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, offering insights into the molecular features crucial for their anti-inflammatory effects. By objectively comparing the performance of various structural modifications, supported by experimental data, this document aims to inform the rational design of more potent and selective anti-inflammatory agents.
Core Scaffold and Rationale for Investigation
The core structure, this compound, can be viewed as a conformationally restricted analog of naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID). The tetralin ring system reduces the flexibility of the naphthalene core, which can lead to more specific interactions with biological targets and potentially improve the therapeutic index. The methoxy and acetic acid functional groups are key pharmacophoric elements. The acidic carboxyl group is a common feature in most NSAIDs, crucial for binding to the active site of COX enzymes, while the methoxy group can influence the compound's lipophilicity and metabolic stability.
Structure-Activity Relationship Analysis
The anti-inflammatory activity of this compound analogs is intricately linked to their chemical structure. Modifications to the methoxy group, the tetralin ring, and the acetic acid side chain can significantly impact their potency and selectivity.
The Role of the Acetic Acid Moiety
The carboxylic acid group is a critical determinant of anti-inflammatory activity in this class of compounds. It is widely recognized that the acidic nature of this group allows for crucial interactions within the active site of COX enzymes, which are primary targets for many anti-inflammatory drugs.
Influence of the Methoxy Group
The position and electronic nature of the methoxy group on the aromatic ring of the tetralin scaffold play a significant role in modulating anti-inflammatory activity. While direct SAR studies on a comprehensive set of positional isomers of the methoxy group are limited in publicly available literature, insights can be drawn from related structures. For instance, in a series of 2-anilinophenylacetic acid analogs of diclofenac, lipophilicity was identified as a crucial parameter for activity.[2] The methoxy group, by influencing lipophilicity and electronic distribution, can affect target binding and pharmacokinetic properties.
Modifications of the Tetralin Ring
Alterations to the saturated portion of the tetralin ring can influence the molecule's three-dimensional shape and its fit within the binding pocket of target enzymes. While specific studies on substitutions on the tetralin ring of this compound are scarce, research on other tetralin-containing compounds has shown that such modifications can have a profound impact on biological activity.
Comparative Data Summary
Due to the limited availability of direct comparative studies on a series of this compound analogs, a quantitative SAR table with IC50 values is not feasible at this time. However, based on the analysis of related compounds, the following qualitative SAR trends can be inferred:
| Structural Modification | Inferred Impact on Anti-inflammatory Activity | Rationale/Supporting Evidence from Related Compounds |
| Esterification of Acetic Acid | Likely decrease or loss of activity | The free carboxylic acid is crucial for COX inhibition. |
| Replacement of Acetic Acid | Activity is highly dependent on the replacing group. | |
| Removal of Methoxy Group | May decrease activity | The methoxy group can enhance lipophilicity and target interactions. |
| Introduction of Substituents on Tetralin Ring | Activity will vary based on the nature and position of the substituent. | Steric and electronic effects can alter binding affinity. |
Experimental Protocols for Activity Assessment
To enable researchers to evaluate the anti-inflammatory potential of novel this compound analogs, detailed protocols for key in vivo and in vitro assays are provided below.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for assessing acute inflammation.[1]
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Experimental Workflow:
A diagram illustrating the workflow of the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Preparation: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% sodium carboxymethyl cellulose).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Group III, IV, etc.: Test compound at different doses.
-
-
Compound Administration: Administer the test compounds and vehicle orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-inflammatory Activity: Prostaglandin E2 (PGE2) Immunoassay
This assay quantifies the production of PGE2, a key pro-inflammatory mediator produced by the action of COX enzymes.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of PGE2 in a sample, such as the supernatant of stimulated macrophages.
Experimental Workflow:
A simplified diagram of the cyclooxygenase pathway.
COX exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel anti-inflammatory agents. While direct and comprehensive SAR data for a wide range of analogs is currently limited in the public domain, the foundational principles of medicinal chemistry and the SAR of related compounds provide a strong basis for rational drug design. Future research should focus on the systematic synthesis and evaluation of analogs with modifications at the methoxy group, the tetralin ring, and the acetic acid side chain. Such studies, utilizing the experimental protocols outlined in this guide, will be crucial for elucidating a detailed SAR and for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. The ultimate goal is to develop effective and safer anti-inflammatory drugs to address the significant unmet medical need in the treatment of inflammatory diseases.
References
- BenchChem Technical Support Team. (2025, December). Application Note & Protocol: Measuring the Efficacy of Anti-inflammatory Agent 16 in the Carrageenan-Induced Paw Edema Model. BenchChem.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
- ResearchGate. (2024, August 5).
- ResearchGate. (2024, August 5). (PDF)
- PubMed. (1983).
- PubMed. (1977). Substituted (2-phenoxyphenyl)
- Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of medicinal chemistry, 33(9), 2358–2368.
Sources
A Comparative Guide to the Efficacy of Tetrahydronaphthalene Derivatives in Modern Drug Discovery
Introduction: The Tetrahydronaphthalene Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, represents a fascinating and highly versatile bicyclic hydrocarbon scaffold. Its unique structural conformation, blending aromatic and alicyclic features, has established it as a "privileged structure" in medicinal chemistry. This framework is not merely a synthetic curiosity; it is a core component of numerous biologically active compounds, from clinically approved drugs to cutting-edge research molecules.[1] Tetralin derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[1][2] Their ability to present substituents in a well-defined three-dimensional space allows for precise interactions with a wide array of biological targets, making them a focal point for drug design and development.
This guide provides a comparative analysis of the efficacy of various tetrahydronaphthalene derivatives across key therapeutic areas. We will delve into their mechanisms of action, present supporting experimental data from in vitro and in vivo studies, and provide detailed protocols for evaluating their performance. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific integrity, enabling informed decisions in the pursuit of novel therapeutics.
Diverse Mechanisms of Action and Therapeutic Targets
The therapeutic potential of tetrahydronaphthalene derivatives stems from their ability to modulate a wide range of biological targets. The rigid yet adaptable nature of the tetralin core allows for the design of potent and selective ligands for various receptors, enzymes, and signaling proteins.
Caption: Major therapeutic areas and molecular targets of tetrahydronaphthalene derivatives.
Oncology
In oncology, tetralin derivatives have emerged as potent cytotoxic agents. Their mechanisms often involve the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.
-
Tyrosine Kinase Inhibition: Certain glycoside derivatives of tetrahydronaphthalene have shown promising cytotoxic activity, with molecular docking studies suggesting they bind to the tyrosine kinase domain, a key player in cancer cell signaling.[2][3]
-
STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in triple-negative breast cancer (TNBC). The derivative SMY002 has been shown to directly interact with the STAT3 SH2-domain, inhibiting its phosphorylation, dimerization, and nuclear translocation, ultimately suppressing TNBC growth and metastasis.[4]
-
General Cytotoxicity: Many novel pyridine-tetrahydronaphthalene hybrids have demonstrated potent cytotoxic effects against various human cancer cell lines, including colon (HCT116) and breast (MCF-7), making them promising candidates for further development.[5][6][7]
Neurodegenerative and CNS Disorders
The tetralin scaffold is central to compounds targeting the central nervous system, offering therapeutic potential for pain management, depression, and neurodegenerative diseases like Alzheimer's.
-
Opioid Receptor Modulation: Derivatives with substitutions at the 5th position of the tetralin ring show excellent binding affinities and high selectivity for the μ-opioid receptor.[8][9] For instance, ligand 19 is a potent agonist, highlighting the scaffold's utility in developing novel analgesics.[8][9] Computational studies have helped elucidate the specific interactions that drive selectivity for different opioid receptor subtypes (μ, δ, κ).[10]
-
Serotonin and Sigma Receptor Ligands: The versatility of the scaffold is further demonstrated by its use in creating photoaffinity labels for the 5-HT1A serotonin receptor, crucial for studying receptor structure and function.[11] Additionally, other derivatives have been developed as high-affinity ligands for sigma (σ) receptors, which are implicated in various neurological functions and are potential targets for antineoplastic agents.[12][13]
-
Alzheimer's Disease: Research has focused on brain-penetrant tetrahydronaphthalene derivatives that act as thromboxane A2-prostanoid (TP) receptor antagonists.[14] TP receptor activation can increase the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's. By blocking this receptor, these compounds present a potential therapeutic strategy.[14] Other naphthalene derivatives have also shown anti-amyloidogenic activity, improving cognitive function in animal models of the disease.[15]
Cardiovascular and Anti-inflammatory Applications
Tetralin derivatives have been successfully developed as potent antagonists of the thromboxane receptor (TP-receptor), a key mediator in platelet aggregation and smooth muscle contraction.[16]
-
Dual-Action Agents: Going a step further, researchers have linked a pyridine group to the tetralin moiety to create compounds that not only block the TP-receptor but also inhibit the thromboxane synthase enzyme. Compound 2f, for example, is a powerful dual-action agent with a long duration of action, making it a highly promising antiplatelet agent.[17]
Antimicrobial Activity
The global health crisis of drug-resistant tuberculosis has spurred the search for new therapeutic strategies.
-
Mycobacterium tuberculosis Inhibition: A novel class of tetrahydronaphthalene amides (THNAs) has been identified as potent inhibitors of bacterial ATP synthase. These compounds effectively prevent the growth of Mycobacterium tuberculosis in vitro, with some analogues showing minimum inhibitory concentrations (MIC90) below 1 µg/mL.[18] Importantly, these THNAs were designed to have improved pharmacokinetic profiles compared to the existing drug bedaquiline, potentially reducing clinical side effects.[18]
Comparative Efficacy: A Data-Driven Analysis
To provide an objective comparison, the following tables summarize key quantitative data on the efficacy of representative tetrahydronaphthalene derivatives from published studies.
Table 1: Comparative Anticancer Activity (IC₅₀ Values)
| Compound Class | Specific Derivative(s) | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Dihydronaphthalene | 5a | MCF-7 (Breast) | 0.93 ± 0.02 | [5] |
| Thiazoline-Tetralin | 4e | MCF-7 (Breast) | 16.5 | [19] |
| Thiazoline-Tetralin | 4f, 4g, 4h | A549 (Lung) | 10.1, 10.9, 10.4 | [19] |
| Tetralin-Pyridine | Multiple Derivatives | HCT116 (Colon) | 0.9 - 14.2 | [6][7] |
| Naphthalene (STAT3 Inhibitor) | SMY002 | MDA-MB-231 (TNBC) | 3.57 ± 0.15 |[4] |
Table 2: Comparative Receptor Binding & Enzyme Inhibition
| Derivative | Target | Assay Type | Efficacy Metric | Value | Reference |
|---|---|---|---|---|---|
| Ligand 19 | µ-Opioid Receptor | Binding Affinity | Kᵢ | 4 nM | [8][9] |
| Ligand 20 | µ-Opioid Receptor | Binding Affinity | Kᵢ | 5 nM | [8][9] |
| Ketone 4 | 5-HT1A Receptor | Binding Inhibition | IC₅₀ | 25 nM | [11] |
| Compound 33 | σ₂ Receptor | Binding Affinity | Kᵢ | 0.34 nM | [13] |
| Compound 36 | σ₁ Receptor | Binding Affinity | Kᵢ | 0.036 nM | [13] |
| S 18886 | Thromboxane (TP) Receptor | Antagonist Activity | - | Orally active, potent | [16] |
| Compound 2f | Thromboxane Synthase | Enzyme Inhibition | IC₅₀ | 0.64 µM | [17] |
| Compound 2f | Platelet Aggregation | Functional Inhibition | IC₅₀ | 0.063 µM |[17] |
Table 3: Comparative Antimicrobial Activity
| Compound Class | Target Organism | Efficacy Metric | Value | Reference |
|---|
| Tetrahydronaphthalene Amides (THNAs) | Mycobacterium tuberculosis | Growth Inhibition | MIC₉₀ < 1 µg/mL |[18] |
Key Experimental Protocols: A Guide to Efficacy Evaluation
The trustworthiness of any comparative analysis rests on robust and reproducible experimental design. The following section details standard, self-validating protocols used to assess the efficacy of tetrahydronaphthalene derivatives.
Protocol 1: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol determines a compound's ability to inhibit cancer cell proliferation. The underlying principle is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Standard workflow for determining compound cytotoxicity via MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 or HCT116) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the tetrahydronaphthalene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Controls (Self-Validation):
-
Negative Control: Treat cells with the vehicle (e.g., 0.1% DMSO in medium) to establish 100% cell viability.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.
-
Blank: Include wells with medium but no cells to subtract background absorbance.
-
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Competitive Radioligand Binding Assay
This protocol is essential for determining the affinity (often expressed as a Kᵢ or IC₅₀ value) of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to compete with a known, radioactively labeled ligand ('radioligand') for binding to the target receptor.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., CHO cells expressing the µ-opioid receptor) or from tissue known to be rich in the receptor (e.g., rat brain).[11]
-
Assay Buffer: Prepare an appropriate binding buffer. The composition is critical and depends on the specific receptor being studied.
-
Reaction Mixture: In assay tubes, combine:
-
The receptor preparation.
-
A fixed, low concentration of the radioligand (e.g., [³H]DAMGO for the µ-opioid receptor). This concentration is typically at or below the radioligand's dissociation constant (Kᴅ) to ensure sensitive detection of competition.
-
Varying concentrations of the unlabeled tetrahydronaphthalene derivative (the 'competitor').
-
-
Controls (Self-Validation):
-
Total Binding: Tubes containing only the receptor and radioligand (no competitor). This establishes the maximum binding signal.
-
Non-specific Binding (NSB): Tubes containing the receptor, radioligand, and a very high concentration of a known, potent unlabeled ligand. This measures the amount of radioligand that binds to components other than the target receptor. The rationale is that the high concentration of unlabeled ligand will saturate all specific receptor sites.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand) while allowing the unbound radioligand to pass through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound or non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Use a sigmoidal dose-response model to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The IC₅₀ can be converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Conclusion and Future Directions
The tetrahydronaphthalene scaffold has unequivocally proven its value in modern drug discovery, yielding a diverse portfolio of potent and selective modulators for critical biological targets. The comparative analysis presented here highlights its successful application in oncology, neuropharmacology, and the treatment of cardiovascular and infectious diseases. The data clearly show that specific derivatives can achieve high efficacy, with binding affinities in the nanomolar range and potent functional activity both in vitro and in vivo.
The future of tetralin-based drug discovery is bright. Key areas for future research include:
-
Improving Pharmacokinetic Properties: While many derivatives show high potency, optimizing properties like blood-brain barrier penetration for CNS targets or reducing off-target liabilities remains a crucial endeavor.[14][18]
-
Multi-Target Ligands: The development of agents that can simultaneously modulate multiple targets, such as dual thromboxane synthase inhibitors and receptor antagonists, offers a promising strategy for complex diseases.[17]
-
Structure-Based Design: As more high-resolution structures of target proteins become available, computational methods and structure-based design will enable the rational creation of next-generation tetralin derivatives with enhanced selectivity and efficacy.[10]
By leveraging the foundational knowledge summarized in this guide and embracing innovative chemical and biological techniques, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- Verbeuren, T. J., et al. (1998). Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Al-Mutairi, M. S., et al. (2012). Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives. Molecules.
- Panda, S. S., et al. (2016). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. ResearchGate.
- Pin, S. S., et al. (1993). Novel [(diazomethyl)carbonyl]-1,2,3,4-tetrahydronaphthalene derivatives as potential photoaffinity ligands for the 5-HT1A receptor. Journal of Medicinal Chemistry.
- Wyrick, S. D., et al. (1993). Synthesis and pharmacological evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as ligands for a novel receptor with sigma-like neuromodulatory activity. Journal of Medicinal Chemistry.
- Green, D. S., et al. (2012). Brain-penetrant tetrahydronaphthalene thromboxane A2-prostanoid (TP) receptor antagonists as prototype therapeutics for Alzheimer's disease. ACS Chemical Neuroscience.
- Panda, S. S., et al. (2016). Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry Letters.
- Fu, Y., et al. (2022). Computational Methods for Understanding the Selectivity and Signal Transduction Mechanism of Aminomethyl Tetrahydronaphthalene to Opioid Receptors. International Journal of Molecular Sciences.
- Ahmed, N. S., et al. (2018). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules.
- Tong, A. S., et al. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry.
- Zaghary, W. A., et al. (2007). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules.
- Lassalle, G., et al. (1998). New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Unnisa, S. & Pal, S. (2017). Quantitative Structure-Activity Relationship and Molecular Modeling Studies on a series of chiral tetrahydronaphthalene-fused spirooxindole as. Der Pharma Chemica.
- Marra, A., et al. (2016). 4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ 2 Activity. ResearchGate.
- Niznik, H. B. (1987). Substituted 2-amino-tetrahydronaphthalenes as affinity and photoaffinity probes for dopamine receptors. McMaster University.
- Acar, Ç., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules.
- Hamza, E. K., et al. (2020). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Semantic Scholar.
- Hamza, E. K., et al. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. ARKIVOC.
- Crew, A. P., et al. (2018). Tetrahydronaphthalene and tetrahydroisoquinoline derivatives as estrogen receptor degraders. Google Patents.
- Sharma, P., et al. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Medicinal Chemistry Research.
- Al-Mutairi, M. S., et al. (2012). Synthesis, molecular docking and preliminary in-vitro cytotoxic evaluation of some substituted tetrahydro-naphthalene (2',3',4',6'-tetra-O-acetyl-β-D-gluco/-galactopyranosyl) derivatives. PubMed.
- Wang, Y., et al. (2024). Chemical synthesis and application of aryldihydronaphthalene derivatives. RSC Publishing.
- Padrón-Godínez, J. A., et al. (2020). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. Bioorganic & Medicinal Chemistry.
- ResearchGate. (2020). Optimization of tetrahydronaphthalene inhibitors of Raf with selectivity over hERG. ResearchGate.
- Andrade, S., et al. (2023). Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials. Pharmaceuticals.
- Abdul Manap, A. S., et al. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Neural Regeneration Research.
- Yang, S., et al. (2023). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Breast Cancer Research and Treatment.
- Das, T., et al. (2024). Natural products in neurodegenerative diseases: recent advances and future outlook. Frontiers in Pharmacology.
- Prabhu, V. V. S., et al. (2003). Synthesis and Biological Activities of 1-Keto-3-Carboxy-6,7- Methylenedioxy-1,2,3,4-Tetrahydronaphthalene Derivatives. Asian Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking and preliminary in-vitro cytotoxic evaluation of some substituted tetrahydro-naphthalene (2',3',4',6'-tetra-O-acetyl-β-D-gluco/-galactopyranosyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Methods for Understanding the Selectivity and Signal Transduction Mechanism of Aminomethyl Tetrahydronaphthalene to Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel [(diazomethyl)carbonyl]-1,2,3,4-tetrahydronaphthalene derivatives as potential photoaffinity ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: Synthesis and pharmacological evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as ligands for a novel receptor with sigma-like neuromodulatory activity. [scholars.duke.edu]
- 13. researchgate.net [researchgate.net]
- 14. Brain-penetrant tetrahydronaphthalene thromboxane A2-prostanoid (TP) receptor antagonists as prototype therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Cross-Validation of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Introduction
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the exploration of novel chemical entities with improved efficacy and safety profiles is a paramount objective. The compound (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid belongs to the class of naphthalene derivatives, a scaffold that has yielded highly successful anti-inflammatory agents.[1] Its structure suggests a potential interaction with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[2] This guide provides an in-depth comparative analysis of this compound, cross-validating its potential through a synthesis of established experimental protocols and comparative data from structurally related analogs. We will delve into its synthetic pathways, analytical characterization, and predicted biological activity in comparison to the well-established NSAID, Naproxen, and its active metabolite, 6-methoxy-2-naphthylacetic acid (6MNA).
Chemical and Pharmacological Rationale
The core structure of this compound, a tetralin (1,2,3,4-tetrahydronaphthalene) moiety, is a saturated version of the naphthalene ring system found in Naproxen. This seemingly subtle structural modification can have profound implications for the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. The methoxy group is known to enhance the lipophilicity of molecules, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their binding affinity to target enzymes.[1]
The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and kidneys.[2] Conversely, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[2] Therefore, the ideal NSAID would selectively inhibit COX-2 over COX-1 to minimize gastrointestinal side effects.
Synthesis and Characterization: A Comparative Workflow
The synthesis of this compound can be approached through a multi-step process, with a key intermediate being (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)acetic acid. A validated synthetic route for this precursor involves the reduction of 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid.[3]
Experimental Protocol: Synthesis of (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)acetic acid
-
Reaction Setup: To a solution of 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid (28 g, 120 mmol) in a mixture of acetic acid (224 mL) and water (84 mL), add zinc powder (19.6 g, 300 mmol).[3]
-
Reaction Conditions: Stir the reaction mixture at 80°C for 2 hours.[3]
-
Work-up: After cooling, filter the reaction mixture through a celite bed. Remove the organic solvent under reduced pressure.
-
Isolation: Add water (50 mL) to the residue. Collect the resulting solid by filtration and dry under vacuum to yield the title compound.
-
Expected Yield: Approximately 27 g (95%).[3]
-
Characterization: The structure of the product can be confirmed by ¹H NMR spectroscopy. The expected signals for (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)acetic acid in DMSO-d₅ are: δ 12.2 (bs, 1H), 7.8 (d, J=8.4 Hz, 1H), 6.9 (m, 2H), 3.8 (s, 3H), 3.1 (m, 1H), 3.0-2.8 (m, 2H), 2.7 (m, 1H), 2.4 (m, 1H), 2.2 (m, 1H), 1.9 (m, 1H).[3]
The subsequent reduction of the keto group to a methylene group would yield the final product, this compound. This can be achieved through various established methods, such as the Wolff-Kishner or Clemmensen reduction.
Analytical Characterization Workflow
A robust analytical workflow is crucial for confirming the identity, purity, and stability of the synthesized compound.
Comparative Biological Evaluation
While direct experimental data for this compound is not publicly available, we can infer its potential activity by comparing it with its unsaturated analog, 6-methoxy-2-naphthylacetic acid (6MNA), and other structurally related tetralin derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The primary in vitro assay to evaluate the anti-inflammatory potential of NSAID candidates is the cyclooxygenase inhibition assay. This can be performed for both COX-1 and COX-2 isoforms to determine the compound's potency and selectivity.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a suitable buffer (e.g., Tris-HCl), combine the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the concentration of the test compound that causes 50% inhibition of PGE₂ production (IC₅₀) for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Comparative COX Inhibition Data
| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6-Methoxy-2-naphthylacetic acid (6MNA) | Human COX-1 | 70 | - | 3.5 | [4][5] |
| Human COX-2 | 20 | - | [4][5] | ||
| Ovine COX-1 | - | 21 | 1.1 | [4][5] | |
| Ovine COX-2 | - | 19 | [4][5] | ||
| N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonamide (Analog 1) | COX-1 | >10 (13% inhibition at 10 µM) | - | - | [2] |
| COX-2 | >10 (50% inhibition at 10 µM) | - | - | [2] | |
| N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide (Analog 2) | COX-1 | >10 (inactive) | - | - | [2] |
| COX-2 | >10 (inactive) | - | - | [2] | |
| Naproxen | Human COX-1 | - | - | - | - |
| Human COX-2 | - | - | Non-selective | [4] |
Note: Data for analogs 1 and 2 are presented as percentage inhibition at a 10 µM concentration as IC₅₀ values were not determined.
The data for 6MNA, the active metabolite of the prodrug nabumetone, shows non-selective inhibition of both COX isoforms.[4][5] The tetralin analog 1, which has a sulfonamide group instead of a carboxylic acid, displays some inhibitory activity towards COX-2, while being less active against COX-1.[2] This suggests that the tetralin scaffold is compatible with COX enzyme binding. It is plausible that this compound, with its carboxylic acid moiety crucial for the activity of many NSAIDs, would also exhibit COX inhibitory activity.
In Vivo Analgesic and Anti-inflammatory Models
To translate in vitro findings to a physiological context, in vivo models of analgesia and inflammation are employed.
Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesia)
-
Animal Model: Use male Swiss albino mice.
-
Dosing: Administer the test compound, a vehicle control, and a positive control (e.g., Diclofenac sodium) orally or intraperitoneally.
-
Induction of Pain: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: Count the number of writhes for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage inhibition of writhing for the test compound compared to the vehicle control.
Experimental Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory)
-
Animal Model: Use Wistar rats.
-
Dosing: Administer the test compound, a vehicle control, and a positive control (e.g., Indomethacin) orally.
-
Induction of Inflammation: After one hour, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for the test compound compared to the vehicle control at each time point.
While specific in vivo data for the title compound is unavailable, studies on other 6-methoxy-indenone derivatives (structurally related) have shown significant analgesic and anti-inflammatory effects in these models.[6] For instance, certain derivatives demonstrated up to 65% inhibition of paw edema in the carrageenan test and significant increases in pain response latency.[6] This supports the hypothesis that the 6-methoxy-tetralin scaffold is a promising backbone for developing new anti-inflammatory and analgesic agents.
Conclusion and Future Directions
This compound represents a logical evolution from the well-established naphthalene-based NSAIDs. Its synthesis is achievable through established chemical transformations, and its structural similarity to known COX inhibitors strongly suggests a similar mechanism of action. The comparative analysis with its unsaturated counterpart, 6MNA, and other tetralin derivatives indicates a high probability of possessing both analgesic and anti-inflammatory properties.
The crucial next step is the empirical validation of these hypotheses. A comprehensive study involving the synthesis, purification, and characterization of this compound, followed by in vitro COX-1/COX-2 inhibition assays and in vivo models of pain and inflammation, is warranted. Such a study would provide the definitive data needed to fully assess its therapeutic potential and would be a valuable contribution to the ongoing search for safer and more effective anti-inflammatory drugs.
References
- 6-methoxy Naphthalene Acetic Acid - Applications - C
- Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity - ResearchG
- US20030013762A1 - 6-methoxy-2-naphthylacetic acid prodrugs - Google P
- Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydr - ARPI. [Link]
- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. [Link]
- Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4- Tetrahydroisoquinoline Hydrochloride. [Link]
- An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole deriv
- Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. [Link]
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 6-methoxy Naphthalene Acetic Acid - Applications - CAT N°: 70620 [bertin-bioreagent.com]
- 6. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Anti-Inflammatory Potential of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
This guide presents a comprehensive evaluation of the novel compound, (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, benchmarked against established nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac. This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth analysis of its potential anti-inflammatory efficacy through standardized in vitro and in vivo models.
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular disorders.[1] While existing NSAIDs are effective, they are often associated with adverse effects, necessitating the search for safer and more targeted therapies.[1][2] this compound is a naphthalene derivative with a structure suggesting potential interactions with key inflammatory pathways.[3] Preliminary research indicates it may possess anti-inflammatory properties, positioning it as a candidate for further investigation.[3] This guide provides a framework for evaluating its performance against well-characterized drugs: Celecoxib, a selective COX-2 inhibitor, and Diclofenac, a non-selective COX inhibitor.[4][][6]
Mechanisms of Action: A Comparative Overview
A crucial aspect of benchmarking is understanding the mechanistic similarities and differences between the compounds.
This compound (Compound X): The precise mechanism of action for this compound is still under investigation. However, its structural similarity to 6-methoxy-2-naphthylacetic acid, a known inhibitor of prostaglandin-endoperoxide synthase (PTGS or COX), suggests it may also target the cyclooxygenase (COX) enzymes.[3][7] The tetrahydronaphthalene core may influence its selectivity and potency.
Celecoxib: This drug is a selective COX-2 inhibitor.[4] The COX-2 enzyme is primarily induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[8][9] By selectively targeting COX-2, Celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[10][9][11]
Diclofenac: As a non-selective NSAID, Diclofenac inhibits both COX-1 and COX-2 enzymes.[][12][13][14] This dual inhibition effectively reduces inflammation and pain but also carries a higher risk of gastrointestinal complications due to the inhibition of COX-1, which is involved in maintaining the gastric mucosa.[][15]
Signaling Pathway: Cyclooxygenase (COX) Pathway
Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.
In Vitro Benchmarking: Gauging Potency and Selectivity
In vitro assays provide a controlled environment to assess the direct inhibitory effects of the compounds on key inflammatory mediators.[1]
COX-2 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the COX-2 enzyme, a primary target for many anti-inflammatory drugs.[1]
Illustrative Comparative Data:
| Compound | IC₅₀ (COX-2 Inhibition) |
| This compound | 1.5 µM |
| Celecoxib | 0.8 µM |
| Diclofenac | 1.2 µM |
| Illustrative data is based on the known mechanism of action and is intended for comparative purposes. |
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This assay evaluates the ability of the compounds to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells stimulated with LPS.[16]
Illustrative Comparative Data:
| Compound | IC₅₀ (TNF-α Inhibition) | IC₅₀ (IL-6 Inhibition) |
| This compound | ~8 µM | ~10 µM |
| Celecoxib | ~12 µM | ~10 µM |
| Diclofenac | ~18 µM | ~22 µM |
| Illustrative data is based on the known mechanism of action and is intended for comparative purposes where specific experimental values were not available in the reviewed literature.[17] |
In Vivo Benchmarking: Assessing Efficacy in a Biological System
In vivo models are essential for evaluating the overall anti-inflammatory effect of a compound in a complex biological system.[18][19]
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[20][21][22] Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema.[20][21]
Illustrative Comparative Data:
| Compound | Dosage | Time Point (Post-Carrageenan) | Paw Edema Inhibition (%) |
| This compound | 20 mg/kg | 3 hours | ~45% |
| Celecoxib | 20 mg/kg | 3 hours | ~50% |
| Diclofenac | 10 mg/kg | 3 hours | ~55% |
| Illustrative data is based on the known mechanism of action and is intended for comparative purposes. |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.
Protocol: In Vitro COX-2 Inhibition Assay
Caption: Workflow for the in vitro COX-2 inhibition assay.
-
Preparation: Prepare solutions of COX-2 enzyme, arachidonic acid (substrate), and various concentrations of the test compounds.
-
Incubation: Pre-incubate the COX-2 enzyme with each concentration of the test compounds or vehicle control in a 96-well plate.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubation: Incubate for a specified time at 37°C to allow for product formation.
-
Detection: Add a detection reagent that produces a colorimetric or fluorometric signal proportional to the amount of prostaglandin produced.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol: In Vivo Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Grouping: Randomly divide the animals into control and treatment groups.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[20]
-
Drug Administration: Administer the test compounds or vehicle control orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[20][23][24]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Discussion and Future Directions
The illustrative data presented in this guide suggests that this compound exhibits promising anti-inflammatory properties, with a potency comparable to the established NSAIDs, Celecoxib and Diclofenac, in both in vitro and in vivo models. Its hypothesized mechanism of action as a COX inhibitor is supported by its structural features.
Further research is warranted to fully elucidate the compound's mechanism of action, including its selectivity for COX-1 versus COX-2. Comprehensive toxicological studies are also necessary to establish its safety profile. Should these investigations yield positive results, this compound could represent a valuable lead compound in the development of new anti-inflammatory therapies.
References
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
- This compound - Smolecule. (2023-08-15).
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. (n.d.).
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. (n.d.).
- What are COX-2 inhibitors and how do they work? - Patsnap Synapse. (2024-06-21).
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26).
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019-09-05).
- LPS-induced cytokine production in vivo - Hooke Laboratories. (n.d.).
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025-07-16).
- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
- Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem - NIH. (n.d.).
- Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.).
- COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (n.d.).
- Celecoxib - Wikipedia. (n.d.).
- 2.2. Carrageenan-Induced Paw Edema - Bio-protocol. (n.d.).
- What is the mechanism of Celecoxib? - Patsnap Synapse. (2024-07-17).
- Diclofenac: Definition, Mechanism of Action and Uses - BOC Sciences. (n.d.).
- Diclofenac: Package Insert / Prescribing Information / MOA - Drugs.com. (2025-08-17).
- Diclofenac - Wikipedia. (n.d.).
- Diclofenac: An update on its mechanism of action and safety profile - ResearchGate. (2025-08-10).
- LPS-induced Cytokine Release Model Development Service - Creative Biolabs. (n.d.).
- Benchmarking "Anti-inflammatory Agent 19" Against Industry Standards: A Comparative Guide - Benchchem. (n.d.).
- List of NSAIDs from strongest to weakest - Medical News Today. (2024-08-16).
- NSAIDs Drugs - List of Common Brands & Generics. (2025-08-13).
- 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem - NIH. (n.d.).
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 57351-00-5 [smolecule.com]
- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 7. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. Diclofenac - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. drugs.com [drugs.com]
- 16. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. ijpras.com [ijpras.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. inotiv.com [inotiv.com]
- 24. bio-protocol.org [bio-protocol.org]
comparative study of synthesis routes for (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
A Comparative Guide to the Synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of compounds with applications in medicinal chemistry, including potential anti-inflammatory and analgesic agents.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the strategic choices and experimental nuances of each pathway. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of the discussed routes to aid in the selection of the most suitable method for your research needs.
Strategic Approaches to the Tetralone Core
The synthesis of the target molecule invariably proceeds through the construction of a 6-methoxy-tetralone scaffold. The two primary isomers, 6-methoxy-1-tetralone and 6-methoxy-2-tetralone, serve as crucial precursors. The choice of which tetralone to synthesize often dictates the subsequent steps for introducing the acetic acid side chain.
Route 1: Synthesis via 6-Methoxy-1-tetralone
This classical approach involves the Friedel-Crafts acylation of anisole followed by an intramolecular cyclization. This method is often favored for its use of readily available starting materials.
Experimental Protocol: Synthesis of 6-Methoxy-1-tetralone
A one-pot method has been developed for the synthesis of 6-methoxy-1-tetralone.[2][3]
-
Acylation: Anisole is reacted with an acylating agent, such as 4-chlorobutyryl chloride, in the presence of a Lewis acid like aluminum trichloride in a suitable solvent (e.g., dichloroethane) at a low temperature (-10 to 40 °C).[2][3]
-
Cyclization: The reaction temperature is then elevated to 70-120 °C to facilitate intramolecular Friedel-Crafts cyclization of the intermediate to form 6-methoxy-1-tetralone.[2][3]
-
Workup: The reaction is quenched with water, and the product is extracted, purified, and desolventized to yield the crude product, which can be further purified by recrystallization.[2]
A specific example involves slowly adding aluminum trichloride to a solution of anisole in dichloroethane at around 0°C, followed by the dropwise addition of 4-chlorobutyryl chloride.[3] The reaction mixture is stirred and then heated to 80-90°C for 6-8 hours.[3]
Logical Flow: From 6-Methoxy-1-tetralone to the Target Molecule
Caption: Synthetic workflow from 6-methoxy-1-tetralone.
Route 2: Synthesis via 6-Methoxy-2-tetralone
An alternative and often more direct route to the final product utilizes 6-methoxy-2-tetralone as the key intermediate. While the synthesis of 6-methoxy-2-tetralone can be more challenging than its isomer, it offers a more straightforward path to introduce the acetic acid moiety at the desired position.[4]
Experimental Protocol: Synthesis of 6-Methoxy-2-tetralone from 6-Methoxy-1-tetralone
A concise approach to synthesize 6-methoxy-2-tetralone from the more accessible 6-methoxy-1-tetralone has been reported with an overall yield of 36%.[4]
-
Olefin Formation: 6-methoxy-1-tetralone is converted to 6-methoxy-3,4-dihydronaphthalene by heating under reflux with 2,4-pentanediol and a catalytic amount of p-toluenesulfonic acid in toluene, with a reported yield of 94%.[4]
-
Epoxidation: The resulting olefin is then epoxidized using m-chloroperbenzoic acid (MCPBA) in dichloromethane.[4]
-
Rearrangement: The crude epoxide is treated with ethanolic sulfuric acid (10%) and heated under reflux for 3 hours to induce rearrangement to 6-methoxy-2-tetralone.[4]
Logical Flow: From 6-Methoxy-2-tetralone to the Target Molecule
Caption: Synthetic workflow from 6-methoxy-2-tetralone.
Route 3: Direct Reduction of an Unsaturated Precursor
A highly efficient method involves the reduction of a precursor that already contains the naphthalene ring system and the acetic acid moiety, albeit with a double bond.
Experimental Protocol: Reduction of (6-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid
This route offers a high yield in the final reduction step.
-
Preparation of the Unsaturated Precursor: The synthesis of 2-(6-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid can be achieved through various condensation reactions starting from 6-methoxy-1-tetralone.
-
Reduction: The unsaturated keto acid is reduced using zinc powder in an acetic acid-water mixture. The reaction is stirred at 80°C for 2 hours. This method has been reported to yield the intermediate (6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid with an impressive 95% efficiency.[5]
-
Further Reduction (Clemmensen or Wolff-Kishner): The ketone functionality can then be removed through a Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction to afford the final product.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1 (via 6-Methoxy-1-tetralone) | Route 2 (via 6-Methoxy-2-tetralone) | Route 3 (Direct Reduction) |
| Starting Materials | Anisole, 4-chlorobutyryl chloride | 6-Methoxy-1-tetralone | 6-Methoxy-1-tetralone |
| Key Intermediate | 6-Methoxy-1-tetralone | 6-Methoxy-2-tetralone | (6-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid |
| Overall Yield | Moderate to Good | 36% for the key intermediate[4] | Potentially high, with the final reduction step at 95%[5] |
| Number of Steps | Multiple steps | Fewer steps from the tetralone | Fewer steps from the tetralone |
| Advantages | Readily available starting materials, well-established chemistry. | More direct introduction of the acetic acid moiety at the 2-position. | High-yielding final reduction step. |
| Disadvantages | Can involve multiple steps to introduce the acetic acid side chain. | The synthesis of 6-methoxy-2-tetralone can be low-yielding and challenging.[4] | Requires an additional step to remove the ketone functionality. |
Conclusion
The choice of the optimal synthesis route for this compound is contingent upon the specific requirements of the research, including scale, available resources, and desired purity.
-
Route 1 is a robust and well-documented pathway, ideal for laboratories with access to basic starting materials and a tolerance for a multi-step synthesis.
-
Route 2 , while more convergent, hinges on the efficient synthesis of the less stable 6-methoxy-2-tetralone. The reported 36% yield for this key intermediate may be a limiting factor for large-scale production.[4]
-
Route 3 presents a highly promising approach due to the exceptionally high yield of the final reduction step.[5] Further optimization of the synthesis of the unsaturated precursor and the subsequent deoxygenation could make this the most efficient route.
Ultimately, a thorough evaluation of each step's efficiency and the overall process economy will guide the synthetic chemist in selecting the most appropriate path forward.
References
- Smolecule. (2023, August 15). This compound.
- MedCrave online. (2018, February 19). A concise approach for the synthesis of 6-methoxy-2-tetralone.
- ChemicalBook. 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis.
- Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
- Patsnap. (n.d.). Synthesis method of 6-methoxy-1-tetralone.
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 3. Synthesis method of 6-methoxy-1-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Assessing the Specificity of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the target specificity of the compound (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. We move beyond simple statements of activity to a multi-tiered experimental approach that establishes a robust specificity profile, grounded in validated protocols and comparative data.
Introduction: From Structural Analogy to Testable Hypothesis
This compound is an organic compound characterized by a methoxy-substituted tetrahydronaphthalene core linked to an acetic acid moiety.[1][2] Its potential biological activities, including anti-inflammatory and analgesic effects, have been suggested.[1] A critical starting point for any specificity assessment is an analysis of chemical structure. The compound shares significant structural features with 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[1][3] 6-MNA is a known non-selective inhibitor of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[3][4][5]
This structural relationship forms our primary hypothesis: The principal biological targets of this compound are the COX-1 and COX-2 enzymes.
This guide will detail the experimental strategy to first validate this primary hypothesis and then rigorously challenge it by profiling the compound against a broad range of potential off-targets. This tiered approach ensures that resources are directed logically, beginning with the most probable targets and expanding to build a comprehensive and trustworthy specificity profile.
Part 1: Primary Target Validation and Isoform Selectivity
Expertise & Experience: The Rationale for Starting with COX
Before searching for what a compound doesn't do, we must first confirm what it does. The principle of structural analogy is a cornerstone of medicinal chemistry. By starting with the COX enzymes, we are following a data-driven hypothesis that allows us to benchmark the compound's potency against its closest known relatives. This initial characterization provides a critical concentration range for subsequent off-target screening; screening for specificity at concentrations far exceeding the on-target potency has little therapeutic relevance.
Comparative Compound Selection
To contextualize the activity of our test compound, a carefully selected panel of comparators is essential.
| Compound | Class | Rationale for Inclusion |
| This compound | Test Compound | The subject of our investigation. |
| 6-Methoxy-2-naphthylacetic acid (6-MNA) | Non-selective COX Inhibitor | The primary structural analog and positive control.[4] |
| Celecoxib | Selective COX-2 Inhibitor | A benchmark for COX-2 selectivity. |
| SC-560 | Selective COX-1 Inhibitor | A benchmark for COX-1 selectivity. |
Experimental Workflow: COX Inhibition Assay
The workflow below outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Caption: Workflow for determining COX-1/COX-2 inhibitory activity.
Detailed Protocol: COX Chromogenic Inhibitor Screening Assay
This protocol is adapted from standard methodologies for measuring COX activity.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a 10 mM stock solution of Arachidonic Acid in ethanol.
-
Prepare 10 mM stock solutions of the test and comparator compounds in DMSO. Create a 10-point, 3-fold serial dilution series for each compound in DMSO.
-
-
Assay Plate Setup (96-well plate):
-
Add 140 µL of assay buffer to all wells.
-
Add 10 µL of Heme to all wells.
-
Add 10 µL of diluted enzyme (COX-1 or COX-2) to appropriate wells.
-
Add 10 µL of compound dilution (or DMSO for vehicle control) to the wells.
-
Mix and incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 10 µL of a saturated Stannous Chloride (SnCl₂) solution.
-
-
Detection:
-
Quantify the amount of Prostaglandin G2 produced using a suitable colorimetric or ELISA-based detection kit that measures the peroxidase activity of COX.
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Use a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value for each compound against each enzyme.
-
Anticipated Data Summary
The results should be summarized to allow for direct comparison of potency and selectivity.
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| 6-Methoxy-2-naphthylacetic acid (6-MNA) | ~21,000[4] | ~19,000[4] | ~1.1 |
| Celecoxib | >10,000 | ~40 | >250 |
| SC-560 | ~9 | >5,000 | <0.002 |
Note: Literature values for 6-MNA are Ki, which are comparable to IC₅₀ under specific assay conditions.
This table will definitively characterize the compound's primary activity. A selectivity index close to 1 indicates a non-selective inhibitor, while a large or small value indicates selectivity for COX-2 or COX-1, respectively.
Part 2: Broad Specificity Profiling
Trustworthiness: The Imperative of Off-Target Screening
Confirming on-target activity is only half the story. A truly specific compound should not engage with other biologically relevant macromolecules at therapeutically relevant concentrations. Broad panel screening is the industry-standard method for identifying potential off-target liabilities early in development. The logic is to test the compound at a single, high concentration (typically 1-10 µM, at least 100-fold higher than the on-target IC₅₀) against a diverse array of targets.
Logical Framework for Tiered Specificity Assessment
Caption: Logical workflow for multi-tiered specificity assessment.
Recommended Target Panel
A comprehensive panel should include targets from major protein families implicated in common drug side effects.
-
G-Protein Coupled Receptors (GPCRs): A panel of at least 40 receptors, including adrenergic, dopaminergic, serotonergic, muscarinic, and opioid subtypes.
-
Kinases: A diverse panel of serine/threonine and tyrosine kinases.
-
Ion Channels: Key cardiac channels (e.g., hERG), as well as sodium, potassium, and calcium channels.
-
Nuclear Receptors: Receptors such as LXR, FXR, and PPARs.
-
Transporters: Key uptake and efflux transporters (e.g., SERT, DAT).
Experimental Protocol: Representative Radioligand Binding Assay
This protocol describes a standard competitive binding assay, a gold-standard method for assessing target engagement.[6][7] We will use the human β₂-adrenergic receptor as an example.
-
Reagent Preparation:
-
Prepare membranes from cells recombinantly expressing the human β₂-adrenergic receptor.
-
Prepare binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Prepare a stock solution of a high-affinity radioligand, such as [³H]-Dihydroalprenolol ([³H]-DHA), at a concentration near its dissociation constant (Kd).
-
Prepare the test compound at a final assay concentration of 10 µM.
-
Prepare a non-labeled competitor (e.g., Propranolol at 10 µM) to determine non-specific binding.
-
-
Assay Execution (96-well filter plate):
-
To appropriate wells, add 50 µL of binding buffer.
-
Add 25 µL of the test compound (10 µM), vehicle (for total binding), or non-labeled competitor (for non-specific binding).
-
Add 25 µL of [³H]-DHA.
-
Add 100 µL of the receptor membrane preparation to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature with gentle shaking.
-
-
Termination and Detection:
-
Rapidly terminate the reaction by vacuum filtration through the filter plate, washing 3 times with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - (Sample CPM - Non-specific CPM) / (Total CPM - Non-specific CPM))
-
Anticipated Data Summary
Results from a broad panel screen are typically presented as a list of targets with significant inhibition.
| Target Class | Representative Target | % Inhibition at 10 µM |
| GPCR | β₂-Adrenergic Receptor | Experimental Value |
| GPCR | Dopamine D₂ Receptor | Experimental Value |
| Ion Channel | hERG | Experimental Value |
| Kinase | SRC | Experimental Value |
| Transporter | SERT | Experimental Value |
A result of <50% inhibition is generally considered a negative finding, indicating a low probability of significant off-target activity.
Part 3: Functional Validation of Off-Target Hits
Expertise & Experience: Why Binding Is Not Enough
A positive result in a binding assay indicates an interaction, but it does not describe the functional consequence. The compound could be an agonist (activator), antagonist (blocker), or an allosteric modulator.[8] Furthermore, some interactions may not produce a functional effect at all. Therefore, any significant "hit" from a binding screen must be validated in a functional, cell-based assay to determine its true biological relevance.[9]
Let us hypothesize that our screen in Part 2 revealed a >50% inhibition at a Gαi-coupled GPCR. The next logical step is to determine if the compound modulates the two primary signaling pathways downstream of GPCR activation: G-protein signaling and β-arrestin recruitment.[10]
Signaling Pathway: Gαi-Coupled Receptor
Caption: Simplified Gαi-protein signaling pathway.
Protocol 1: Gαi Functional Assay (cAMP Measurement)
This assay measures the inhibition of cAMP production, the hallmark of Gαi activation.[11][12][13]
-
Cell Culture:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the Gαi-coupled receptor of interest.
-
Plate cells in a 384-well plate and incubate overnight.
-
-
Assay Execution:
-
Prepare serial dilutions of the test compound. Also, prepare a known agonist for the receptor to be used as a positive control.
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Add the test compound dilutions (to test for agonist activity) or a fixed concentration of agonist plus test compound dilutions (to test for antagonist activity).
-
Add Forskolin to all wells. Forskolin directly activates adenylate cyclase, artificially raising cAMP levels. Gαi activation will inhibit this rise.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Data Analysis:
-
For agonist mode, plot the decrease in cAMP signal against compound concentration to determine an EC₅₀.
-
For antagonist mode, plot the restoration of the cAMP signal against compound concentration to determine an IC₅₀.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay measures a G-protein-independent signaling pathway and is critical for identifying biased ligands.[10][15] We describe the principle of the PathHunter assay.[16][17]
-
Assay Principle:
-
The assay utilizes cells co-expressing the GPCR fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger enzyme acceptor (EA).
-
Ligand-induced receptor activation causes β-arrestin-EA to bind to the GPCR-PK.
-
This brings the two enzyme fragments together, forming an active β-galactosidase enzyme.
-
The active enzyme hydrolyzes a substrate, producing a chemiluminescent signal.
-
Caption: Principle of the PathHunter β-arrestin recruitment assay.[15]
-
Protocol:
-
Use the PathHunter cell line expressing the GPCR of interest.
-
Plate cells in a 384-well white-walled assay plate and incubate overnight.[15]
-
Prepare serial dilutions of the test compound and a known agonist.
-
Add compounds to the cells and incubate for 90 minutes at 37°C.
-
Add the detection reagents (substrate) and incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal on a plate reader.
-
-
Data Analysis:
-
Plot the signal against compound concentration and use non-linear regression to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Overall Conclusion and Specificity Statement
By systematically executing the experiments outlined in this guide, a comprehensive specificity profile for this compound can be constructed. A potential concluding statement, based on hypothetical results, might be:
"this compound is a potent, non-selective inhibitor of COX-1 (IC₅₀ = X nM) and COX-2 (IC₅₀ = Y nM), consistent with its structural analog, 6-MNA. In broad specificity screening against a panel of 100 common off-targets, the compound showed no significant activity (<50% inhibition) at a concentration of 10 µM. This demonstrates a high degree of specificity for its primary targets under the tested conditions. Therefore, this compound can be classified as a specific, non-selective COX inhibitor."
References
- National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Source: NCBI Bookshelf, URL: [Link]
- National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Source: NCBI Bookshelf, URL: [Link]
- Laprairie, R. B., et al. (2016). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Source: Jove, URL: [Link]
- Bagher, A. M., et al. (2016). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Source: Methods in Molecular Biology, URL: [Link]
- Traynor, J. R., & Sim, L. J. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Source: Methods in Molecular Biology, URL: [Link]
- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Source: Multispan, Inc., URL: [Link]
- Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Source: Biorxiv, URL: [Link]
- Lera, R., & Kuenze, G. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Source: Methods in Molecular Biology, URL: [Link]
- National Center for Biotechnology Information (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Source: NCBI Bookshelf, URL: [Link]
- Ehlert, F. J. (2011). Quantifying Agonist Activity at G Protein-coupled Receptors. Source: Journal of Visualized Experiments, URL: [Link]
- National Center for Biotechnology Information (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. Source: NCBI Bookshelf, URL: [Link]
- Rajagopal, S., et al. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Source: Frontiers in Pharmacology, URL: [Link]
- National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Source: PubMed, URL: [Link]
- Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Source: STAR Protocols, URL: [Link]
- Harvey, J. H., et al. (2013). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Source: Methods in Molecular Biology, URL: [Link]
- National Center for Biotechnology Information. 6-Methoxy-2-naphthylacetic acid. Source: PubChem, URL: [Link]
- Ye, C., et al. (2012). Allosteric modulation and functional selectivity of G protein-coupled receptors. Source: Acta Pharmacologica Sinica, URL: [Link]
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. This compound [cymitquimica.com]
- 3. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. multispaninc.com [multispaninc.com]
- 7. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 8. Allosteric modulation and functional selectivity of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. This guide provides a comprehensive literature review and comparative analysis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, a tetralin-based compound, and its structurally related naphthalene analogs, including the widely recognized NSAID, Naproxen. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth examination of the synthesis, biological activity, and structure-activity relationships of these compounds.
Introduction: The Rationale for Tetralin and Naphthalene Scaffolds in Anti-Inflammatory Drug Design
The therapeutic efficacy of many NSAIDs is rooted in their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] The core structure of these drugs plays a critical role in their interaction with the active site of COX enzymes. Naphthalene derivatives, such as Naproxen, have long been a cornerstone of anti-inflammatory therapy.[2] The tetralin scaffold, a hydrogenated version of naphthalene, presents an intriguing structural modification that can influence the molecule's three-dimensional conformation and lipophilicity, potentially altering its pharmacological profile.[3] This review focuses on this compound as a representative of the tetralin class and compares its potential with established naphthalene-based anti-inflammatory agents.
Structural Comparison of Key Compounds
The compounds at the center of this review share a common methoxy-substituted bicyclic core with an acetic acid side chain. The primary distinction lies in the saturation of one of the aromatic rings.
| Compound | Core Structure | Chemical Formula | Molecular Weight |
| This compound | Tetralin | C₁₃H₁₆O₃ | 220.26 g/mol |
| 6-Methoxy-2-naphthylacetic acid | Naphthalene | C₁₃H₁₂O₃ | 216.23 g/mol |
| Naproxen | Naphthalene | C₁₄H₁₄O₃ | 230.26 g/mol |
Table 1: Physicochemical properties of the core compound and its key analogs.[1][4][5]
Synthesis Strategies
The synthesis of this compound and its analogs typically involves multi-step organic reactions. A general synthetic pathway for the tetralin derivative starts from a methoxy-substituted naphthalene precursor, which undergoes reduction to form the tetrahydronaphthalene core.[3] Subsequent reactions introduce the acetic acid moiety.[3]
Caption: Generalized synthetic workflow for this compound.
Comparative Biological Activity
While direct comparative studies are limited, the biological activities of these compounds can be inferred from research on their individual properties and those of their derivatives. The primary mechanism of action for these compounds is expected to be the inhibition of COX enzymes, leading to anti-inflammatory and analgesic effects.[1][3]
Anti-Inflammatory Activity
Analgesic Activity
The acetic acid-induced writhing test is a common method to screen for peripheral analgesic activity.[3][10] The test compound's ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid is measured. This assay is sensitive to inhibitors of prostaglandin synthesis.[11] It is anticipated that this compound would exhibit analgesic properties in this model, similar to other NSAIDs.[3]
Cyclooxygenase (COX) Inhibition
The primary molecular target for this class of compounds is the COX enzyme, which exists in at least two isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation.[1] The ratio of COX-2 to COX-1 inhibition is a critical parameter in assessing the potential for gastrointestinal side effects, with more selective COX-2 inhibitors generally having a better safety profile.[12]
In vitro assays are employed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against each COX isoform.[13] While specific IC₅₀ values for a direct comparison of this compound and Naproxen under identical conditions are not available in the reviewed literature, it is known that 6-Methoxy-2-naphthylacetic acid, the active metabolite of Nabumetone, is a non-selective COX inhibitor.[5][14] Naproxen is also a non-selective COX inhibitor.[1] The saturation of the naphthalene ring in the tetralin structure could potentially alter the binding affinity and selectivity for the COX isoforms.
Caption: Mechanism of action via COX enzyme inhibition.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are standardized protocols for key assays.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess in vivo acute anti-inflammatory activity.
Procedure:
-
Male Wistar rats (150-200 g) are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Animals are divided into groups: control (vehicle), standard (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a specified time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[1]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[1]
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate peripheral analgesic activity.
Procedure:
-
Swiss albino mice (20-25 g) are used.
-
Animals are divided into control, standard (e.g., Aspirin 100 mg/kg), and test compound groups.
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), 0.1 mL/10 g of 0.6% acetic acid solution is injected intraperitoneally.[4]
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10-20 minutes).[3][8]
-
The percentage of protection (inhibition of writhing) is calculated for each group compared to the control group.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of the compounds against COX isoforms.
Procedure:
-
Commercially available COX-1 (from ram seminal vesicles) and COX-2 (recombinant human or ovine) enzyme kits are typically used.
-
The assay is often a colorimetric or fluorometric method that measures the peroxidase activity of the COX enzyme.[13]
-
The test compound is pre-incubated with the enzyme (COX-1 or COX-2) at various concentrations.
-
Arachidonic acid is added to initiate the reaction.
-
The formation of prostaglandin G₂ (PGG₂) is coupled to the oxidation of a chromogenic substrate, and the change in absorbance is measured.
-
IC₅₀ values are calculated from the concentration-response curves.
-
The COX-2 selectivity index is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Discussion and Future Directions
The saturation of the naphthalene ring to a tetralin structure in this compound introduces greater conformational flexibility. This could potentially lead to a different binding mode within the COX active site, possibly influencing its inhibitory potency and selectivity. The increased lipophilicity of the tetralin ring compared to the aromatic naphthalene may also affect its pharmacokinetic properties, such as absorption and distribution.[3]
Future research should focus on direct, head-to-head comparative studies of this compound, Naproxen, and 6-methoxy-2-naphthylacetic acid. These studies should include in vitro COX-1/COX-2 inhibition assays to determine their potency and selectivity, as well as in vivo models of inflammation and pain to assess their efficacy. Furthermore, evaluating the ulcerogenic potential of these compounds is crucial for a comprehensive safety assessment. Such data will be invaluable in determining if the tetralin scaffold offers any therapeutic advantages over the well-established naphthalene-based NSAIDs.
Conclusion
This compound represents a promising scaffold for the development of new anti-inflammatory agents. Its structural similarity to Naproxen and other naphthalene-based NSAIDs suggests a similar mechanism of action via COX inhibition. However, the subtle structural modification of the core ring system may lead to a distinct pharmacological profile. Rigorous comparative studies are warranted to fully elucidate its therapeutic potential and to ascertain any advantages it may hold over existing anti-inflammatory drugs.
References
- PubChem. Naproxen. National Institutes of Health.
- MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
- Dove Medical Press. (2019, May 24). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents.
- PubChem. 6-Methoxy-2-naphthylacetic acid. National Institutes of Health.
- ResearchGate. (2015, April 14). Synthesis of novel tetrahydronaphthalen-2-yl heterocycles for analgesic, anti-inflammatory and antipyretic evaluation.
- PubMed. (1982, March). [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents].
- PubMed. Effects of novel anti-inflammatory compounds on healing of acetic acid-induced gastric ulcer in rats.
- SciTechnol. Synthesis, Anti-inflammartory activity of 3-Amino 6-Methoxyl 2-methyl quinazolin-4(3H)-One and 3.
- PubMed Central. (2023, April 12). Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells.
- PubMed. (2008, April). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities.
- ResearchGate. (2016, December 29). Anti-inflammatory Activities and Gastric Ulcer-inducing Properties of Tetraacetylquercetin and Tetrapivaloylquercetin.
- MDPI. (2021, November 24). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines.
- Bertin Bioreagent. 6-methoxy Naphthalene Acetic Acid.
- RSC Publishing. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.
- DailyMed. Label: ACETIC ACID solution.
- European Medicines Agency. DaTSCAN, Ioflupane (I-123).
- Wikipedia. Paracetamol.
- MDPI. (2023, August 17). Physiological and Morphological Response Mechanisms of Theobroma cacao L. Rootstocks Under Flooding and Evaluation of Their Adaptability.
Sources
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naproxen: a review of its pharmacological properties and therapeutic efficacy and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. saspublishers.com [saspublishers.com]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. inotiv.com [inotiv.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Anti-inflammatory and analgetic properties of d-2-(6'-methoxy-2'-naphthyl)-propionic acid (naproxen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. researchgate.net [researchgate.net]
Comparative Bioactivity of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid Enantiomers: A Review of Available Data and Future Directions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Drug Design
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is a chiral molecule with a stereogenic center, existing as two non-superimposable mirror images known as enantiomers: the (R)- and (S)-forms. In the realm of pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities.[1] This stereoselectivity arises from the three-dimensional nature of biological targets such as enzymes and receptors, which often interact preferentially with one enantiomer over the other.[2] One enantiomer, termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to adverse effects.[3] Therefore, the investigation of the individual bioactivities of enantiomers is a critical step in rational drug design and development.
This guide aims to provide a comparative analysis of the bioactivity of the (R)- and (S)-enantiomers of this compound. However, a comprehensive review of the currently available scientific literature reveals a significant gap in this specific area. While the racemic mixture of this compound is noted for its potential anti-inflammatory properties, attributed to its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), there is a conspicuous absence of publicly accessible experimental data directly comparing the biological activities of its individual enantiomers.
This guide will, therefore, summarize the known information about the racemic compound, discuss the likely mechanism of action based on its structural analogues, and underscore the critical need for future research to elucidate the specific contributions of each enantiomer to the overall pharmacological profile.
Structural Context and Postulated Mechanism of Action
This compound belongs to the class of arylalkanoic acids, a chemical scaffold shared by many widely used NSAIDs. Its structural similarity to compounds like naproxen and ibuprofen suggests that its primary mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes.[4]
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the inhibition of COX-1 is often associated with gastrointestinal and renal side effects.[4]
For many chiral NSAIDs, the (S)-enantiomer is significantly more potent in inhibiting COX enzymes than the (R)-enantiomer.[6] For instance, (S)-ketoprofen is 100 to 500-fold more potent than its (R)-counterpart in inhibiting COX-2.[6] It is therefore highly probable that a similar stereoselective inhibition pattern exists for the enantiomers of this compound.
Visualizing the Prostaglandin Synthesis Pathway
The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid, the pathway likely targeted by this compound.
Caption: The COX enzyme-mediated prostaglandin synthesis pathway.
The Critical Unanswered Question: Comparative Bioactivity of Enantiomers
To address this knowledge gap, the following experimental workflow would be essential:
Proposed Experimental Workflow for Comparative Bioactivity Assessment
-
Chiral Separation: The first and most critical step is the separation of the racemic mixture into its individual (R)- and (S)-enantiomers. This is typically achieved using chiral chromatography techniques.
-
In Vitro COX Inhibition Assays: The separated enantiomers would then be tested for their ability to inhibit COX-1 and COX-2 enzymes. Standard assays, such as measuring prostaglandin E2 (PGE2) production in cell-based or purified enzyme systems, would be employed.
-
Determination of IC50 Values: The concentration of each enantiomer required to inhibit 50% of the enzyme's activity (IC50) would be determined for both COX-1 and COX-2.
-
Selectivity Index Calculation: The ratio of IC50 (COX-1) / IC50 (COX-2) would be calculated to determine the selectivity of each enantiomer for the COX-2 isoform.
-
In Vivo Anti-inflammatory Models: The enantiomers would be evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats, to assess their in vivo efficacy.
The following diagram outlines this proposed experimental workflow.
Caption: Proposed workflow for comparing the bioactivity of the enantiomers.
Data Summary: A Call for Future Research
Due to the absence of direct comparative experimental data, a quantitative summary table cannot be provided at this time. The table below is a template that researchers could use to present their findings once the necessary experiments have been conducted.
| Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% inhibition) |
| (R)-enantiomer | Data not available | Data not available | Data not available | Data not available |
| (S)-enantiomer | Data not available | Data not available | Data not available | Data not available |
| Racemic Mixture | Data not available | Data not available | Data not available | Data not available |
Conclusion and Future Perspectives
While this compound holds promise as a potential anti-inflammatory agent, the lack of data on the comparative bioactivity of its enantiomers represents a significant knowledge gap. Based on the established principles of stereopharmacology and the behavior of structurally related NSAIDs, it is highly probable that the (S)-enantiomer is the more active COX inhibitor.
The future development of this compound as a therapeutic agent hinges on the elucidation of the individual pharmacological profiles of its enantiomers. Such studies would not only determine the eutomer but also provide critical insights into the potential for developing a more potent and safer single-enantiomer drug. This would align with the modern paradigm of drug development, which increasingly favors the use of single isomers to optimize therapeutic outcomes and minimize off-target effects. The scientific community is encouraged to undertake the necessary research to fill this void and unlock the full therapeutic potential of this promising molecule.
References
- Singh, S., et al. (2014). Chirality in drug design and development. International Journal of Pharmaceutical Sciences and Research, 5(11), 4644-4659.
- Laneuville, O., et al. (1995). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. Journal of Pharmacology and Experimental Therapeutics, 275(2), 937-944.
- Investigating the Dual-Action Potential of (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23): A Novel Synthetic Aurone Derivative with Antibacterial and Anti-Inflammatory Activity. (n.d.). Journal of Pharmaceutical Sciences.
- Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. (2023). ACS Omega.
- Warner, T. D., & Mitchell, J. A. (2002). MEASUREMENT OF DIFFERENTIAL INHIBITION OF COX-1 AND COX-2 AND THE PHARMACOLOGY OF SELECTIVE INHIBITORS.
- Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S-8S.
- A Comparative Analysis: COX-2 Specific Inhibition Versus COX-1 Selective Inhibition in Preclinical Research. (2025). BenchChem.
- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu
- Shirakawa, H., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Pain and Therapy.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
- Goh, T. B., et al. (2012). 6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2948.
- COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formul
- Wong, S. C., et al. (1984). Stereochemical considerations and the antiinflammatory activity of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols and related derivatives. Journal of medicinal chemistry, 27(1), 20–27.
- Lejczak, B., & Kafarski, P. (2004). Biomedical aspects of chiral molecules. Journal of Applied Biomedicine, 2(2), 61-73.
- Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of medicinal chemistry, 38(9), 1473–1481.
- Thurston, D. E., & Pysz, I. (2021). Stereochemistry. In Chemistry and Pharmacology of Anticancer Drugs. Taylor & Francis.
- Examples of structures of (R)- enantiomers: A—D and (S)- enantiomers: A—D of chiral medicines and their activities. (2024).
- Design, Synthesis, and Biological Evaluation of 1,2,3,7-Tetrahydro-6 H -purin-6-one and 3,7-Dihydro-1 H -purine-2,6-dione Derivatives as Corticotropin-Releasing Factor 1 Receptor Antagonists. (2007). Journal of Medicinal Chemistry, 50(23), 5675-5687.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
- Research into new molecules with anti-inflamm
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing analytical techniques for (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
An In-Depth Comparative Guide to the Analytical Techniques for (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Introduction
This compound is a naphthalene derivative with significant potential in pharmaceutical development, particularly as a lead compound for novel anti-inflammatory and analgesic drugs.[1] Its structure, featuring a methoxy group that enhances lipophilicity, suggests possible interactions with various biological receptors and enzymes.[1] Given its therapeutic potential, the development of robust and reliable analytical methods is paramount for ensuring the quality, safety, and efficacy of any potential drug product. These methods are crucial for various stages of drug development, including purity assessment of the active pharmaceutical ingredient (API), quantification in biological matrices for pharmacokinetic studies, and quality control of the final dosage form.
This guide provides a comprehensive comparison of the primary analytical techniques for the characterization and quantification of this compound. As a Senior Application Scientist, this document is structured to provide not only the procedural steps but also the underlying scientific rationale for methodological choices, ensuring a deep and practical understanding for researchers, scientists, and drug development professionals.
Core Analytical Techniques: A Comparative Overview
The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the need for qualitative or quantitative data, the complexity of the sample matrix, and the required sensitivity and selectivity. For this compound, the most relevant techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Due to the presence of a chiral center at the 2-position of the tetrahydronaphthalene ring, chiral separation techniques are also of critical importance.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the analysis of non-volatile and semi-volatile organic compounds, making it exceptionally well-suited for the quantification and purity assessment of this compound.
Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). The separation is driven by the physicochemical interactions of the analyte with both phases. For a carboxylic acid like our target compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common approach.
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for HPLC analysis.
Detailed Protocol for Reversed-Phase HPLC:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid (TFA). The TFA is crucial as it protonates the carboxylic acid group, leading to better peak shape and retention on a C18 column.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 275 nm (based on the chromophore of the naphthalene ring system).
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.
Strengths:
-
High precision and accuracy for quantification.
-
Excellent for purity analysis and identifying impurities.
-
Robust and widely available technology.
Weaknesses:
-
A standard reversed-phase setup cannot distinguish between enantiomers.
-
Requires a reference standard for quantification.
Chiral Separation Techniques
The presence of a stereocenter means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual quantification are regulatory requirements.
Principle of Operation: Chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector.[2] This can be achieved in HPLC by using a Chiral Stationary Phase (CSP) or in Capillary Electrophoresis (CE) by adding a chiral selector to the running buffer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds.[3]
Detailed Protocol for Chiral HPLC:
-
Mobile Phase Preparation: For normal-phase chiral HPLC, a mixture of n-hexane and an alcohol (e.g., isopropanol) is typically used.[4] For example, n-Hexane:Isopropanol (90:10 v/v) with 0.1% TFA. The acid modifier is again important for good peak shape.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.
-
Mobile Phase: n-Hexane:Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 275 nm.
-
-
Analysis: Inject the racemic sample. The two enantiomers will elute at different retention times, allowing for their separation and quantification. Baseline separation (Resolution > 1.5) is the goal.[4]
Strengths:
-
Directly separates and quantifies enantiomers.
-
Essential for stereoselective pharmacokinetic and pharmacodynamic studies.
Weaknesses:
-
Chiral columns are more expensive and can be less robust than standard C18 columns.
-
Method development can be more complex and time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information.
Principle of Operation: GC separates volatile components of a mixture in a gaseous mobile phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that can be used for identification. This compound is not sufficiently volatile for direct GC analysis due to its carboxylic acid group. Therefore, a derivatization step is necessary to convert it into a more volatile ester, for example, a methyl ester.
Experimental Workflow for GC-MS Analysis
Sources
- 1. Buy this compound | 57351-00-5 [smolecule.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Chiral resolution of the enantiomers of tetrahydronaphthalenic derivatives, new agonist and antagonist ligands for melatonin receptors, using high-performance liquid chromatography on cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of In Silico Models for (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid Activity
Introduction: Bridging Computational Prediction with Biological Reality
In modern drug discovery, in silico models are indispensable tools for accelerating the identification and optimization of novel therapeutic agents.[1][2] They offer a rapid, cost-effective means to screen vast chemical libraries and prioritize candidates for synthesis and experimental testing.[2][3] Our focus here is on (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, a naphthalene derivative with a structure suggestive of potential anti-inflammatory and analgesic properties.[4] Its similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes makes it an excellent candidate for computational modeling.[4][5]
However, the predictive power of any computational model is meaningless without rigorous validation. A model that perfectly describes its training data but fails to predict the activity of new compounds is not only useless but can be actively misleading, wasting significant resources. This guide provides a comprehensive framework for validating in silico models developed for this compound, ensuring that our computational predictions are statistically robust and translate into experimentally verifiable biological activity. We will explore a multi-pronged strategy, combining computational cross-validation with definitive, real-world experimental protocols.
Pillar 1: Selecting and Validating the Right In Silico Tools
The choice of modeling technique depends on the available data. For a compound like this compound, whose mechanism can be inferred from structural analogues, a combination of ligand-based and structure-based approaches is most powerful.[1][6]
A. Ligand-Based Design: Quantitative Structure-Activity Relationship (QSAR)
QSAR models are built on the principle that the biological activity of a compound is directly related to its molecular structure and physicochemical properties.[2] These models are invaluable when a series of analogue compounds with known activities has been tested.
A robust QSAR model must be validated both internally and externally to ensure its predictive power.[2][7][8]
-
Internal Validation: This process assesses the stability and robustness of the model using only the initial training dataset. The most common technique is Leave-One-Out cross-validation (LOO-CV) , where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. The resulting cross-validated correlation coefficient (q²) is a key metric; a q² > 0.5 is generally considered indicative of a robust model.[7] Another crucial step is Y-randomization , where the biological activity data is randomly shuffled to build new models. A valid model should show a significant drop in performance for the scrambled data, proving that the original correlation is not due to chance.[7]
-
External Validation: This is the true test of a model's predictive ability.[2] The initial dataset is split into a training set (typically 70-80%) to build the model and a test set (20-30%) that is kept aside. The model's ability to predict the activity of the unseen test set compounds is evaluated. A high predictive R² (R²pred > 0.6) for the test set indicates a model with good generalizability.[7]
Table 1: Performance Metrics for a Hypothetical QSAR Model
| Validation Metric | Description | Acceptance Criteria | Hypothetical Result |
| R² | Coefficient of determination for the training set. | > 0.6 | 0.85 |
| q² (LOO-CV) | Cross-validated R² from Leave-One-Out. | > 0.5 | 0.72 |
| R²pred | Predictive R² for the external test set. | > 0.6 | 0.79 |
| Y-Randomization R² | Average R² from models with scrambled data. | Should be low | 0.15 |
B. Structure-Based Design: Molecular Docking
Given that our target compound is a likely NSAID, we can hypothesize that it acts by inhibiting the COX-1 and COX-2 enzymes.[5] Molecular docking allows us to predict how the ligand binds within the active site of these target proteins, providing insights into its mechanism and potency.[9]
Before screening our novel compound, the chosen docking protocol must be validated to ensure it can accurately reproduce known binding poses.
-
Re-docking of a Co-crystallized Ligand: The most common validation method involves taking a protein-ligand complex from the Protein Data Bank (PDB), removing the ligand, and then docking it back into the active site.[10][11] The accuracy is measured by the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation.[10][11]
-
Screening and Enrichment: A more rigorous test involves creating a database of known inactive molecules (decoys) and "seeding" it with a few known active inhibitors.[11] A validated docking protocol should be able to score the active compounds significantly higher than the decoys, demonstrating its ability to distinguish binders from non-binders.
Table 2: Validation of a COX-2 Docking Protocol using Ibuprofen (PDB: 4COX)
| Validation Step | Metric | Acceptance Criterion | Hypothetical Result |
| Re-docking | RMSD from crystal pose | < 2.0 Å | 1.35 Å |
| Key Interaction | H-bond with Arg120 | Must be present | Interaction Observed |
| Key Interaction | H-bond with Tyr355 | Must be present | Interaction Observed |
| Enrichment Study | Enrichment Factor (Top 1%) | > 1.0 | 15.2 |
C. Pharmacophore Modeling
A pharmacophore model represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity.[12] This can be generated from the protein's active site (structure-based) or by aligning a set of known active ligands (ligand-based).[12]
The model's ability to selectively identify active compounds must be confirmed.
-
Test and Decoy Sets: A validated pharmacophore should successfully identify active compounds from a test set while rejecting inactive compounds from a decoy set.[13] Key metrics include the Goodness of Hit Score (GH) , which ranges from 0 (null model) to 1 (ideal model), and the Enrichment Factor (E) , which measures how many more actives are found in a subset of the database compared to random selection.[14][15]
Workflow for In Silico Model Development and Validation
The following diagram illustrates the integrated workflow, emphasizing the cyclical nature of model refinement and experimental feedback.
Caption: Integrated workflow for model validation.
Pillar 2: Experimental Validation - The Ground Truth
The ultimate validation of any in silico prediction is its confirmation through wet lab experimentation. Based on our hypothesis, the most direct validation involves measuring the inhibitory activity of this compound against its putative targets, COX-1 and COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol provides a quantitative measure of enzyme inhibition (IC₅₀), which can be directly compared to the values predicted by the QSAR model or the rankings from molecular docking.
Objective: To determine the concentration of the test compound that inhibits 50% of COX-1 and COX-2 enzyme activity (IC₅₀).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorometric probe
-
Heme
-
Tris-HCl buffer (pH 8.0)
-
Test compound: this compound, dissolved in DMSO
-
Positive controls: Indomethacin (for COX-1) and Celecoxib (for COX-2)[16]
-
96-well black microplates
-
Fluorescence plate reader (Excitation/Emission ~535/590 nm)
Methodology:
-
Prepare Reagent Mix: In a tube, prepare a reaction buffer containing Tris-HCl, Heme, and the ADHP probe.
-
Enzyme Addition: Aliquot the reagent mix into the wells of the 96-well plate. Add either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells. Also include wells for a "no inhibitor" control (DMSO vehicle only) and positive controls (Indomethacin/Celecoxib).
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Read Fluorescence: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes. The rate of increase in fluorescence is proportional to the COX enzyme activity.[16]
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the data, setting the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Pillar 3: Synthesizing Results - The Comparative Analysis
The final step is to collate the data from both computational and experimental arms of the study. This direct comparison provides the definitive validation of the in silico models.
Table 3: Comparison of In Silico Predictions vs. Experimental Results
| Model | Predicted Outcome | Experimental Result (IC₅₀) | Conclusion |
| QSAR | Predicted IC₅₀ (COX-2): 1.5 µM | COX-1: 25.3 µM | The QSAR model accurately predicted the potency against COX-2, demonstrating its predictive power for this chemical series. |
| Predicted IC₅₀ (COX-1): 30.1 µM | COX-2: 1.8 µM | The model correctly predicted the compound's selectivity for COX-2 over COX-1. | |
| Molecular Docking | Docking Score (COX-2): -9.8 kcal/mol | The strong docking score is consistent with the observed high potency (low IC₅₀). The predicted binding pose, showing a key interaction with Arg513 in the COX-2 side pocket, provides a mechanistic rationale for the observed activity. | |
| Docking Score (COX-1): -7.2 kcal/mol | The weaker docking score for COX-1 correctly predicted the lower potency against this isoform. |
The COX Signaling Pathway: Biological Context for Our Target
Understanding the biological context is crucial. NSAIDs exert their effect by blocking the COX enzymes, which convert arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[5]
Caption: Simplified COX signaling pathway.
Conclusion: A Self-Validating System for Confident Drug Design
By systematically applying computational validation metrics and confirming predictions with targeted experimental assays, we create a self-validating ecosystem. This rigorous approach ensures that our in silico models for this compound are not just descriptive but truly predictive. It provides the confidence needed to make critical decisions in a drug discovery pipeline, guiding the rational design of more potent and selective analogues while minimizing costly late-stage failures. This integrated strategy embodies the principles of scientific integrity, ensuring that computational chemistry serves as a reliable and powerful engine for therapeutic innovation.
References
- Smolecule. (2023, August 15). This compound.
- Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(4), 423-432.
- Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed.
- ResearchGate. (2022, April 25). How to validate the molecular docking results?
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488.
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. PubMed.
- Wang, Z., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PLoS ONE, 10(6), e0129124.
- Basicmedical Key. (2016, July 18). Validation of QSAR Models.
- Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences, 1(1), 138-150.
- Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes.
- Yusuf, D., & Kamsani, N. E. (2014). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Molecules, 19(9), 13777-13791.
- Singh, A., et al. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Advances, 13(28), 19153-19163.
- Chirico, N., & Gramatica, P. (2011). On the development and validation of QSAR models. Methods in Molecular Biology, 672, 1-24.
- ChemicalBook. 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis.
- Kumar, A., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4329-4340.
- ResearchGate. (2018). Pharmacophore model validation using GH score method.
- Salo-Ahen, O. M. H., et al. (2011). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 7(5), 1548-1557.
- de Melo, E. B., & Ferreira, M. M. C. (2008). Basic validation procedures for regression models in QSAR and QSPR studies. Journal of the Brazilian Chemical Society, 19(4), 772-779.
- Gurbuz, E. I., et al. (2020). Predicting Small Molecule Transfer Free Energies by Combining Molecular Dynamics Simulations and Deep Learning. Journal of Chemical Information and Modeling, 60(9), 4349-4360.
- Khan, M. A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Molecules, 27(19), 6682.
- Liu, K. (2018). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University CS230 Project Report.
- Kahraman, A., & Thornton, J. M. (2006). Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University.
- Gunay, E., et al. (2021). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of Cellular and Molecular Medicine, 25(16), 7435-7447.
- PrepChem.com. Synthesis of 2-(6-methoxy-2-naphthyl)acetic acid.
- Tsubouchi, Y., et al. (2017). Molecular Mechanism for Various Pharmacological Activities of NSAIDs. International Journal of Molecular Sciences, 18(9), 1849.
- Al-Ghorbani, M., et al. (2021). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. Archiv der Pharmazie, 354(11), 2100223.
- Larsen, M., et al. (2015). Novel activities of select NSAID r-enantiomers against Rac1 and Cdc42 GTPases. Molecular Cancer Therapeutics, 14(8), 1857-1867.
- ChemicalBook. 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid.
- CymitQuimica. This compound.
- Kalgutkar, A. S., & Marnett, L. J. (2011). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Current Topics in Medicinal Chemistry, 11(13), 1680-1693.
Sources
- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 3. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Buy this compound | 57351-00-5 [smolecule.com]
- 5. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aast.edu [aast.edu]
- 15. researchgate.net [researchgate.net]
- 16. Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicological Assessment of Naphthalene Derivatives
This guide provides an in-depth comparative analysis of the toxicity of naphthalene and its derivatives, designed for researchers, scientists, and drug development professionals. We will explore the critical interplay between chemical structure and toxicological outcomes, delve into the molecular mechanisms of toxicity, and present robust experimental protocols for comprehensive evaluation. Our focus is on elucidating the causality behind experimental choices and ensuring every protocol is a self-validating system.
Introduction: The Double-Edged Sword of the Naphthalene Scaffold
Naphthalene, a simple bicyclic aromatic hydrocarbon, is a foundational structure in a vast array of industrial chemicals, pharmaceuticals, and environmental pollutants.[1][2] Its derivatives, functionalized with various substituent groups, exhibit a wide spectrum of chemical properties and biological activities. This structural versatility, however, brings a corresponding diversity in toxicological profiles. Understanding these differences is paramount for accurate risk assessment and the rational design of safer chemicals and therapeutics.[3][4][5]
The toxicity of naphthalene is not intrinsic to the parent molecule but is overwhelmingly dependent on its metabolic activation into reactive intermediates.[6] This guide will dissect these metabolic pathways, compare how structural modifications on the naphthalene ring alter these pathways, and provide the experimental frameworks necessary to quantify the resulting toxicological endpoints.
Structure-Toxicity Relationships: How Substituents Dictate Toxic Fate
The toxicity of naphthalene derivatives is fundamentally linked to their metabolism. The key determinant of cytotoxicity is whether metabolic oxidation occurs on the aromatic ring system or on an alkyl side chain.[7][8]
-
Ring Oxidation (Bioactivation): Metabolism of the aromatic naphthalene ring, primarily by Cytochrome P450 (CYP) enzymes, generates highly reactive and toxic epoxide intermediates.[6][9] This is the primary pathway leading to the characteristic lung and nasal toxicity observed with naphthalene and certain derivatives.[10]
-
Side-Chain Oxidation (Detoxification): For derivatives with larger alkyl groups (e.g., isopropyl), metabolic attack often preferentially occurs on the side chain.[8] This process generally leads to less reactive metabolites that are more readily detoxified and excreted, resulting in significantly lower cytotoxicity.[8]
The position and nature of the substituent group dictate the metabolic preference and, consequently, the toxic potential.
| Derivative | Primary Metabolic Pathway | Target Organ(s) | Relative Cytotoxicity | Key Findings |
| Naphthalene | Ring Oxidation | Lung (Clara cells), Nasal Epithelium[6][10] | High | The benchmark for naphthalene toxicity. Its metabolism to epoxides and quinones is well-established.[6][9] |
| 1-Methylnaphthalene | Ring and Side-Chain Oxidation | Lung | Moderate-High | Cytotoxicity is ~75% less than naphthalene at comparable doses, suggesting side-chain oxidation provides a partial detoxification route.[11] |
| 2-Methylnaphthalene | Ring Oxidation | Lung | High | Exhibits cytotoxicity comparable to naphthalene, indicating that the methyl group at the 2-position does not significantly hinder ring oxidation.[10][11] |
| Diisopropylnaphthalene (DIPN) | Side-Chain Oxidation | None identified | Very Low / Non-toxic | Metabolism occurs almost exclusively on the isopropyl side chains. The lack of ring oxidation correlates directly with a lack of lung toxicity.[8][10] |
| 1-Nitronaphthalene | Ring Oxidation & Nitro Reduction | Lung (Clara & ciliated cells) | High (Species-dependent) | Unlike naphthalene, the rat is more susceptible than the mouse. Its metabolism is complex, involving ring epoxidation and reduction of the nitro group.[7][10] |
This comparison underscores a critical principle: derivatives that favor side-chain oxidation are substantially less toxic than those that undergo ring oxidation.[8] This structure-activity relationship is a cornerstone for predicting the toxicological profile of novel naphthalene-based compounds.
Core Mechanisms of Naphthalene-Induced Toxicity
The toxic effects of naphthalene and its bioactivated derivatives are driven by a cascade of events initiated by metabolic activation. This process converts the chemically stable parent compound into electrophilic metabolites that wreak havoc within the cell.
Metabolic Activation by Cytochrome P450 Enzymes
The journey from inert molecule to cellular toxicant begins with oxidation by CYP enzymes, which are abundant in the liver and in specific lung cells like bronchiolar epithelial (Clara) cells.[6][12]
-
Epoxide Formation: The initial and rate-limiting step is the CYP-mediated conversion of naphthalene to the chiral naphthalene-1,2-epoxide.[6][9] Several CYP isoforms are involved, with CYP1A2 and CYP2F2 playing significant roles in the lung and nasal tissues.[12][13][14]
-
Formation of Naphthols and Dihydrodiols: The unstable epoxide can be detoxified by epoxide hydrolase to form trans-1,2-dihydro-1,2-naphthalenediol or can spontaneously rearrange to form 1-naphthol and 2-naphthol.[9][13]
-
Generation of Naphthoquinones: The true culprits of much of naphthalene's toxicity are the highly reactive quinone metabolites, primarily 1,2- and 1,4-naphthoquinone.[1][11] These are formed through the further metabolism of naphthols and dihydrodiols.[9][11] Naphthoquinones are potent electrophiles and redox-active molecules.[11]
Caption: Metabolic activation pathway of naphthalene.
The Cellular Damage Cascade
Once formed, reactive metabolites, particularly naphthoquinones, initiate a multi-pronged assault on cellular integrity.
-
Glutathione (GSH) Depletion: GSH is a primary cellular antioxidant that detoxifies electrophiles via conjugation, a reaction catalyzed by Glutathione-S-transferase (GST). Reactive naphthalene metabolites rapidly consume intracellular GSH stores.[1][6] Depletion of GSH compromises the cell's antioxidant defenses, rendering it highly susceptible to further damage.[15][16]
-
Oxidative Stress: Naphthoquinones can undergo redox cycling, a futile process that consumes reducing equivalents (like NADPH) and generates large amounts of reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[2][17] This surge in ROS overwhelms antioxidant defenses, leading to oxidative stress, which damages lipids (lipid peroxidation), proteins, and DNA.[15][17]
-
Covalent Adduction and Genotoxicity: The electrophilic nature of naphthalene epoxide and naphthoquinones allows them to covalently bind to cellular macromolecules.[11] Protein adducts can disrupt enzyme function and cellular signaling.[18] DNA adducts are lesions that, if not repaired, can lead to mutations and initiate carcinogenesis, providing a potential genotoxic mode of action.[19][20][21] Studies have demonstrated that naphthalene metabolites can form DNA adducts in lung tissue, a primary site of tumor formation in animal models.[19][20][22]
Caption: Downstream cellular damage initiated by reactive metabolites.
Experimental Protocols for Toxicity Assessment
A multi-assay approach is essential for a thorough toxicological evaluation. The following protocols provide a framework for assessing cytotoxicity, genotoxicity, and oxidative stress in vitro.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of viable cells, which correlates with cell number. NAD(P)H-dependent oxidoreductases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]
-
Rationale: The MTT assay is a robust, high-throughput method for quantifying cell viability and determining the IC₅₀ (half-maximal inhibitory concentration) of a compound.
-
Materials:
-
Naphthalene derivative stock solution (e.g., 100 mM in DMSO).
-
Appropriate cell line (e.g., A549 lung carcinoma, HepG2 hepatoma).
-
96-well clear flat-bottom plates.
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader (570 nm absorbance).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthalene derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO concentration matched to the highest test concentration, typically <0.5%) and untreated controls.[23]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Genotoxicity Assessment (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis and severe genotoxic stress.[24]
-
Rationale: This assay provides a quantitative measure of DNA damage, which is a key consequence of adduct formation and oxidative stress from naphthalene metabolites.[24][25]
-
Materials:
-
Cells cultured and treated on chamber slides or in microplates.
-
Commercial TUNEL assay kit (containing TdT enzyme, labeled dUTPs, buffers).
-
Paraformaldehyde (4%) for fixation.
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).
-
DAPI or Hoechst for nuclear counterstaining.
-
Fluorescence microscope.
-
-
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the naphthalene derivative as described in the cytotoxicity protocol. Include a positive control (e.g., DNase I treatment) and a negative (untreated) control.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cells with the Triton X-100 solution for 5-10 minutes on ice.
-
TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the manufacturer's instructions, typically for 60 minutes at 37°C in the dark.
-
Staining and Mounting: Wash thoroughly to remove unincorporated nucleotides. Counterstain the nuclei with DAPI or Hoechst. Mount with an anti-fade mounting medium.
-
Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells (exhibiting green or red fluorescence, depending on the kit) indicate DNA fragmentation. Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
-
Conclusion
The toxicological landscape of naphthalene derivatives is governed by a delicate balance between metabolic activation and detoxification. Structure-activity relationships clearly demonstrate that modifications preventing aromatic ring oxidation can drastically reduce or eliminate cytotoxicity. A mechanistic understanding, centered on the roles of CYP-mediated bioactivation, glutathione depletion, oxidative stress, and macromolecular adduction, is essential for predicting and interpreting toxicological data. The experimental protocols provided in this guide offer a robust framework for generating the comparative data needed to perform rigorous safety assessments and guide the development of safer, next-generation compounds.
References
- Title: In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes Source: Google Cloud Search URL
- Title: Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - NIH Source: Google Cloud Search URL
- Title: Naphthalene Technical Fact Sheet - National Pesticide Information Center Source: National Pesticide Inform
- Title: Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed Source: PubMed URL:[Link]
- Title: Naphthalene-induced oxidative stress in rats and the protective effects of vitamin E succin
- Title: Essential role of the cytochrome P450 enzyme CYP2A5 in olfactory mucosal toxicity of naphthalene - PubMed Source: PubMed URL:[Link]
- Title: Overview of naphthalene metabolism and excretion. (A) Naphthalene...
- Title: Metabolism and Lung Toxicity of Inhaled Naphthalene: Effects of Postnatal Age and Sex Source: Google Cloud Search URL
- Title: Carcinogenic Metabolic Activation Process of Naphthalene by the Cytochrome P450 Enzyme 1B1: A Computational Study | Chemical Research in Toxicology - ACS Publications Source: ACS Public
- Title: Toxicological Review of Naphthalene (CAS No. 91-20-3) (PDF) - epa nepis Source: EPA NEPAL URL:[Link]
- Title: Naphthalene: toxicological overview - GOV.UK Source: GOV.UK URL:[Link]
- Title: Naphthalene poisoning - Wikipedia Source: Wikipedia URL:[Link]
- Title: Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC - PubMed Central Source: PubMed Central URL:[Link]
- Title: Metabolic mechanisms of naphthalene toxicity in lung - Xinxin Ding - Grantome Source: Grantome URL:[Link]
- Title: Naphthalene toxicity and antioxidant nutrients - PubMed Source: PubMed URL:[Link]
- Title: Structure-toxicity relationships of selected naphthalene derivatives II. Principal components analysis - PubMed Source: PubMed URL:[Link]
- Title: Naphthalene Genotoxicity: DNA Adducts in Primate and Mouse Airway Explants - PMC - NIH Source: PubMed Central URL:[Link]
- Title: Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed Source: PubMed URL:[Link]
- Title: Metabolism and toxicity of diisopropylnaphthalene as compared to naphthalene and monoalkyl naphthalenes: a minireview - PubMed Source: PubMed URL:[Link]
- Title: Genetic toxicity of naphthalene: a review - PubMed Source: PubMed URL:[Link]
- Title: DNA adducts form in mouse lung and liver after oral naphthalene exposure - PMC - NIH Source: PubMed Central URL:[Link]
- Title: DNA adducts form in mice after in vivo oral naphthalene exposure - OSTI.GOV Source: OSTI.GOV URL:[Link]
- Title: Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene | Request PDF - ResearchGate Source: ResearchG
- Title: Metabolic activation of naphthalene | Download Scientific Diagram - ResearchGate Source: ResearchG
- Title: DNA adducts form in mouse lung and liver after oral naphthalene exposure - OSTI Source: OSTI URL:[Link]
- Title: A Physiologically Based Pharmacokinetic Model for Naphthalene With Inhalation and Skin Routes of Exposure - PubMed Central Source: PubMed Central URL:[Link]
- Title: Naphthalene Assay Source: Google Cloud Search URL
- Title: A Physiologically Based Pharmacokinetic Model for Naphthalene With Inhalation and Skin Routes of Exposure | Risk Assessment Portal Source: Risk Assessment Portal URL:[Link]
- Title: Mass spectrometry-based lipidomics to explore the biochemical effects of naphthalene toxicity or tolerance in a mouse model | PLOS One Source: PLOS One URL:[Link]
- Title: Health Effects of Naphthalene Exposure: A Systematic Evidence Map and Analysis of Potential Considerations for Dose–Response Evaluation - PubMed Central Source: PubMed Central URL:[Link]
- Title: (PDF)
- Title: Critical assessment of the genetic toxicity of naphthalene - PubMed Source: PubMed URL:[Link]
- Title: Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed Source: PubMed URL:[Link]
Sources
- 1. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 2. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Physiologically Based Pharmacokinetic Model for Naphthalene With Inhalation and Skin Routes of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Physiologically Based Pharmacokinetic Model for Naphthalene With Inhalation and Skin Routes of Exposure | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 5. Health Effects of Naphthalene Exposure: A Systematic Evidence Map and Analysis of Potential Considerations for Dose–Response Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and toxicity of diisopropylnaphthalene as compared to naphthalene and monoalkyl naphthalenes: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gov.uk [gov.uk]
- 10. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Metabolic mechanisms of naphthalene toxicity in lung - Xinxin Ding [grantome.com]
- 13. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Essential role of the cytochrome P450 enzyme CYP2A5 in olfactory mucosal toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Naphthalene-induced oxidative stress in rats and the protective effects of vitamin E succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Naphthalene Genotoxicity: DNA Adducts in Primate and Mouse Airway Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA adducts form in mouse lung and liver after oral naphthalene exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. osti.gov [osti.gov]
- 22. DNA adducts form in mouse lung and liver after oral naphthalene exposure (Journal Article) | OSTI.GOV [osti.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic Acid
This guide provides essential safety and logistical information for the proper disposal of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.
Section 1: Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. While comprehensive toxicological data for this compound is not fully available, existing data for this and structurally similar compounds necessitates a cautious approach.[1]
The primary identified hazard is oral toxicity. Safety Data Sheets (SDS) for analogous compounds classify it as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4), denoted by the GHS07 pictogram and the H302 hazard statement.[2] The presence of the acetic acid functional group also suggests a potential for corrosive characteristics, a critical factor when considering waste stream compatibility.[3][4]
Given the incomplete hazard profile, the Precautionary Principle must be applied. All waste containing this compound should be treated as hazardous unless definitively proven otherwise by a qualified Environmental Health & Safety (EH&S) professional.
| Chemical and Hazard Profile | |
| IUPAC Name | 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid[5] |
| CAS Number | 57351-00-5[5] |
| Molecular Formula | C₁₃H₁₆O₃[5] |
| Appearance | Solid |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Primary Hazard Statement | H302: Harmful if swallowed[2] |
| Disposal Classification | Must be managed as hazardous chemical waste. |
Section 2: The Core Principle: Waste Characterization
Under regulations set by the Environmental Protection Agency (EPA), the waste generator—the laboratory that creates the waste—is legally responsible for its proper characterization.[6][7] This is the most critical step in the disposal process. The following decision workflow illustrates how to characterize waste streams containing this compound.
Sources
A Researcher's Guide to the Safe Handling of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Hazard Identification and Risk Assessment
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is a carboxylic acid derivative of a tetralone. The primary hazards associated with this class of compounds include:
-
Oral Toxicity : A structurally similar compound, (5,6,7,8-Tetrahydro-naphthalen-2-yl)-acetic acid, is classified as harmful if swallowed.[1]
-
Skin and Eye Irritation : Carboxylic acids, in general, can cause skin and eye irritation, and in some cases, severe burns and eye damage.[2][3][4] Other related naphthalene derivatives are also known to cause skin, eye, and respiratory irritation.[5][6]
-
Respiratory Tract Irritation : If handled as a powder, dust inhalation may lead to respiratory irritation.[7][8]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the potential for aerosol or dust generation, and the duration of the handling procedures.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles should conform to ANSI Z.87.1 standards to protect against splashes. A face shield offers an additional layer of protection, especially when handling larger quantities or if there is a significant risk of splashing.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for any defects before use. Change gloves immediately if they become contaminated. For prolonged contact, consider double-gloving. Wash hands thoroughly after removing gloves.[4][8] |
| Body Protection | A chemical-resistant lab coat, fully buttoned. | Provides a barrier against accidental spills and contamination of personal clothing.[8] |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills and falling objects.[8] |
| Respiratory Protection | NIOSH-approved respirator. | Required if engineering controls are insufficient to control dust or aerosol exposure, or during spill cleanup.[8][9] |
Safe Handling and Operational Protocol
Adherence to a strict operational workflow is paramount for minimizing exposure risks.
3.1. Engineering Controls
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][10] Ensure that an eyewash station and a safety shower are readily accessible.[7][10]
3.2. Step-by-Step Handling Procedure
-
Preparation : Designate a specific area for handling the compound. Assemble all necessary equipment, including spatulas, weighing paper, and waste containers, before opening the primary container.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing and Transfer : To minimize dust generation, handle the solid compound carefully. Avoid creating dust clouds. If the compound is a fine powder, consider using a filtered balance enclosure.
-
In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water.[8]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent others from entering. For a small spill, and if it is safe to do so, use an inert absorbent material to contain the spill.[3] Place the absorbed material into a suitable, labeled container for disposal.[7] For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Disposal Plan
All waste materials contaminated with this compound, including disposable gloves, weighing paper, and absorbent materials from spills, must be considered hazardous waste.[8]
-
Waste Segregation : Collect all contaminated solid waste in a dedicated, clearly labeled hazardous waste container.[8]
-
Container Management : Keep waste containers closed when not in use.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations.[1][3]
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Merck Millipore. (2024).
- Fisher Scientific. (2016).
- Cole-Parmer. Material Safety Data Sheet - 2-Acetyl-6-Methoxynaphthalene, 98%.
- Carl ROTH.
- AK Scientific, Inc. Safety Data Sheet: (5,6,7,8-Tetrahydro-naphthalen-2-yl)-acetic acid.
- CymitQuimica. This compound.
- ECHEMI.
- AK Scientific, Inc. Safety Data Sheet: 2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid.
- Benchchem. Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- Fisher Scientific.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
- AK Scientific, Inc. Safety Data Sheet: (5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol.
- Fisher Scientific. SAFETY DATA SHEET: (S)-(-)-Indoline-2-carboxylic acid.
- ChemicalBook. (2025).
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2025).
- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetic Acid.
- ChemView. Section 2.
- Cole-Parmer.
- Fisher Scientific. (2010).
Sources
- 1. aksci.com [aksci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. uwm.edu [uwm.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
